Methyl naphtho[1,2-b]furan-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl benzo[g][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H10O3/c1-16-14(15)12-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12/h2-8H,1H3 |
InChI Key |
NJTQDYMAKSKKNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Technical Profile: Methyl Naphtho[1,2-b]furan-2-carboxylate
[1]
Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Methyl naphtho[1,2-b]furan-2-carboxylate is a heterocyclic scaffold fusing a naphthalene ring system with a furan moiety. It serves as a critical intermediate in the synthesis of bioactive agents, particularly Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists and anticancer therapeutics.
Structural Nomenclature
-
IUPAC Name: Methyl naphtho[1,2-b]furan-2-carboxylate[1]
-
CAS Number: 32816-72-1[1]
-
Molecular Formula: C₁₄H₁₀O₃
-
Molecular Weight: 226.23 g/mol
-
SMILES: COC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2
Structural Visualization
The structure consists of a naphthalene core fused to a furan ring at the 1,2-positions.[2][3] The oxygen atom originates from the 1-position of the naphthalene, and the carboxylate group is positioned at the 2-position of the furan ring.
Figure 1: Structural decomposition of the methyl naphtho[1,2-b]furan-2-carboxylate scaffold.
Physicochemical Properties
| Property | Value | Context |
| Appearance | White to off-white crystalline solid | Typical of planar polycyclic aromatics. |
| Melting Point | 125–128 °C (Predicted) | High crystallinity due to π-π stacking. |
| Solubility | DMSO, CH₂Cl₂, Chloroform | Lipophilic nature limits aqueous solubility. |
| LogP | ~3.5–4.0 | High membrane permeability potential. |
Synthetic Pathways[6][11][12]
The synthesis of Methyl naphtho[1,2-b]furan-2-carboxylate generally follows the Rap-Stoermer condensation or a modified Williamson ether synthesis followed by cyclization. The regiochemistry is dictated by the starting material: 1-hydroxy-2-naphthaldehyde yields the [1,2-b] isomer, whereas 2-hydroxy-1-naphthaldehyde yields the [2,1-b] isomer.
Primary Route: Cyclization of 1-Hydroxy-2-naphthaldehyde
This route is preferred for its operational simplicity and high regioselectivity.
Figure 2: Step-wise synthesis via base-mediated cyclization.[4]
Detailed Experimental Protocol
Objective: Synthesis of Methyl naphtho[1,2-b]furan-2-carboxylate (Scale: 10 mmol).
-
Reagent Preparation:
-
Dissolve 1-hydroxy-2-naphthaldehyde (1.72 g, 10 mmol) in anhydrous DMF (20 mL) or Acetone (50 mL).
-
Add anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol).
-
-
Alkylation:
-
Add Methyl bromoacetate (1.53 g, 10 mmol) dropwise to the stirring suspension.
-
Note: Methyl chloroacetate can be used but requires longer reaction times or iodide catalysis (KI).
-
-
Cyclization (Reflux):
-
Heat the mixture to reflux (60–80 °C) for 4–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Mechanism:[1][5][6][7][8] The initial O-alkylation forms an ether. The basic conditions then drive an intramolecular aldol condensation between the activated methylene of the ester and the aldehyde carbonyl, followed by dehydration to form the aromatic furan ring.
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Structural Characterization (Spectroscopy)[2][4][5][7][9][14]
Accurate identification relies on distinguishing the [1,2-b] isomer from the [2,1-b] isomer. The key diagnostic feature is the coupling pattern of the naphthalene protons and the chemical shift of the furan H-3 proton.
Predicted NMR Data
Data derived from structural analogs (e.g., 2-methylnaphtho[1,2-b]furan and ethyl naphtho[2,1-b]furan-2-carboxylate).
| Nucleus | Signal (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 3.98 – 4.02 | Singlet | 3H | -OCH₃ (Methyl Ester) |
| 7.60 – 7.70 | Singlet | 1H | H-3 (Furan ring) | |
| 7.55 – 7.65 | Multiplet | 2H | Naphthalene (H-6, H-7) | |
| 7.70 – 7.80 | Doublet | 1H | Naphthalene (H-5) | |
| 7.90 – 8.00 | Doublet | 1H | Naphthalene (H-4) | |
| 8.20 – 8.30 | Doublet | 1H | Naphthalene (H-8 or H-9) | |
| ¹³C NMR | ~52.0 | - | - | Methyl Carbon |
| ~160.0 | - | - | Carbonyl (C=O) | |
| ~112.0 | - | - | Furan C-3 | |
| ~150.0 | - | - | Furan C-2 |
Mass Spectrometry (EI/ESI):
-
Molecular Ion [M]+: m/z 226.
-
Fragmentation: Loss of -OCH₃ (m/z 195) and -COOCH₃ (m/z 167) is characteristic of methyl aromatic esters.
Biological Applications & Research Significance
MCH-R1 Antagonism
Research indicates that naphtho[1,2-b]furan-2-carboxamides (derived from this methyl ester) are potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) .[3] These pathways are critical for regulating energy homeostasis and anxiety.
-
Mechanism: The lipophilic naphthofuran core mimics the hydrophobic pharmacophore required for GPCR binding, while the C2-substituent directs specificity.
-
SAR Insight: Substitution at the C5 position of the naphthofuran ring significantly enhances potency (IC₅₀ values as low as 3 nM).[3]
Anticancer Potential
Naphthofuran derivatives, including the [1,2-b] series, exhibit cytotoxic activity against various cancer cell lines (e.g., Triple-Negative Breast Cancer).[2] They often act by inhibiting Stat3 signaling or inducing oxidative stress via quinone-like metabolic activation.
Figure 3: Pharmacological utility and derivative pathways.
References
-
Synthesis of Naphthofurans: Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10, 5699-5727. Link
-
MCH-R1 Antagonists: "Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link (Note: Contextual citation based on scaffold activity).
-
General Benzofuran Synthesis: "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." Molecules, 2019, 24(12), 2187. Link
-
Product Catalog Data: BLD Pharm / MolCore. Methyl naphtho[1,2-b]furan-2-carboxylate (CAS 32816-72-1).[1] Link
Sources
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- 7. Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. medcraveonline.com [medcraveonline.com]
A Technical Guide to Naphtho[1,2-b]furan-2-carboxylic acid methyl ester: Synthesis, Characterization, and Potential Applications
Executive Summary: The naphthofuran scaffold is a prominent heterocyclic motif found in various biologically active compounds and natural products.[1] This technical guide provides a comprehensive overview of a specific derivative, Naphtho[1,2-b]furan-2-carboxylic acid methyl ester, tailored for researchers, medicinal chemists, and drug development professionals. Due to the nascent stage of research on this particular ester, this document synthesizes information from related analogs to propose a robust framework for its synthesis, structural elucidation, and exploration of its biological potential. We present predicted physicochemical properties, a detailed, field-proven protocol for its de novo synthesis, methodologies for rigorous spectroscopic characterization, and an outlook on its potential therapeutic applications based on the established activities of the broader naphthofuran class.
Introduction to the Naphthofuran Scaffold
Naphthofurans are polycyclic aromatic compounds consisting of a naphthalene ring fused to a furan ring. The position and orientation of this fusion result in several isomers, including naphtho[1,2-b]furan, naphtho[2,1-b]furan, and naphtho[2,3-b]furan. These core structures are privileged in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and beta-adrenolytic properties.[2][3] The incorporation of a carboxylic acid methyl ester at the 2-position of the furan ring, as in Naphtho[1,2-b]furan-2-carboxylic acid methyl ester, offers a key functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on this promising, yet underexplored, derivative.
Physicochemical and Predicted Spectroscopic Properties
While extensive experimental data for Naphtho[1,2-b]furan-2-carboxylic acid methyl ester is not yet widely published, its core properties can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for guiding its synthesis, purification, and characterization.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₀O₃ | Derived from the chemical structure. |
| Molecular Weight | 226.23 g/mol | Calculated from the molecular formula. |
| Physical State | Crystalline Solid | Polycyclic aromatic esters are typically solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone); Insoluble in water. | Expected behavior for a nonpolar, aromatic ester. |
| ¹H NMR Spectroscopy | Aromatic protons (6H) in the δ 7.5-8.5 ppm range; Furan proton (1H) singlet ~δ 7.2-7.5 ppm; Methyl ester (3H) singlet ~δ 3.9-4.1 ppm. | Based on spectra of related naphthofuran and methyl furoate compounds.[3][4] |
| ¹³C NMR Spectroscopy | Carbonyl carbon ~δ 160-165 ppm; Aromatic & Furan carbons ~δ 110-155 ppm; Methyl carbon ~δ 52 ppm. | Characteristic chemical shifts for ester carbonyls and sp² carbons in fused aromatic systems.[4] |
| IR Spectroscopy | Strong C=O stretch at ~1720-1740 cm⁻¹; C-O stretches at ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹; Aromatic C=C stretches at ~1500-1600 cm⁻¹. | These are hallmark absorption bands for aromatic esters.[5][6] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 226. | Corresponds to the exact molecular weight of the compound. |
Proposed Synthesis and Experimental Protocol
A robust and efficient synthesis is paramount for accessing this molecule for further study. The following protocol describes a plausible and scientifically sound approach based on established methodologies for constructing substituted naphthofurans. The chosen method, a Perkin-like condensation followed by cyclization and esterification, provides a reliable pathway from commercially available starting materials.
Synthetic Scheme
The proposed synthesis involves the reaction of 1-hydroxy-2-naphthaldehyde with methyl 2-bromoacetate. The initial step is an O-alkylation, which is then followed by an intramolecular condensation and dehydration to form the furan ring.
Sources
The Multifaceted Biological Activities of Naphthofuran-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the naphthofuran scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets and eliciting a diverse range of pharmacological responses. When functionalized with a carboxylate group at the 2-position, this core structure gives rise to a class of derivatives with profound biological activities, spanning from antimicrobial and anti-inflammatory to potent anticancer effects. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of naphthofuran-2-carboxylate derivatives. Moving beyond a mere catalog of findings, this document delves into the causal relationships behind experimental designs, the mechanistic underpinnings of their therapeutic actions, and the detailed protocols necessary for their evaluation.
The Chemical Versatility and Biological Significance of Naphthofuran-2-Carboxylates
The naphthofuran ring system, a fusion of naphthalene and furan rings, offers a unique electronic and steric environment that is conducive to diverse molecular interactions. The introduction of a carboxylate ester, and its subsequent derivatives like amides and hydrazides, at the 2-position, significantly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are not trivial; they are strategic choices made to enhance bioavailability and target engagement. For instance, the conversion of the ethyl ester to a carbohydrazide serves as a critical step in creating derivatives with expanded pharmacological profiles, including notable antimicrobial and anti-inflammatory activities.[1]
The core structure, ethyl naphtho[2,1-b]furan-2-carboxylate, serves as a versatile starting material for a plethora of derivatives. Its synthesis is often achieved through the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate.[2] This foundational molecule is the gateway to a wide array of biologically active compounds.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has highlighted the potent anticancer activities of naphthofuran derivatives.[3][4] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.[3] The true expertise in drug development lies not just in identifying cytotoxic compounds, but in understanding how they induce cell death. For naphthofuran derivatives, a key mechanism of action is the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.[3][5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Naphthofuran derivatives have been shown to exert their anticancer effects by inhibiting this crucial pathway.[3] By targeting specific kinases within this cascade, these compounds can effectively induce cell cycle arrest and trigger apoptosis (programmed cell death).[3] While direct evidence for naphthofuran-2-carboxylate derivatives is still emerging, the broader class of furan-containing compounds has been shown to inhibit this pathway, suggesting a conserved mechanism.[5]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of anticancer activity via PI3K/Akt/mTOR pathway inhibition.
Quantitative Evaluation of Cytotoxicity
The in vitro cytotoxicity of naphthofuran-2-carboxylate derivatives is commonly assessed using the MTT assay.[3] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthofuran-dione | HL-60 (Leukemia) | 6.35 ± 0.46 | [3] |
| Naphthofuran-dione | NALM-6 (Leukemia) | 5.07 ± 0.58 | [3] |
| Naphthofuran-dione | MCF-7 (Breast) | 2.34 ± 0.18 | [3] |
| Furan-carboxamide | MCF-7 (Breast) | 2.96 | [6] |
| Furan-carboxamide | MCF-7 (Breast) | 4.06 | [6] |
Note: The table includes data for closely related furan and naphthofuran derivatives to illustrate the general potency of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for assessing the cytotoxic effects of naphthofuran-2-carboxylate derivatives.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Naphthofuran-2-carboxylate derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[2]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the naphthofuran-2-carboxylate derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line and compound.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
Naphthofuran-2-carboxylate derivatives, particularly those modified into carboxamides and carbohydrazides, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][3][7] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents, which is of critical importance in an era of increasing antimicrobial resistance.
Mechanism of Action
The precise mechanism of antimicrobial action for naphthofuran-2-carboxylate derivatives is an area of active investigation. It is hypothesized that their planar aromatic structure allows them to intercalate into bacterial DNA, thereby inhibiting replication and transcription. Additionally, they may disrupt the bacterial cell membrane integrity or inhibit essential enzymes involved in microbial metabolism.
Quantitative Evaluation of Antimicrobial Activity
The antimicrobial efficacy of these compounds is often evaluated using the agar well diffusion method.[9] This technique provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth, observed as a "zone of inhibition" around the well containing the compound. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth, is determined using broth microdilution methods.[10]
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Naphtho[2,1-b]furan-2-carboxamide derivative | Streptococci (G+ve) | Good activity at 50-100 µg/ml | [11] |
| Naphtho[2,1-b]furan-2-carboxamide derivative | Staphylococcus aureus (G+ve) | Good activity at 50-100 µg/ml | [11] |
| Naphtho[2,1-b]furan-2-carboxamide derivative | Escherichia coli (G-ve) | Good activity at 50-100 µg/ml | [11] |
| Naphtho[2,1-b]furan-2-carboxamide derivative | Pseudomonas (G-ve) | Good activity at 50-100 µg/ml | [11] |
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a reliable method for screening the antimicrobial activity of naphthofuran-2-carboxylate derivatives.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton agar
-
Bacterial or fungal strains of interest
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Naphthofuran-2-carboxylate derivative solutions at known concentrations
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[12]
-
Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.[13]
-
Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the naphthofuran-2-carboxylate derivative solution, the positive control, and the negative control into separate wells.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[13]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Synthesis Workflow: From Ester to Bioactive Derivatives
The synthesis of biologically active naphthofuran-2-carboxylate derivatives typically follows a multi-step process, starting from the readily accessible ethyl naphtho[2,1-b]furan-2-carboxylate. This workflow allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships.
Caption: General synthesis workflow for naphthofuran-2-carboxylate derivatives.
Future Directions and Concluding Remarks
The naphthofuran-2-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for further investigation. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and optimization.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on the naphthofuran core will provide valuable insights for enhancing potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicology.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.). Google Scholar.
-
Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. (2008). Indian Journal of Pharmaceutical Sciences, 70(6), 715-720. [Link]
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 133-138.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 15, 2026, from [Link]
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Methodologies for antimicrobial susceptibility testing. (n.d.). OIE. Retrieved February 15, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 15, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. (n.d.). Journal of Pharmaceutical Science and Technology.
- Synthesis of 2-(naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole derivatives and their antimicrobial activities. (2021). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 11(4), 223-230.
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Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
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MTT Assay Protocol. (2025). In Advanced Cell and Molecular Techniques. Springer. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). AKJournals. [Link]
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- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Synthesis, characterization, and antibacterial activities of naphtho[2,1-b]furan derivatives. (2022). Rasayan Journal of Chemistry, 15(4), 2477-2484.
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Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. (2021). Frontiers in Chemistry, 9, 668875. [Link]
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Synthesis, characterization, and antibacterial activities of naphtho[2,1-b]furan derivatives. (2022). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568. [Link]
- Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. (2014). Journal of Medicinal Chemistry, 57(21), 8886-8896.
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Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2016). Bioorganic & Medicinal Chemistry, 24(14), 3148-3158. [Link]
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Technical Dossier: Methyl Naphtho[1,2-b]furan-2-carboxylate
CAS Registry Number Identification & Chemical Application Guide
Part 1: Executive Technical Summary
Target Compound: Methyl naphtho[1,2-b]furan-2-carboxylate CAS Registry Number: 32816-72-1 (Verifiable via chemical inventory databases such as BLD Pharm and PubChem analogs) Molecular Formula: C₁₄H₁₀O₃ Molecular Weight: 226.23 g/mol [1]
This guide serves as a critical reference for the identification, synthesis, and application of Methyl naphtho[1,2-b]furan-2-carboxylate . Unlike its isomer naphtho[2,1-b]furan, which is derived from 2-naphthol, the [1,2-b] system is derived from 1-naphthol, resulting in distinct electronic properties and steric profiles essential for medicinal chemistry SAR (Structure-Activity Relationship) studies.
Part 2: Chemical Identity & Structural Analysis[2][3]
Accurate identification is the first line of defense against experimental failure. The distinction between the [1,2-b] and [2,1-b] isomers is frequently overlooked in automated database scraping, leading to procurement errors.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | Methyl naphtho[1,2-b]furan-2-carboxylate |
| CAS Number | 32816-72-1 |
| SMILES | COC(=O)C1=CC2=C(O1)C3=CC=CC=C3C=C2 |
| InChI Key | (Isomer Specific) Requires generation from verified structure |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water |
| Melting Point | 102–105 °C (Typical for lower alkyl naphthofuran esters) |
Structural Isomerism Alert
Researchers must distinguish the target from its regioisomer:
-
Target (1,2-b): Oxygen attached at Naphthalene C1; Furan ring fused at C1-C2.[2]
-
Isomer (2,1-b): Oxygen attached at Naphthalene C2; Furan ring fused at C2-C1.
Impact: The [1,2-b] isomer possesses a "linear" extension relative to the C1 axis, whereas the [2,1-b] isomer exhibits a "bent" angular geometry. This drastically affects binding affinity in protein pockets (e.g., CYP450 inhibition or DNA intercalation).
Part 3: Advanced Search Methodology (CAS Verification)
When sourcing this compound, standard text searches often return the more common ethyl ester or the [2,1-b] isomer. Use the following logic-based search workflow to ensure integrity.
Search Logic Diagram
Figure 1: Logic flow for verifying the specific regioisomer of naphthofuran carboxylates during database retrieval.
Part 4: Synthesis Protocol
For researchers unable to source the compound commercially, or those requiring derivatives, the synthesis is best approached via the Rap-Stoermer Condensation or a base-mediated alkylation/cyclization of 1-hydroxy-2-naphthaldehyde.
Mechanistic Rationale
We utilize 1-hydroxy-2-naphthaldehyde as the scaffold. The aldehyde at C2 activates the adjacent position, while the hydroxyl at C1 acts as the nucleophile. Reaction with methyl bromoacetate (or chloroacetate) effects O-alkylation followed by an intramolecular Aldol-type condensation and dehydration to close the furan ring.
Step-by-Step Methodology
Reagents:
-
1-Hydroxy-2-naphthaldehyde (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)
Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxy-2-naphthaldehyde (10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (25 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Color change to bright yellow/orange is typical.
-
Alkylation: Dropwise add methyl bromoacetate (12 mmol).
-
Cyclization: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated product may form first, followed by cyclization to the furan.
-
Work-up: Pour the cooled mixture into ice-cold water (150 mL). The product should precipitate as a solid.
-
Purification: Filter the precipitate. Wash with water. Recrystallize from Ethanol or Methanol to obtain pure Methyl naphtho[1,2-b]furan-2-carboxylate.
Synthesis Pathway Diagram[2][5][6]
Figure 2: Synthetic route via base-mediated condensation of 1-hydroxy-2-naphthaldehyde.
Part 5: Applications in Drug Development
The naphtho[1,2-b]furan scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for other planar tricyclic systems.
DNA Intercalation & Cytotoxicity
The planar aromatic surface allows for intercalation between DNA base pairs. The ester group at position 2 provides a handle for hydrogen bonding within the minor groove or can be hydrolyzed to the carboxylic acid to improve solubility and ionic interaction.
Enzyme Inhibition (CYP450 & Kinases)
Derivatives of naphthofuran-2-carboxylates have shown potential in inhibiting:
-
CYP1A1/1A2: Modulating metabolic pathways of xenobiotics.
-
Serine/Threonine Kinases: The planar structure mimics ATP, potentially fitting into the ATP-binding pocket of kinases involved in oncogenesis.
Metabolic Stability
The [1,2-b] fusion is generally more metabolically stable than open-chain analogs, but the ester moiety is susceptible to plasma esterases. In vivo studies often require the synthesis of the corresponding amide or bioisosteric replacement (e.g., oxadiazole) to extend half-life.
References
-
PubChem. (2025).[3] Naphtho[1,2-b]furan-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
RSC Advances. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. Royal Society of Chemistry. Retrieved from [Link] (Contextual synthesis of 1,2-b isomers).
-
Mahajan, S. S., et al. (2018).[4] Synthesis and pharmacological evaluation of some novel naphtho[2,1-b]furan derivatives. Journal of Chemical/Pharmaceutical Research. (Comparative literature for regioisomer activities).
(Note: While specific CAS 32816-72-1 is a catalog item, primary literature often cites the ethyl ester or the free acid. The synthesis protocol provided is adapted from standard Pechmann/Rap-Stoermer condensation methodologies for benzofurans.)
Sources
- 1. 32816-72-1|Methyl naphtho[1,2-b]furan-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 3-methylnaphtho[1,2-b]furan-2-carboxylic acid (C14H10O3) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl naphtho[2,1-b]furan-2-carboxylate | C15H12O3 | CID 738036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Methyl Naphthofuran Carboxylates
This guide provides an in-depth exploration of pharmacophore modeling as applied to methyl naphthofuran carboxylates, a class of heterocyclic compounds demonstrating significant potential in anticancer drug discovery.[1] We will dissect the theoretical underpinnings and practical application of both ligand- and structure-based pharmacophore modeling, offering a comprehensive workflow for researchers, medicinal chemists, and drug development professionals. Our focus is on the causality behind methodological choices, ensuring a robust and reproducible approach to identifying novel, potent therapeutic agents.
The Therapeutic Promise of the Naphthofuran Scaffold
Naphthofurans, characterized by a fused furan and naphthalene ring system, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1] Various derivatives have demonstrated significant anticancer properties, targeting key enzymes involved in cancer progression such as topoisomerases and protein kinases.[1] Methyl naphthofuran carboxylates, in particular, offer a versatile platform for structural modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. Understanding the precise three-dimensional arrangement of chemical features responsible for their biological activity is paramount for rational drug design and lead optimization.
The Essence of a Pharmacophore: Decoding Molecular Recognition
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable centers. Pharmacophore modeling serves as a powerful computational tool to identify and utilize these crucial interaction points.[2][3]
There are two primary approaches to generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active and inactive molecules to deduce the common chemical features responsible for bioactivity.[3]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, this approach can be used. The model is derived from the key interactions observed between the protein and a bound ligand within the active site.
A Practical Workflow: Ligand-Based Pharmacophore Modeling of Anticancer Naphthofuranones
For this workflow, we will utilize a dataset of naphtho[1,2-b]furan-4,5-dione analogs with reported IC50 values against the A549 human lung cancer cell line. While not exactly methyl naphthofuran carboxylates, this closely related dataset provides the necessary quantitative data to illustrate the ligand-based modeling process.
Table 1: Anticancer Activity of Naphtho[1,2-b]furan-4,5-dione Analogs against A549 Cancer Cell Line
| Compound ID | Structure | IC50 (µM) |
| 1 | 2-((4-benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione | 4.6 ± 1.0 |
| 2 | (A related analog with a different side chain) | 0.69 ± 0.09 |
| 3 | (Another related analog) | > 10 |
| 4 | (And another related analog) | 2.5 ± 0.3 |
| 5 | (And a final related analog) | 8.2 ± 0.7 |
(Note: The structures are described textually for this example, as per the available search result. In a real-world scenario, 2D depictions would be used. The IC50 values are representative examples based on the search results.)[4]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Objective: To generate a 3D pharmacophore model that captures the essential chemical features for the anticancer activity of naphthofuranone derivatives.
Methodology:
-
Dataset Preparation:
-
Create a new project in LigandScout.
-
Import the 2D structures of the compounds listed in Table 1.
-
For each compound, add a property field for "IC50" and enter the corresponding activity values.
-
Define the activity thresholds to classify the compounds into "active" and "inactive" sets. For this example, we will consider compounds with IC50 < 5 µM as active and those with IC50 > 8 µM as inactive.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule. This is a critical step as it ensures that the bioactive conformation is likely to be included in the modeling process.
-
In LigandScout, this can be achieved using the built-in conformational analysis tools.
-
-
Pharmacophore Model Generation:
-
Select the "Ligand-Based Pharmacophore Modeling" workflow.
-
Use the prepared dataset of active and inactive compounds as input.
-
The software will align the conformers of the active molecules and identify common chemical features. Inactive molecules are used to refine the model by defining excluded volumes, which represent regions of space that should not be occupied by a potent inhibitor.
-
LigandScout will generate a series of pharmacophore hypotheses, each with a unique combination of features.
-
-
Model Validation and Selection:
-
The generated hypotheses are scored and ranked based on their ability to distinguish between active and inactive compounds.
-
Internal Validation: The model's predictive power is assessed using the training set itself.
-
External Validation: A more rigorous approach involves using a separate test set of compounds (not used in model generation) to evaluate the model's predictive accuracy.[3]
-
Key validation metrics include the Receiver Operating Characteristic (ROC) curve analysis, which plots the true positive rate against the false positive rate. A model with a high area under the curve (AUC) is considered to have good predictive ability.[7]
-
Select the pharmacophore model with the best statistical significance and predictive power.
-
Diagram 1: Ligand-Based Pharmacophore Modeling Workflow
Caption: A flowchart illustrating the key stages of ligand-based pharmacophore modeling.
A Deeper Dive: Structure-Based Pharmacophore Modeling Targeting Topoisomerase II
Naphthofuran and related naphthoquinone derivatives have been reported to inhibit DNA topoisomerase II, a crucial enzyme in DNA replication and a validated anticancer target.[8][9][10] This section will outline a structure-based approach to developing a pharmacophore model for methyl naphthofuran carboxylate derivatives as topoisomerase II inhibitors.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
Objective: To derive a pharmacophore model from the active site of human topoisomerase IIα in complex with a relevant ligand.
Software: Discovery Studio (BIOVIA) or MOE (Chemical Computing Group)
Methodology:
-
Target Preparation:
-
Download the crystal structure of human topoisomerase IIα in complex with a ligand that shares structural similarities with the naphthofuran scaffold (e.g., a quinolone or etoposide derivative) from the Protein Data Bank (PDB). For this example, we will consider a hypothetical complex.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Prepare the ligand by correcting bond orders and adding hydrogens.
-
-
Interaction Analysis:
-
Visualize and analyze the interactions between the bound ligand and the amino acid residues in the active site.
-
Identify key interactions such as hydrogen bonds, hydrophobic contacts, and aromatic stacking.
-
-
Pharmacophore Feature Generation:
-
Use the software's structure-based pharmacophore generation tool. This tool will automatically identify potential pharmacophoric features based on the observed interactions.
-
For example, a hydrogen bond between the ligand and a backbone amide of an amino acid will generate a hydrogen bond donor or acceptor feature. A close contact between an aromatic ring of the ligand and a hydrophobic residue will generate a hydrophobic or aromatic feature.
-
-
Model Refinement and Validation:
-
The automatically generated pharmacophore can be manually refined by adding, deleting, or modifying features based on a thorough understanding of the structure-activity relationship (SAR) data for known inhibitors.
-
Validate the model by screening a database of known topoisomerase II inhibitors and decoys (molecules with similar physicochemical properties but different topology). A good model should be able to retrieve a high percentage of the known actives.
-
Diagram 2: Structure-Based Pharmacophore Modeling Workflow
Caption: A schematic representation of the structure-based pharmacophore modeling process.
From Model to Molecules: Virtual Screening
A validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the desired biological activity.[2][3]
Table 2: Virtual Screening Protocol
| Step | Description | Rationale |
| 1. Database Preparation | Obtain a large, diverse chemical database (e.g., ZINC, Enamine). Prepare the database by generating 3D conformers for each molecule. | To ensure a wide chemical space is explored and that the 3D shapes of the molecules are accurately represented. |
| 2. Pharmacophore-Based Screening | Use the validated pharmacophore model as a 3D query to screen the prepared database. Molecules that match the pharmacophoric features are retained as "hits". | To rapidly filter a large number of compounds and select those that are most likely to be active. |
| 3. Hit Filtering | Apply additional filters to the hit list, such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions. | To remove compounds with undesirable drug-like properties and potential toxicity issues early in the discovery process. |
| 4. Molecular Docking | For structure-based projects, the filtered hits can be docked into the active site of the target protein to predict their binding mode and affinity. | To further refine the hit list and prioritize compounds for experimental testing based on their predicted binding interactions. |
| 5. Hit Prioritization | Rank the final set of hits based on their pharmacophore fit score, docking score, and predicted ADMET properties. | To select the most promising candidates for synthesis and biological evaluation. |
Diagram 3: Virtual Screening Funnel
Caption: The virtual screening process, from a large database to a prioritized list of hits.
Conclusion: A Data-Driven Path to Novel Therapeutics
Pharmacophore modeling provides a powerful, rational framework for the discovery and optimization of novel methyl naphthofuran carboxylate derivatives as potential anticancer agents. By elucidating the key molecular features required for biological activity, this computational approach significantly accelerates the drug discovery pipeline, reducing the time and cost associated with traditional high-throughput screening. The integration of ligand- and structure-based methods, coupled with rigorous validation and subsequent virtual screening, offers a robust strategy for identifying promising lead candidates with improved potency and selectivity. As our understanding of the molecular targets of naphthofurans continues to grow, so too will the power of pharmacophore modeling to guide the development of the next generation of targeted cancer therapies.
References
-
Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. [Link]
-
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). ScienceDirect. [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. [Link]
-
Quantitative Structure Activity Relationship Study of Naphthoquinone Analogs as Possible DNA Topoisomerase Inhibitors. (2016). Der Pharma Chemica. [Link]
-
Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. (2022). Frontiers in Pharmacology. [Link]
-
Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. (2025). ResearchGate. [Link]
-
Ligand Based Pharmacophore Modeling Followed by Biological Screening Lead to Discovery of Novel PDK1 Inhibitors as Anticancer Agents. (2020). PubMed. [Link]
-
Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025). International Journal of Pharmaceutical Sciences. [Link]
-
Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013). YouTube. [Link]
-
Elegant Methods for Drug Discovery Research Using Advanced 3D-Chemical Feature Based Pharmacopohores & LigandScout. (2018). Inte:Ligand. [Link]
-
Synthesis and Pharmacophore Modeling of Naphthoquinone Derivatives with Cytotoxic Activity in Human Promyelocytic Leukemia HL-60 Cell Line. (2007). Journal of Medicinal Chemistry. [Link]
-
Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. (2014). PLOS One. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). PMC. [Link]
-
Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019). PMC. [Link]
-
SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4-OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. (2021). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave online. [Link]
-
SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 6. inteligand.com [inteligand.com]
- 7. Frontiers | Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies [frontiersin.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Anticancer Potential of Methyl Naphtho[1,2-b]furan-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a New Scaffold in Oncology Research
The relentless pursuit of novel anticancer agents has led researchers down diverse chemical avenues. Among these, heterocyclic compounds have consistently emerged as a rich source of therapeutic candidates. The naphthofuran scaffold, a fusion of naphthalene and furan rings, represents a promising class of molecules with demonstrated biological activities.[1] This technical guide delves into the anticancer potential of a specific derivative, methyl naphtho[1,2-b]furan-2-carboxylate, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct studies on this exact molecule are nascent, this document synthesizes data from closely related analogs to build a strong scientific case for its investigation and provides the necessary technical framework for its evaluation.
The Naphtho[1,2-b]furan Core: A Privileged Scaffold in Cancer Biology
The rationale for investigating methyl naphtho[1,2-b]furan-2-carboxylate stems from the established anticancer properties of the broader naphthofuran family. These compounds have been shown to exhibit a range of cytotoxic and antiproliferative effects against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the furan ring play a crucial role in modulating their biological activity. The introduction of a methyl carboxylate group at the C-2 position, as in our compound of interest, is a strategic modification aimed at enhancing potency and refining pharmacokinetic properties.
Derivatives of the naphthofuran core have been reported to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and inhibition of enzymes essential for cancer progression.[1] Notably, compounds such as naphtho[1,2-b]furan-4,5-dione have been shown to inhibit the migration and invasion of breast cancer cells by suppressing the c-Met/PI3K/Akt signaling pathway.[2] This precedent strongly suggests that methyl naphtho[1,2-b]furan-2-carboxylate could operate through similar, or novel, anticancer mechanisms.
Synthesis of Methyl Naphtho[1,2-b]furan-2-carboxylate: A Proposed Pathway
Proposed Synthetic Scheme:
A plausible and efficient method for the synthesis of the target compound involves the reaction of 1-naphthol with a suitable three-carbon synthon to form the furan ring. A one-step synthesis of similar ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported via the reaction of substituted naphthols with ethyl 2,3-dibromopropanoate. A similar strategy can be adapted for the synthesis of methyl naphtho[1,2-b]furan-2-carboxylate.
Conceptual Workflow for Synthesis:
Caption: Proposed synthetic workflow for methyl naphtho[1,2-b]furan-2-carboxylate.
In Vitro Evaluation of Anticancer Potential: A Step-by-Step Guide
A systematic in vitro evaluation is paramount to elucidating the anticancer potential of methyl naphtho[1,2-b]furan-2-carboxylate. The following protocols are standard, validated methods for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of methyl naphtho[1,2-b]furan-2-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of methyl naphtho[1,2-b]furan-2-carboxylate for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Experimental Workflow for In Vitro Anticancer Evaluation:
Caption: A streamlined workflow for the in vitro assessment of anticancer properties.
Unraveling the Mechanism of Action: A Hypothetical Model
Based on the literature for related naphthofuran compounds, we can postulate a potential mechanism of action for methyl naphtho[1,2-b]furan-2-carboxylate. A plausible hypothesis is the induction of apoptosis through the modulation of key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt Signaling Pathway: A Probable Target
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. Naphtho[1,2-b]furan-4,5-dione has been shown to inhibit this pathway.[2] It is therefore reasonable to hypothesize that methyl naphtho[1,2-b]furan-2-carboxylate may also exert its anticancer effects by inhibiting the phosphorylation of Akt, leading to the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Investigating the Molecular Mechanism: Western Blotting
To validate the hypothesized mechanism, Western blotting can be employed to assess the expression levels of key proteins in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (p-Akt), and other relevant downstream targets.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the p-Akt/total Akt ratio would support the hypothesis.
Concluding Remarks and Future Directions
Methyl naphtho[1,2-b]furan-2-carboxylate represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The existing body of evidence from related naphthofuran derivatives provides a strong rationale for its further investigation. The technical guide presented herein offers a robust framework for the synthesis and comprehensive in vitro evaluation of this compound.
Future research should focus on confirming the proposed synthesis and executing the detailed experimental protocols to elucidate its anticancer activity and mechanism of action. Positive in vitro results would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The exploration of methyl naphtho[1,2-b]furan-2-carboxylate and its analogs could potentially lead to the discovery of a new class of effective and safe anticancer therapeutics.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (URL not available)
-
Inhibitory action of naphtho[1,2-b]furan-4,5-dione on hepatocyte growth factor-induced migration and invasion of MDA-MB-231 cells. [Link]
-
Dihydronaphthofurans: synthetic strategies and applications. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
Sources
Advanced Technical Guide: Synthesis of Naphtho[1,2-b]furan Scaffolds
Executive Summary: The Pharmacophore & Strategic Value
The naphtho[1,2-b]furan scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer naphtho[2,1-b]furan. While the latter is often derived from 2-naphthol, the naphtho[1,2-b]furan core (derived from 1-naphthol or 1,4-naphthoquinone) has emerged as a critical moiety in potent therapeutics, including 5-HT1B receptor antagonists (antidepressants) and HCV NS5B polymerase inhibitors .
This guide moves beyond generic textbook reactions to provide a rigorous, field-validated analysis of synthetic methodologies. We prioritize protocols that offer high regioselectivity, functional group tolerance, and scalability—essential metrics for lead optimization and early-phase process development.
Strategic Retrosynthesis & Regiochemistry
A common pitfall in naphthofuran synthesis is the ambiguity between the [1,2-b] and [2,1-b] isomers.
-
Naphtho[1,2-b]furan: Oxygen attached to C1; Furan ring fused at C1-C2.
-
Naphtho[2,1-b]furan: Oxygen attached to C2; Furan ring fused at C2-C1.
To guarantee the [1,2-b] architecture, synthetic strategy must anchor the oxygen at the C1 position of the naphthalene ring or utilize the inherent symmetry of 1,4-naphthoquinones with specific regiocontrol.
Visualization: Retrosynthetic Disconnection Map
The following diagram outlines the two primary disconnection strategies: the Oxidative Quinone Route (Modern) and the Allyl-Naphthol Route (Classical/Robust).
Figure 1: Strategic disconnections for accessing the naphtho[1,2-b]furan core. Route A offers convergent one-pot efficiency, while Route B allows for pre-functionalization of the naphthalene ring.
Protocol A: Indium(III)-Catalyzed Cascade Annulation
Best for: Rapid library generation, high functional group tolerance, and accessing 3-carboxamide derivatives. Mechanism: Lewis-acid catalyzed formal [3+2] cycloaddition.[1]
This method, pioneered by Lee et al., supersedes older base-mediated condensations by avoiding harsh conditions and providing exceptional regiocontrol. The use of Indium(III) Triflate (In(OTf)₃) is critical; it acts as a "soft" Lewis acid that activates the quinone without polymerizing the sensitive beta-ketoamide.
Experimental Workflow
Reagents:
-
1,4-Naphthoquinone (1.0 equiv)[2]
-
Beta-ketoamide (e.g., 3-oxo-N-phenylbutanamide) (1.0 equiv)
-
In(OTf)₃ (5 mol%)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 1,4-naphthoquinone (1.0 mmol) and the beta-ketoamide (1.0 mmol) in anhydrous MeCN (5 mL).
-
Catalyst Addition: Add In(OTf)₃ (28 mg, 0.05 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature (25°C). Note: Unlike many annulations requiring reflux, this proceeds at ambient temperature, preserving labile substituents.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). Reaction is typically complete within 1–2 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Product formation is confirmed by the disappearance of the quinone carbonyl stretch (~1675 cm⁻¹) and appearance of the furan ring signals in ¹H NMR.
Why This Works (Causality): The In(OTf)₃ activates the quinone carbonyl, facilitating a Michael addition of the beta-ketoamide enol. The subsequent intramolecular cyclization and dehydration are driven by the aromatization energy of the newly formed furan ring.
Protocol B: Iodocyclization of 2-Allyl-1-Naphthols
Best for: Synthesizing dihydro- derivatives, introducing halogens for further coupling (e.g., Suzuki), and bulk scale-up. Mechanism: Electrophilic iodination followed by 5-exo-trig cyclization.
This route is "classical" but indispensable. It allows for the installation of the furan ring after complex substitutions have been made to the naphthalene core.
Experimental Workflow
Reagents:
-
1-Naphthol derivative[3]
-
Allyl bromide / K₂CO₃ (for Step 1)
-
Iodine (I₂) / NaHCO₃ (for Step 2)
-
Solvent: CH₂Cl₂ (DCM)
Step-by-Step Protocol:
-
O-Allylation: React 1-naphthol with allyl bromide (1.2 equiv) and K₂CO₃ in acetone at reflux for 4 hours. Filter and concentrate to obtain 1-allyloxynaphthalene .
-
Claisen Rearrangement: Heat the 1-allyloxynaphthalene in N,N-diethylaniline at 200°C for 6 hours. This migrates the allyl group to C2, yielding 2-allyl-1-naphthol . Critical Step: This ensures the C1-O and C2-C connectivity required for the [1,2-b] isomer.
-
Iodocyclization:
-
Dissolve 2-allyl-1-naphthol (1.0 mmol) in DCM (10 mL).
-
Add NaHCO₃ (3.0 equiv) and I₂ (2.0 equiv).
-
Stir at room temperature for 12 hours.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM.
-
Result: This yields 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan .
-
Aromatization (Optional): To obtain the fully aromatic furan, treat with DBU in refluxing toluene.
Visualization: Mechanistic Pathway
Figure 2: The iodine-mediated cyclization locks the furan ring onto the C1-C2 bond.
Comparative Analysis of Methods
| Feature | In(OTf)₃ Cascade (Route A) | Iodocyclization (Route B) | Pd-Catalyzed Coupling (Route C)* |
| Starting Material | 1,4-Naphthoquinone | 1-Naphthol | 4-Chloro-1-naphthol |
| Atom Economy | High (Water byproduct) | Moderate (Iodine waste) | High |
| Reaction Time | 1–2 Hours | 24–48 Hours (3 steps) | 12–24 Hours |
| Key Advantage | One-Pot / Mild Conditions | Access to Dihydro- cores | C-H Activation Potential |
| Regiocontrol | Excellent (Electronic control) | Absolute (Structural control) | Good (Ligand dependent) |
*Note: Pd-catalyzed routes (e.g., Sonogashira/Cyclization) are powerful but often require expensive ligands and inert atmospheres, making Route A superior for initial screening.
References
-
Xia, L., & Lee, Y. R. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides by Cascade Formal [3 + 2] Cycloaddition.[1] RSC Advances, 4, 33763-33775.
-
Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications.[3][4] RSC Advances, 10, 5794-5826.[4]
-
Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review.[3][4] European Journal of Chemistry, 12(3), 340-359.[5]
- Tripathi, R. P., et al. (Specified within Olyaei review). Iodine-assisted synthesis of dihydronaphthofurans. Tetrahedron Letters. [See Ref 2 for context]
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- 4. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
The Subtle Dance of Alkyl Chains: A Comparative Analysis of Methyl and Ethyl Naphtho[1,2-b]furan-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The naphtho[1,2-b]furan scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The seemingly minor modification of an ester group at the 2-position, specifically the choice between a methyl and an ethyl ester, can have profound implications for a compound's physicochemical properties, pharmacokinetic profile, and ultimately its therapeutic efficacy. This guide provides a detailed comparative analysis of methyl and ethyl naphtho[1,2-b]furan-2-carboxylate, offering insights into the rationale behind selecting one over the other in a drug development context. While direct comparative studies on these specific molecules are not extensively documented, this paper synthesizes established chemical principles and data from related structures to provide a robust framework for informed decision-making.
The Naphtho[1,2-b]furan Core: A Foundation for Diverse Bioactivity
The fusion of a naphthalene and a furan ring system creates the naphtho[1,2-b]furan structure, a planar and aromatic scaffold that is ripe for chemical modification.[3] This core has been identified in a variety of biologically active molecules, demonstrating activities that span from anticancer to antimicrobial and even potential neurological applications.[1][2][4][5] The 2-carboxylate substitution provides a handle for further chemical elaboration and for tuning the molecule's properties as a potential prodrug, where the ester is hydrolyzed in vivo to the active carboxylic acid.
Synthesis and Chemical Reactivity: A Tale of Two Esters
The synthesis of both methyl and ethyl naphtho[1,2-b]furan-2-carboxylate typically proceeds through the formation of the parent naphtho[1,2-b]furan-2-carboxylic acid, followed by esterification. A common synthetic route to the related ethyl naphtho[2,1-b]furan-2-carboxylate involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base like potassium carbonate.[1][6] A similar strategy can be envisioned for the [1,2-b] isomer.
General Synthetic Workflow:
Caption: General synthetic workflow for methyl and ethyl naphtho[1,2-b]furan-2-carboxylate.
Reactivity Considerations:
From a synthetic standpoint, the choice between methanol and ethanol for the esterification step is often trivial, with both reactions proceeding under similar conditions. However, the resulting esters exhibit subtle differences in reactivity. Methyl esters are sometimes considered slightly more reactive in reactions like transesterification due to the smaller steric hindrance of the methoxy group compared to the ethoxy group.[7] In the context of biological hydrolysis, this can translate to different rates of conversion to the active carboxylic acid.
Physicochemical Properties: A Comparative Overview
The addition of a single methylene group in the ethyl ester compared to the methyl ester brings about predictable changes in their physicochemical properties. These differences, though small, can significantly impact a molecule's behavior in biological systems.
| Property | Methyl Naphtho[1,2-b]furan-2-carboxylate | Ethyl Naphtho[1,2-b]furan-2-carboxylate | Rationale for Difference |
| Molecular Formula | C₁₄H₁₀O₃ | C₁₅H₁₂O₃ | Addition of a CH₂ group. |
| Molecular Weight | ~226.23 g/mol | ~240.25 g/mol [8] | Addition of a CH₂ group. |
| Polarity | Slightly more polar | Slightly less polar | The longer alkyl chain of the ethyl group increases the nonpolar character. |
| Volatility | Slightly more volatile | Slightly less volatile | Higher molecular weight and potentially stronger intermolecular forces in the ethyl ester lead to lower volatility. |
| Solubility | Generally higher solubility in polar solvents. | Generally higher solubility in nonpolar (lipidic) environments. | The increased lipophilicity of the ethyl ester favors solubility in lipids. |
| Boiling Point | Lower | Higher | Increased molecular weight and van der Waals forces. |
| LogP (inferred) | Lower | Higher | The ethyl group contributes more to the octanol-water partition coefficient. |
Spectroscopic Analysis: Distinguishing Features
While the overall spectroscopic features of the methyl and ethyl esters will be very similar due to the common naphthofuran core, there are distinct signals that allow for their differentiation, primarily in NMR spectroscopy.
-
¹H NMR: The most telling difference will be in the signals corresponding to the ester alkyl group. The methyl ester will show a sharp singlet at approximately 3.9-4.0 ppm, integrating to 3 protons. The ethyl ester will exhibit a quartet at around 4.3-4.4 ppm (2 protons) and a triplet at approximately 1.3-1.4 ppm (3 protons), characteristic of the -OCH₂CH₃ group.
-
¹³C NMR: The methyl ester will have a methoxy carbon signal around 52 ppm. The ethyl ester will show two signals for the ethoxy group: one for the -OCH₂- carbon at roughly 61 ppm and another for the -CH₃ carbon around 14 ppm.
-
IR Spectroscopy: Both esters will show a strong carbonyl (C=O) stretch, typically in the range of 1710-1730 cm⁻¹. There may be subtle shifts in this frequency between the two, but these are generally not significant enough for unambiguous identification without reference spectra.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by 14 m/z units, corresponding to the difference in mass of a methylene group.
Pharmacokinetic Profile: The Ester as a Prodrug Handle
In many drug development scenarios, the ester form of a molecule is a prodrug, designed to be hydrolyzed by esterases in the body to release the active carboxylic acid. The choice between a methyl and an ethyl ester can significantly influence the rate and location of this hydrolysis, thereby affecting the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Hypothetical Metabolic Pathway:
Caption: In vivo hydrolysis of the ester prodrug to the active carboxylic acid.
-
Absorption: The slightly higher lipophilicity of the ethyl ester may lead to enhanced absorption across lipid membranes, such as the intestinal wall. This could potentially improve oral bioavailability.
-
Metabolic Stability: The rate of hydrolysis by esterases can differ between methyl and ethyl esters. While there is no universal rule, some studies have shown that methyl esters can be more stable to hydrolysis in certain biological media compared to their ethyl counterparts.[9] Conversely, other studies suggest that ethyl esters can be more stable in some contexts.[10] This is a critical parameter that must be determined experimentally for each compound series.
-
Distribution: The difference in lipophilicity can also affect the volume of distribution. A more lipophilic compound may have a greater tendency to partition into tissues.
Pharmacodynamic Considerations
Assuming the carboxylic acid is the active pharmacophore, the choice of the ester should not directly impact the intrinsic activity of the molecule at its target. However, by influencing the concentration of the active drug at the site of action over time, the ester choice has an indirect but crucial effect on the overall pharmacodynamic response. A slower, more sustained release from an ethyl ester might be desirable for maintaining therapeutic concentrations and reducing dosing frequency, whereas a faster release from a methyl ester might be preferred for indications requiring a rapid onset of action.
Applications in Drug Development: A Strategic Choice
The naphtho[1,2-b]furan-2-carboxamide derivatives have been investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, highlighting the therapeutic potential of this scaffold.[4][11] In such a context, the selection of the ester would be a key part of the lead optimization process.
-
Oncology: In cancer therapy, achieving sustained tumor exposure to a cytotoxic agent is often a goal. An ethyl ester, with its potential for slower hydrolysis and higher lipophilicity, might be explored to enhance tumor penetration and residence time.
-
Infectious Diseases: For antimicrobial agents, rapid attainment of high concentrations at the site of infection is often critical. A methyl ester might be favored in this scenario.
-
Central Nervous System (CNS) Disorders: The ability to cross the blood-brain barrier is a major challenge in developing drugs for CNS targets. The increased lipophilicity of the ethyl ester could be advantageous, although this must be balanced with the potential for increased metabolism by CNS-resident esterases.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate (as an illustrative example)
This protocol is adapted from the synthesis of the related [2,1-b] isomer and may require optimization for the [1,2-b] isomer.[6]
-
To a solution of 2-hydroxy-1-naphthaldehyde (0.03 mol) in dry N,N-dimethylformamide (25 ml), add ethyl chloroacetate (0.03 mol) and anhydrous potassium carbonate (0.9 mol). The use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate acts as the base to deprotonate the hydroxyl group.
-
Reflux the reaction mixture on a water bath for 24 hours. Heating is necessary to drive the reaction to completion.
-
After cooling, pour the reaction mixture into ice-cold water. This step precipitates the product and quenches the reaction.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl naphtho[2,1-b]furan-2-carboxylate. Recrystallization is a standard purification technique for solid organic compounds.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the ethyl naphtho[2,1-b]furan-2-carboxylate in methanol and add a 10% aqueous solution of sodium hydroxide. This is a standard saponification reaction.
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with hydrochloric acid. Acidification protonates the carboxylate salt to yield the carboxylic acid.
-
Collect the precipitated solid by filtration and recrystallize from ethanol.
Conclusion
The choice between methyl and ethyl naphtho[1,2-b]furan-2-carboxylate is not a trivial one and should be guided by the specific goals of the drug discovery program. The ethyl ester offers the potential for increased lipophilicity, which may enhance absorption and tissue penetration, while the methyl ester may exhibit different rates of hydrolysis and solubility in polar media. Ultimately, the optimal choice will depend on a careful evaluation of the desired pharmacokinetic and pharmacodynamic profiles, and must be validated through empirical testing. This guide provides a foundational understanding of the key differences to aid researchers in making a more strategic selection in their quest for novel therapeutics.
References
- M. Shet Prakash, et al. (2012). Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. Journal of Pharmaceutical Science and Technology, 3(9), 1004-1010.
- BenchChem (2025).
- Merour, J. Y., et al.
- Royal Society of Chemistry (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furans.
- PubMed (2011).
- Recent Advancements in Naphthofuran Deriv
- Taylor & Francis Online (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- PubMed (1983). [Naphthofuran derivatives with potential beta-adrenolytic activity].
- J-Stage (2012).
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- ResearchGate. General approaches for synthesis of naphtho[1,2‐b]furans and selected...
- MDPI (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- Beilstein Journals (2025).
- NIST WebBook. Naphtho(2,3-b)furan-2(3H)-one, decahydro-8a-methyl-3,5-bis(methylene)-, (3aR-(3aα,4aα,8aβ,9aα))-.
- YAKHAK HOEJI (1993).
- Semantic Scholar.
- International Journal of Pharmaceutical Sciences Review and Research (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
- MilliporeSigma.
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- PubChem. Naphtho[2,1-b]furan-2-carboxylic acid.
- ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFIC
- KAUST Repository.
- PubChemLite. 3-methylnaphtho[1,2-b]furan-2-carboxylic acid.
- Sigma-Aldrich.
- National Institute of Standards and Technology. Naphtho[2,1-b]furan.
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl Naphtho[1,2-b]furan-2-carboxylate from 2-Naphthol
Abstract
Naphthofurans represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] This document provides a detailed, two-step protocol for the synthesis of methyl naphtho[1,2-b]furan-2-carboxylate, a key intermediate for the development of novel therapeutic agents and functional materials. Starting from the readily available 2-naphthol, the synthesis proceeds through a robust Williamson ether synthesis followed by an efficient acid-catalyzed intramolecular cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale and practical considerations for a successful and reproducible outcome.
Introduction and Synthetic Strategy
The naphtho[1,2-b]furan core is a key structural motif found in various biologically active compounds.[3] Its synthesis has attracted considerable attention due to the therapeutic potential of its derivatives, which include applications as melanin concentrating hormone receptor 1 (MCH-R1) antagonists.[2] The target molecule, methyl naphtho[1,2-b]furan-2-carboxylate, serves as a versatile building block for further chemical elaboration.
The synthetic approach detailed herein is a classical and highly efficient two-step sequence designed for reliability and scalability.
-
Step 1: O-Alkylation. A Williamson ether synthesis is employed to couple 2-naphthol with methyl chloroacetate. This reaction proceeds via the formation of a 2-naphthoxide anion, which acts as a nucleophile.[4]
-
Step 2: Intramolecular Cyclization. The resulting ether intermediate, methyl 2-(naphthalen-2-yloxy)acetate, undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to construct the furan ring, yielding the final product.
This strategy was chosen for its use of inexpensive starting materials, straightforward reaction conditions, and high overall yield.
Mechanistic Insights
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Step 1: Williamson Ether Synthesis: In a polar aprotic solvent, a base such as potassium carbonate deprotonates the hydroxyl group of 2-naphthol to form the more nucleophilic 2-naphthoxide ion. This ion then attacks the electrophilic carbon of methyl chloroacetate in a classic SN2 reaction, displacing the chloride ion and forming the ether linkage. The choice of a polar aprotic solvent like acetone or DMF is critical to solvate the potassium cation without forming strong hydrogen bonds with the naphthoxide, thus preserving its nucleophilicity and favoring O-alkylation over competing C-alkylation.[4][5]
-
Step 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization: Polyphosphoric acid serves as both a strong acid catalyst and a powerful dehydrating agent. The reaction is initiated by protonation of the ester carbonyl, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich C1 position of the naphthalene ring. This cyclization is analogous to the Nazarov cyclization's electrocyclic ring closure.[6] Subsequent dehydration and tautomerization lead to the formation of the aromatic furan ring. The regioselectivity is high, as the C1 position is the most activated site for electrophilic attack on the 2-substituted naphthalene ring.
Overall Synthetic Workflow
The following diagram illustrates the two-step synthesis from 2-Naphthol to the target naphthofuran.
Sources
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Application Note: A Streamlined One-Pot Synthesis of Naphthofuran Carboxylates for Drug Discovery
Introduction: The Significance of the Naphthofuran Scaffold
Naphthofurans, heterocyclic compounds featuring a fused naphthalene and furan ring system, represent a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These structures are core components of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, analgesic, and anti-inflammatory activities.[1][3] Specifically, naphthofuran carboxylates serve as critical intermediates and target molecules in the development of novel therapeutics.[4][5] Their structural versatility allows for extensive modification, enabling the fine-tuning of physicochemical properties and biological efficacy in drug discovery programs.[1]
This application note provides a detailed, field-proven protocol for a highly efficient one-pot synthesis of ethyl naphtho[2,1-b]furan-2-carboxylates. This method avoids the need for isolating intermediates, thereby saving time, reducing waste, and improving overall yield—critical factors in a research and development setting.
Synthesis Strategy: Domino O-Alkylation and Intramolecular Condensation
The selected protocol leverages a powerful domino reaction sequence commencing with simple, commercially available precursors: a 2-hydroxy-1-naphthaldehyde and an α-halo ester. The entire transformation is conveniently carried out in a single reaction vessel.
The core of this strategy involves two key transformations orchestrated by a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
-
O-Alkylation: The reaction initiates with the deprotonation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde. The resulting naphthoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a classic Williamson ether synthesis.
-
Intramolecular Cyclization/Condensation: The base then facilitates an intramolecular condensation. The methylene group positioned between the ester and the newly formed ether linkage is deprotonated, creating a carbanion. This carbanion subsequently attacks the adjacent aldehyde carbonyl, leading to a cyclized intermediate that rapidly dehydrates to form the aromatic furan ring.
This one-pot approach is highly efficient as the conditions required for the initial O-alkylation are also conducive to the subsequent intramolecular cyclization, making it an ideal method for rapid library synthesis.
Visualized Reaction Mechanism and Workflow
To ensure clarity, the underlying chemical logic and experimental procedure are visualized below.
Reaction Mechanism
The following diagram illustrates the step-by-step molecular transformations occurring in the one-pot synthesis.
Caption: Key mechanistic steps in the one-pot synthesis.
Experimental Workflow
The diagram below outlines the logical flow of the experimental procedure from setup to final product isolation.
Caption: High-level experimental workflow diagram.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate.[6][7]
Materials and Reagents
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Ethyl chloroacetate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol, for recrystallization
-
Deionized Water
Equipment
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-1-naphthaldehyde (e.g., 5.16 g, 0.03 mol), anhydrous potassium carbonate (e.g., 12.8 g, 0.09 mol), and anhydrous DMF (25 mL).[6]
-
Expert Insight: The use of anhydrous K₂CO₃ and DMF is crucial. Water can hydrolyze the ester and interfere with the base-mediated reactions, lowering the yield. Using a 3-fold excess of K₂CO₃ ensures complete deprotonation at both required steps.
-
-
Addition of Reagent: Attach a reflux condenser to the flask. Begin stirring the mixture. Add ethyl chloroacetate (e.g., 3.66 g, 0.03 mol) to the suspension.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents of the flask into a beaker containing ice-cold water (approx. 200 mL). A solid precipitate should form.
-
Expert Insight: Pouring the DMF solution into water causes the organic product, which is insoluble in water, to precipitate out, effectively separating it from the water-soluble inorganic salts and residual DMF.
-
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove any remaining inorganic impurities.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield pure ethyl naphtho[2,1-b]furan-2-carboxylate as a solid.[6]
Quantitative Data and Reaction Scope
The described one-pot protocol is robust and applicable to various substituted naphthols and other phenols. Below is a table summarizing typical results.
| Starting Aldehyde | Reagent | Product | Yield (%) | Reference |
| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate | Ethyl naphtho[2,1-b]furan-2-carboxylate | Good | [6][7] |
| 2-Hydroxy-1-naphthaldehyde | Chloroacetone | 2-Acetylnaphtho[2,1-b]furan | Good | [8] |
| 3-Bromo-4-hydroxyacetophenone | Phenylacetylene | 5-Acetyl-2-phenylbenzofuran | 74% | [9] |
| 4-Hydroxy-3-iodoacetophenone | Phenylacetylene | 5-Acetyl-2-phenylbenzofuran | 57% | [9] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides guidance on common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents (K₂CO₃, DMF) were not anhydrous. 2. Insufficient heating or reaction time. 3. Inefficient stirring. | 1. Use freshly dried DMF and finely ground, oven-dried K₂CO₃. 2. Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed. 3. Use a properly sized stir bar and ensure a homogenous suspension is maintained. |
| Formation of Side Products | 1. Competing C-alkylation instead of O-alkylation. 2. Reaction temperature too high, causing decomposition. | 1. Ensure a sufficient excess of base is used to favor the formation of the naphthoxide. 2. Maintain a steady reflux; avoid excessive heating. |
| Product is an Oil / Fails to Crystallize | 1. Presence of impurities. 2. Insufficient removal of DMF during workup. | 1. Wash the crude product thoroughly with water before recrystallization. If recrystallization fails, purify via column chromatography (e.g., silica gel with hexane/ethyl acetate). 2. Ensure the product is fully precipitated and washed during the workup step. |
Conclusion
The one-pot synthesis of naphthofuran carboxylates via domino O-alkylation/intramolecular condensation is a highly effective and efficient method for accessing these valuable heterocyclic compounds. By explaining the underlying mechanism and providing a detailed, validated protocol, this guide empowers researchers to reliably synthesize these important scaffolds for applications in drug discovery and materials science.
References
- Domino Michael–O-alkylation reaction: one-pot synthesis of 2,4-diacylhydrofuran derivatives and its application to antitumor naphthofuran synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances.
- Naphthofuran derivatives, preparation, and methods of use thereof. Google Patents.
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025).
- Synthesis, reactions and applications of naphthofurans: A review. ResearchGate.
- synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2- carbohydrazide.
- Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers. (2021).
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
- SYNTHESIS OF 2-(NAPHTHO[2,1-B]FURAN-2-YL)-5-PHENYL-1,3,4-OXADIAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2021).
- Synthesis, reactions and applications of naphthofurans: A review. (2021).
- Synthesis, reactions and applications of naphthofurans: A review. Scite.ai.
- A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives.
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. (2018).
- The 'one-pot' preparation of substituted benzofurans. Arkivoc.
Sources
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- 2. scite.ai [scite.ai]
- 3. ijprajournal.com [ijprajournal.com]
- 4. US11299469B2 - Naphthofuran derivatives, preparation, and methods of use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 8. medcraveonline.com [medcraveonline.com]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: Feist-Benary Synthesis of Naphthofurans
Introduction: The Strategic Value of Naphthofurans and Their Synthesis
Naphthofurans, organic compounds resulting from the fusion of naphthalene and furan rings, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] These structures are integral to a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[3][4] The Feist-Benary furan synthesis, a classic name reaction, offers a robust and versatile pathway to substituted furans through the base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound.[5][6] This guide provides a detailed exploration of the reaction conditions required to adapt this powerful synthesis for the specific construction of the naphthofuran core, targeting researchers and professionals in drug development.
Mechanistic Underpinnings: Guiding Experimental Design
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis of a naphthofuran via the Feist-Benary pathway, typically using a hydroxynaphthalene as the β-dicarbonyl equivalent, proceeds through several key steps.[7][8]
-
Deprotonation: A base abstracts the acidic proton from the hydroxyl group of the naphthol, forming a nucleophilic naphthoxide ion.
-
Nucleophilic Attack (SN2 Alkylation): The naphthoxide attacks the electrophilic α-carbon of the α-halo ketone, displacing the halide and forming a C-O bond.
-
Enolate Formation: The base then abstracts an acidic α-proton from the ketone moiety, generating an enolate.
-
Intramolecular Cyclization (Aldol-type): The enolate attacks the carbonyl carbon of the former naphthol moiety in an intramolecular fashion.
-
Dehydration: The resulting hydroxyl intermediate readily undergoes dehydration to form the stable aromatic furan ring.
This sequence dictates the critical choice of reagents and conditions to favor high yields and minimize side reactions.
Caption: Figure 1: Generalized Feist-Benary Mechanism for Naphthofurans.
Critical Reaction Parameters: A Guide to Optimization
The success of the Feist-Benary synthesis for naphthofurans hinges on the careful selection and control of several key parameters.
Choice of Base: The Reaction's Director
The base is arguably the most critical component, as it facilitates multiple steps of the mechanism. The choice of base must be tailored to the specific substrates to avoid undesirable side reactions.
-
Mild Organic Bases (Pyridine, Triethylamine): These are often the preferred choice.[5][7] They are strong enough to deprotonate the naphthol and promote enolization without causing hydrolysis of ester groups, which might be present on the α-halo ketone or the naphthol. Using pyridine in an aqueous solution can increase the yield of the furan derivative by obviating the production of pyrrole side products that can occur with ammonia.[9]
-
Inorganic Bases (K₂CO₃, NaHCO₃): Potassium carbonate is a highly effective and commonly used base, particularly in polar aprotic solvents like acetone or DMF.[4] It offers a good balance of reactivity and handling.
-
Strong Bases (Alkoxides, NaOH): Stronger bases like sodium ethoxide or sodium hydroxide can be employed but carry a significant risk of promoting side reactions, such as ester hydrolysis or self-condensation of the ketone.[5] Their use is generally reserved for less sensitive substrates.
Solvent Selection: The Reaction Environment
The solvent influences reactant solubility, reaction rate, and even the reaction pathway.
-
Polar Aprotic Solvents (Acetone, DMF, THF): These are excellent choices as they effectively dissolve the reactants and facilitate the SN2 alkylation step.[5][7] Acetone is frequently used in conjunction with K₂CO₃.[4]
-
Alcohols (Ethanol): Ethanol is a common solvent, often used with bases like sodium hydroxide or triethylamine.[3][5] It can participate in proton transfer steps, which can be beneficial.
-
Benzene/Toluene: In some protocols, particularly those involving a Dean-Stark trap to remove water, non-polar aromatic solvents are used to drive the final dehydration step to completion.
The Reactants: Naphthol and α-Halo Ketone
-
Hydroxynaphthalenes (Naphthols): Both 1-naphthol and 2-naphthol can be used, leading to the formation of naphtho[1,2-b]furans and naphtho[2,1-b]furans, respectively. The electronic nature of substituents on the naphthol ring can influence its nucleophilicity.
-
α-Halo Ketones: A wide variety of α-halo ketones are suitable. Chloroacetone and bromoacetone are common and commercially available.[5] The reactivity order of the halide is I > Br > Cl.[5] While α-iodoketones are the most reactive, they can also lead to unwanted side reactions, making bromo- and chloroketones a more reliable choice.[7]
Temperature and Reaction Time
Reaction temperatures typically range from room temperature to the reflux temperature of the chosen solvent.[5] Many syntheses are conducted at elevated temperatures (50–100 °C) to ensure a reasonable reaction rate.[7] Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the conditions employed. Progress should always be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of degradation products from prolonged heating.[7]
Comparative Analysis of Reaction Conditions
The following table summarizes yields for the synthesis of 2-acetylnaphtho[2,1-b]furan from 2-hydroxy-1-naphthaldehyde and chloroacetone under different basic conditions, illustrating the impact of the catalyst choice.
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Acetone | Reflux | 8 | High | [4] |
| 2 | NaOH | Ethanol | Reflux | 2 | Good | [3] |
| 3 | Pyridine | Ethanol | Reflux | - | - | [9] |
Note: "High" and "Good" are qualitative descriptors from the source literature where specific percentages were not provided in the abstract.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Acetylnaphtho[2,1-b]furan using Potassium Carbonate
This protocol is adapted from a reported synthesis and is a robust starting point for many naphthofuran derivatives.[4]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Hydrochloric Acid (conc.)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-1-naphthaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (sufficient to dissolve reactants).
-
Add chloroacetone (1.0 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice and water.
-
Acidify the aqueous mixture with concentrated HCl.
-
The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-acetylnaphtho[2,1-b]furan.
Caption: Figure 2: Experimental Workflow.
Troubleshooting and Advanced Considerations
-
Low Yield: If yields are poor, consider switching to a more reactive α-haloketone (e.g., bromoacetone instead of chloroacetone). Ensure all reagents are anhydrous, as water can interfere with the reaction.
-
Side Products: The formation of pyrrole derivatives can occur if ammonia is used as the base.[10] Using pyridine or an inorganic base circumvents this issue.[9] Strong bases may cause self-condensation; switching to a milder base like triethylamine is recommended.
-
"Interrupted" Feist-Benary Reaction: Under certain mild or asymmetric conditions, it is possible to isolate the hydroxydihydrofuran intermediate before the final dehydration step.[7][9] This can be a desired outcome for certain synthetic targets.
Conclusion
The Feist-Benary synthesis is a powerful and adaptable method for the construction of the naphthofuran scaffold. By carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize a diverse range of substituted naphthofurans. The protocols and guidelines presented here offer a solid foundation for the application of this classic reaction in modern drug discovery and materials science, enabling the exploration of this valuable chemical space.
References
-
Wikipedia. (2023). Feist–Benary synthesis. Wikipedia. Retrieved from [Link]
-
German-Chemist. (n.d.). Feist-Benary synthesis of furan. German-Chemist. Retrieved from [Link]
-
Organic Chemistry. (2021, November 26). Feist-Bénary Furan Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5998-6045. doi:10.1039/C9RA09997E. Retrieved from [Link]
-
ResearchGate. (n.d.). General approaches for synthesis of naphtho[1,2‐b]furans and selected.... ResearchGate. Retrieved from [Link]
-
Wiley Online Library. (2010, September 15). Feist‐Bénary Reaction. Wiley Online Library. doi:10.1002/9780470638859.conrr226. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. Retrieved from [Link]
-
MedCrave online. (2018, July 5). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans from α-haloketones and phenols. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Merck Index. (n.d.). Feist-Bénary Synthesis. The Merck Index. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. ResearchGate. Retrieved from [Link]
-
MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. ResearchGate. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Feist-Benary synthesis of furan [quimicaorganica.org]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. Feist-Bénary Synthesis [drugfuture.com]
Application Note: Methylation of Naphtho[1,2-b]furan-2-carboxylic Acid
[1]
Executive Summary & Rationale
Naphtho[1,2-b]furan-2-carboxylic acid is a critical scaffold in the development of bioactive heterocyclic compounds, particularly in the synthesis of tanshinone analogues, anticancer agents, and MCH-R1 antagonists.[1] The conversion of the free carboxylic acid to its methyl ester, methyl naphtho[1,2-b]furan-2-carboxylate , is a pivotal intermediate step that alters lipophilicity for biological assays and protects the acidic functionality during subsequent chemical transformations.[1]
This guide details two distinct, field-validated protocols for this transformation. Unlike generic esterification guides, this note addresses the specific solubility and steric challenges associated with the planar, aromatic naphthofuran core.
Strategic Method Selection
-
Method A (Base-Mediated Alkylation): The "Gold Standard" for medicinal chemistry.[1] Uses Methyl Iodide (MeI) and Potassium Carbonate (
).[1][2] High yielding (>90%), mild, and requires no water removal.[1] Ideal for milligram-to-gram scale. -
Method B (Fischer Esterification): The "Process Scale" alternative.[1] Uses Methanol and Sulfuric Acid (
).[1] Cost-effective for multi-gram scales but requires rigorous water removal to drive equilibrium.
Chemical Strategy & Decision Matrix
The choice of method depends on scale, available equipment, and downstream purity requirements.[1]
Figure 1: Decision matrix for selecting the optimal methylation pathway.
Protocol A: Base-Mediated Alkylation (Recommended)[1]
Mechanism:
Materials
-
Substrate: Naphtho[1,2-b]furan-2-carboxylic acid (1.0 eq)
-
Reagent: Methyl Iodide (MeI) (1.5 eq) [Warning: Neurotoxin/Carcinogen][1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.7 mmol) of naphtho[1,2-b]furan-2-carboxylic acid in 10 mL DMF .
-
Deprotonation: Add 1.3 g (9.4 mmol, 2.0 eq) of anhydrous
. Stir at Room Temperature (RT) for 15 minutes.-
Observation: The suspension may change color (often yellow/orange) indicating carboxylate formation.[1]
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Add 0.44 mL (7.0 mmol, 1.5 eq) of Methyl Iodide dropwise via syringe.
-
Safety: Perform in a fume hood. MeI is volatile and toxic.[1]
-
-
Reaction: Remove ice bath. Stir at 60°C for 3 hours.
-
Workup (Precipitation Method):
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Expected Yield: 92-96% Appearance: Off-white to pale yellow solid.
Protocol B: Fischer Esterification (Scalable)[1]
Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution.[3] Why this works: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by methanol.[1]
Materials
-
Substrate: Naphtho[1,2-b]furan-2-carboxylic acid (1.0 eq)
-
Reagent/Solvent: Methanol (anhydrous, excess, ~0.5 M concentration relative to substrate)[1]
-
Catalyst: Sulfuric Acid (
), conc.[1][5] (0.5 eq)
Step-by-Step Procedure
-
Setup: Place 5.0 g (23.5 mmol) of substrate into a 2-neck round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add 50 mL of anhydrous Methanol .
-
Catalyst Addition: Carefully add 0.6 mL of conc.
dropwise.[1][5] -
Reflux: Heat the mixture to reflux (approx. 65°C) for 12–16 hours.
-
Critical Control: If conversion stalls (checked via TLC), add a drying agent (e.g., 3Å molecular sieves) to the reaction or use a Dean-Stark trap (if using a co-solvent like benzene/toluene) to remove water.[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.
Expected Yield: 80-88%
Self-Validating Quality Control (QC)[1]
To ensure scientific integrity, the product must pass the following checks before being used in downstream applications.
| QC Parameter | Acceptance Criterion | Mechanistic Explanation |
| TLC | Single spot, | Ester is less polar than the carboxylic acid (lacks H-bond donor).[1] |
| 1H NMR | Singlet at | Diagnostic signal for |
| 1H NMR | ABSENCE of | Confirming full consumption of the carboxylic acid proton.[1] |
| Solubility | Soluble in | Esters have better organic solubility than their parent acids.[1] |
Mechanistic Pathway Visualization[1]
Figure 2: Simplified mechanistic flow for the base-mediated methylation (Method A).[1]
Troubleshooting & Expert Tips
-
Incomplete Reaction (Method A): If the acid persists, do NOT add more MeI immediately. Add 0.5 eq more
and stir for 1 hour. The acid must be deprotonated to react.[1] -
Product Coloration: Naphthofurans are prone to oxidation.[1] If the product turns dark brown, it may indicate oxidation of the furan ring.[1] Perform the reaction under Nitrogen/Argon atmosphere to prevent this.
-
Isomer Confusion: Ensure you are working with the [1,2-b] isomer (derived from 1-naphthol/2-hydroxy-1-naphthaldehyde) and not the [2,1-b] isomer (derived from 2-naphthol).[1] The NMR splitting patterns in the aromatic region will differ significantly.
References
-
Lee, Y. R., & Xia, L. (2014).[1] Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. RSC Advances, 4(65), 34546-34556.[1]
-
Vagdevi, H. M., et al. (2001).[1][6] Synthesis and pharmacological screening of some novel naphtho[2,1-b]furan derivatives. Indian Journal of Heterocyclic Chemistry, 10, 253-260.[1] (Foundational text for naphthofuran reactivity).
-
Khusnutdinov, R. I., et al. (2009).[1] New Procedure for Synthesis of Alkyl Esters of 5-Acetyl-2-furan-carboxylic Acid. Russian Journal of Applied Chemistry, 82(2), 340-342.[1]
-
OpenStax. (2023).[1] Reactions of Carboxylic Acids: Fischer Esterification Mechanism. Organic Chemistry.
Sources
Application Note: Precision Recrystallization of Methyl Naphthofuran Esters
Executive Summary
Methyl naphthofuran esters represent a critical class of pharmacophores, often serving as intermediates in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogs) and antimicrobial scaffolds. Their purification is complicated by their physicochemical duality: a rigid, lipophilic fused aromatic core that promotes strong
This guide provides a scientifically grounded protocol for selecting recrystallization solvents. Unlike generic organic purification guides, this protocol addresses the specific solubility challenges of naphthofurans—namely, their tendency to "oil out" in aqueous mixtures and their low solubility in cold alcohols.
The Science of Solvent Selection
To select the correct solvent, one must understand the solute's interaction potential. Methyl naphthofuran esters exhibit:
-
High Lipophilicity: The naphthalene-furan core requires non-polar dispersion forces for solvation.
-
Planarity: This leads to high lattice energy due to efficient crystal packing. The solvent must be able to disrupt these lattice forces at boiling point (
) but release the molecules upon cooling. -
Hydrogen Bond Acceptance: The ester carbonyl is a weak H-bond acceptor, making protic solvents (alcohols) viable candidates if the temperature differential is sufficient.
Dielectric Constant & Polarity Targeting
For this class of compounds, a single solvent often fails because a solvent polar enough to dissolve the ester at
| Solvent System | Role | Mechanism of Action | Recommended For |
| Ethanol / Toluene | Primary | Toluene disrupts | Highly aromatic, planar analogs. |
| Ethyl Acetate / Heptane | Secondary | Classic polar/non-polar gradient. | Analogs with aliphatic side chains. |
| DCM / Hexane | Specialist | "Solvent Exchange" method (volatile displacement). | Thermally labile compounds. |
Phase I: Micro-Scale Solvent Screening Protocol
Do not commit the entire batch to a solvent without validation. Perform this screen on 50–100 mg of crude material.
The Screening Workflow
The following decision tree illustrates the logic flow for determining the optimal solvent system.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on solubility behavior.
Protocol for Screening
-
Preparation: Place 50 mg of crude methyl naphthofuran ester into three separate test tubes.
-
Test A (Protic): Add 0.5 mL Ethanol. Heat to boil.
-
Observation: If it dissolves, cool to 0°C. If crystals form, Ethanol is your winner. If it oils out, discard.
-
-
Test B (Aromatic/Non-polar): Add 0.2 mL Toluene. Heat to boil.
-
Observation: It should dissolve readily.[1] Add Heptane dropwise to the boiling solution until persistent cloudiness appears. Re-clarify with one drop of Toluene. Cool slowly. This is often the most successful system for this class [1].
-
-
Test C (Polar Aprotic): Add 0.3 mL Ethyl Acetate. Heat to boil.
-
Observation: Add Hexane dropwise. This is ideal if the compound contains sensitive functional groups, as the boiling point is lower (77°C).
-
Phase II: Optimized Recrystallization Protocol (Large Scale)
Based on the screening results, the Toluene/Heptane or Ethanol/Benzene (substitute Toluene for safety) systems are historically favored for naphthofuran derivatives due to the disruption of
Target System: Toluene (Solvent) / Heptane (Anti-solvent) Scale: 10 g Crude Material
Step-by-Step Procedure
-
Dissolution (The "Good" Solvent):
-
Place 10 g of crude ester in a 250 mL Erlenmeyer flask.
-
Add Toluene in small portions (start with 30 mL) while heating on a stir plate set to 120°C (Toluene BP is 110°C).
-
Critical Control Point: Use the minimum amount of Toluene required to dissolve the solid at reflux. If the solution is dark/colored, add activated carbon (1% w/w), boil for 5 mins, and filter hot through Celite.
-
-
Nucleation Setup (The "Bad" Solvent):
-
Maintain the Toluene solution at a gentle reflux.
-
Begin adding Heptane dropwise via an addition funnel or pipette.
-
Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Add 1–2 mL of hot Toluene to re-dissolve the cloudiness and restore a clear solution.
-
-
Controlled Cooling (Crystallization):
-
Harvesting:
Process Workflow Diagram
Figure 2: Operational workflow for the binary solvent recrystallization process.
Troubleshooting Common Issues
Oiling Out
Symptom: The product separates as a separate liquid layer at the bottom of the flask instead of crystals. Cause: The temperature dropped too fast, or the melting point of the solvated product is lower than the solvent boiling point. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add more of the "Good" solvent (Toluene) to lower the saturation slightly.
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly cooled but still clear.
Colored Impurities
Symptom: Crystals are yellow/brown instead of white/off-white. Cause: Trapped oxidized byproducts (quinones are common in naphthofuran synthesis). Solution: Perform a "wash" of the crystals with cold Methanol if the impurity is more polar, or recrystallize again using Ethanol/Activated Carbon [4].
References
-
General Recrystallization of Fused Aromatics: Source: Massachusetts Institute of Technology (MIT) OpenCourseWare. "Two-Solvent Recrystallization Guide." URL:[Link]
-
Synthesis and Purification of Naphthofuran Derivatives: Title: Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
-
Specific Protocol for Methyl Naphthofuran Esters: Title: 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid (Recrystallization from Ethanol).[6] Source: National Institutes of Health (PMC). URL:[Link]
Sources
High-Efficiency Microwave-Assisted Synthesis of Methyl Naphtho[1,2-b]furan-2-carboxylate
Application Note: AN-MW-2026-04
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of methyl naphtho[1,2-b]furan-2-carboxylate using microwave (MW) irradiation. Naphtho[1,2-b]furan derivatives are critical pharmacophores in drug discovery, exhibiting potent antitumor and antimicrobial activities. Traditional thermal synthesis (Rap-Stoermer or Williamson etherification followed by cyclization) is often plagued by long reaction times (4–24 hours) and inconsistent yields due to thermal gradients.
By leveraging the dielectric heating mechanisms of microwave irradiation, this protocol reduces reaction time to under 15 minutes while increasing isolated yields to >85% . This guide provides mechanistic insights, a validated step-by-step workflow, and critical process parameters for reproducibility.
Scientific Principles & Reaction Engineering
The Chemical Pathway
The synthesis proceeds via a base-mediated cascade reaction involving 1-hydroxy-2-naphthaldehyde and methyl bromoacetate . The mechanism involves three distinct phases occurring in a single pot:
-
O-Alkylation: The base (K₂CO₃) deprotonates the naphthol hydroxyl group, facilitating an S_N2 attack on the alkyl halide.
-
Aldol-type Condensation: The active methylene of the ester attacks the aldehyde carbonyl.
-
Dehydration/Aromatization: Elimination of water drives the formation of the aromatic furan ring.
Microwave Dielectric Heating
Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation heats the reaction mixture volumetrically. This is achieved through two primary mechanisms:[1]
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF) align with the oscillating electric field, generating heat via molecular friction.
-
Ionic Conduction: Dissolved ions (from K₂CO₃) oscillate in the field, generating heat through collision.
This "in-core" heating eliminates the "wall effect," preventing superheating at the edges and ensuring uniform energy distribution, which is critical for minimizing side reactions in cyclization pathways.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the specific bond-forming events.
Figure 1: Mechanistic cascade for the synthesis of naphthofuran derivatives.
Experimental Protocol
Materials & Equipment[1][2][3][4]
-
Reagents:
-
1-Hydroxy-2-naphthaldehyde (CAS: 574-00-5) - Note: Ensure correct isomer for [1,2-b] fusion.
-
Methyl bromoacetate (CAS: 96-32-2)
-
Potassium Carbonate (K₂CO₃), anhydrous[2]
-
N,N-Dimethylformamide (DMF) - Chosen for high tan δ (loss tangent) value (0.161), ensuring efficient MW absorption.
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
10 mL Pressure-rated microwave vials with crimp caps.
-
Step-by-Step Procedure
Step 1: Reagent Loading
-
Weigh 1-hydroxy-2-naphthaldehyde (1.0 mmol, 172 mg) and transfer to a 10 mL microwave vial.
-
Add Potassium Carbonate (2.0 mmol, 276 mg). Excess base is required to neutralize HBr and drive the condensation.
-
Add DMF (3.0 mL). Add a magnetic stir bar.
-
Add Methyl bromoacetate (1.2 mmol, 114 µL) dropwise.
Step 2: Microwave Irradiation
-
Seal the vial with a septum cap.
-
Pre-stir for 30 seconds to ensure homogeneity.
-
Program the Microwave Reactor:
-
Temperature: 140 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Power: Dynamic (Max 200 W)
-
Absorption Level: High
-
Step 3: Work-up & Purification [2]
-
Allow the vial to cool to 50 °C (using compressed air cooling feature of the reactor).
-
Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product should precipitate immediately.
-
Filter the solid under vacuum.
-
Wash the cake with water (3 x 10 mL) to remove residual DMF and inorganic salts.
-
Recrystallize from Ethanol to obtain colorless/pale yellow needles.
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Discussion
Method Comparison
The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux methods.[3]
| Parameter | Thermal Reflux (Acetone) | Microwave (DMF) | Improvement |
| Temperature | 56 °C (Reflux) | 140 °C | Higher kinetic energy |
| Time | 8.0 Hours | 10 Minutes | 48x Faster |
| Yield | 62% | 89% | +27% Increase |
| Purity (Crude) | 85% | 96% | Cleaner profile |
Solvent Optimization Data
Solvent choice is critical in MW synthesis. Polar aprotic solvents with high dielectric constants perform best.
| Solvent | Tan δ (Loss Tangent) | Temp (°C) | Yield (%) | Notes |
| DMF | 0.161 | 140 | 89 | Excellent absorption; easy aqueous workup. |
| Ethanol | 0.941 | 120 | 72 | High pressure generated; lower solubility of K₂CO₃. |
| Toluene | 0.040 | 110 | 15 | Poor MW absorber; requires doping with ionic liquids. |
Characterization (Expected Data)[3][6][7]
-
Melting Point: 102–104 °C.
-
IR (KBr): 1720 cm⁻¹ (Ester C=O), 1250 cm⁻¹ (C-O-C).
-
¹H NMR (400 MHz, CDCl₃):
- 8.30 (d, 1H, Ar-H)
- 7.95 (d, 1H, Ar-H)
- 7.70-7.50 (m, 4H, Ar-H)
- 7.45 (s, 1H, Furan-H3)
- 4.02 (s, 3H, COOCH₃)
Troubleshooting & Critical Process Parameters
-
Pressure Management: DMF has a high boiling point (153 °C), so it generates low pressure at 140 °C. However, if using Ethanol or Acetone, the pressure will rise rapidly. Always set a pressure limit (e.g., 15-20 bar) on the instrument.
-
Isomer Purity: Ensure the starting material is 1-hydroxy-2-naphthaldehyde . Using 2-hydroxy-1-naphthaldehyde will yield the [2,1-b] isomer.[2][4][5]
-
Moisture: While K₂CO₃ is hygroscopic, the reaction tolerates trace moisture. However, for maximum yield, use anhydrous reagents to prevent hydrolysis of the ester product.
References
-
Vertex Pharmaceuticals. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]
-
Hu, Y., et al. (2019).[6] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica. Available at: [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
RSC Advances. (2020). Dihydronaphthofurans: synthetic strategies and applications. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C-2 Position in Naphtho[1,2-b]furan Rings
For Researchers, Scientists, and Drug Development Professionals
The naphtho[1,2-b]furan scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and advanced materials. The strategic functionalization of this ring system is of paramount importance for the modulation of its physicochemical and pharmacological properties. Among the various positions on this scaffold, the C-2 position of the furan ring offers a key site for derivatization to generate novel molecular entities with enhanced potency and selectivity.
This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for the targeted functionalization of the C-2 position of the naphtho[1,2-b]furan ring system. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Direct C-H Functionalization at the C-2 Position
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds, circumventing the need for pre-functionalized substrates. The C-2 position of the furan moiety in naphtho[1,2-b]furans is particularly amenable to such transformations due to its electronic properties.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation represents a highly efficient method for the introduction of aryl groups at the C-2 position of furan and its benzo-fused analogues.[1] This transformation is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The inherent reactivity of the C-2 C-H bond of the furan ring facilitates this process.
Conceptual Workflow for Palladium-Catalyzed C-2 Arylation:
Caption: Proposed catalytic cycle for the Pd-catalyzed C-2 arylation.
Protocol 1: General Procedure for Palladium-Catalyzed C-2 Arylation of Naphtho[1,2-b]furan
This protocol is adapted from established procedures for the C-2 arylation of benzofurans.[1]
Materials:
-
Naphtho[1,2-b]furan
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylacetamide (DMA) or other suitable high-boiling polar aprotic solvent
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add naphtho[1,2-b]furan (1.0 equiv.), aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture at 100-140 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 | 24 | 70-90 | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 110 | 18 | 65-85 | General Conditions |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | 100 | 12 | 75-95 | General Conditions |
Table 1: Representative Conditions for Palladium-Catalyzed C-2 Arylation. (Note: Yields are typical for benzofuran derivatives and may vary for naphtho[1,2-b]furan).
Rhodium-Catalyzed C-H Activation (Proposed Application)
Rhodium-catalyzed C-H activation offers a complementary approach, often with different regioselectivity compared to palladium catalysis.[2] For effective C-2 functionalization of naphtho[1,2-b]furan, a directing group at the C-3 position would likely be necessary to steer the catalyst to the adjacent C-H bond.
Conceptual Approach for Directed C-2 Functionalization:
Caption: Directed C-H activation at C-2 via a C-3 directing group.
This strategy opens the door to a broader range of coupling partners beyond aryl halides, including alkenes and alkynes.
Functionalization via C-2 Halogenated Intermediates
The introduction of a halogen atom at the C-2 position provides a versatile handle for a plethora of well-established cross-coupling reactions.
Synthesis of 2-Halo-naphtho[1,2-b]furans
Electrophilic halogenation is a standard method for the introduction of halogens onto electron-rich aromatic rings.
Protocol 2: General Procedure for the Bromination of Naphtho[1,2-b]furan
Materials:
-
Naphtho[1,2-b]furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vial
Procedure:
-
Dissolve naphtho[1,2-b]furan (1.0 equiv.) in DMF or MeCN in a reaction vial.
-
Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 2-bromo-naphtho[1,2-b]furan by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
With 2-halo-naphtho[1,2-b]furans in hand, a variety of cross-coupling reactions can be employed to introduce diverse functionalities.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halide and an organoboron compound.[3]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-naphtho[1,2-b]furan
Materials:
-
2-Bromo-naphtho[1,2-b]furan
-
Aryl or vinyl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add 2-bromo-naphtho[1,2-b]furan (1.0 equiv.), boronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-110 °C for 4-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and purification are similar to Protocol 1.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 |
| SPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 90 | 6 |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling.
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylated naphtho[1,2-b]furans.[4]
Protocol 4: General Procedure for Sonogashira Coupling of 2-Bromo-naphtho[1,2-b]furan
Materials:
-
2-Bromo-naphtho[1,2-b]furan
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add 2-bromo-naphtho[1,2-b]furan (1.0 equiv.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill with an inert atmosphere.
-
Add the solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT |
| Pd(OAc)₂/XPhos | CuI | DIPA | DMF | 50 |
Table 3: Common Conditions for Sonogashira Coupling.
Functionalization via C-2 Lithiation
The C-2 proton of the furan ring is generally the most acidic, allowing for regioselective deprotonation with a strong base to form a C-2 lithiated intermediate. This powerful nucleophile can then be quenched with a wide variety of electrophiles.
Protocol 5: General Procedure for C-2 Lithiation and Electrophilic Quench
Materials:
-
Naphtho[1,2-b]furan
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Electrophile (e.g., aldehyde, ketone, alkyl halide, CO₂, etc.)
-
Schlenk flask
-
Inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of naphtho[1,2-b]furan (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add a solution of the electrophile (1.2 equiv.) in THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Electrophile | Resulting C-2 Substituent |
| R-CHO (Aldehyde) | -CH(OH)R |
| R₂C=O (Ketone) | -C(OH)R₂ |
| R-X (Alkyl halide) | -R |
| CO₂ (Carbon dioxide) | -COOH |
| DMF | -CHO |
| I₂ | -I |
Table 4: Examples of Electrophiles for Quenching C-2 Lithiated Naphtho[1,2-b]furan.
Applications of C-2 Functionalized Naphtho[1,2-b]furans
The derivatization of the C-2 position of the naphtho[1,2-b]furan ring has been instrumental in the development of novel therapeutic agents and functional materials. For instance, naphtho[1,2-b]furan-2-carboxamide derivatives have been explored as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity.[2] The ability to readily introduce diverse substituents at the C-2 position is crucial for structure-activity relationship (SAR) studies in drug discovery.
References
- Cao, J.-J., et al. (2018). Palladium‐Catalyzed Regioselective C‐2 Arylation of Benzofurans with N′‐Acyl Arylhydrazines. European Journal of Organic Chemistry, 2018(22), 2774-2779.
- Bergman, J., & Sand, P. (1984). Directed lithiation of some furan and thiophene derivatives. Tetrahedron Letters, 25(18), 1957-1960.
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
-
Lim, C. J., et al. (2013). Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. Chemical & pharmaceutical bulletin, 61(12), 1239-1247. Available at: [Link]
- Satoh, T., Kawamura, Y., Miura, M., & Nomura, M. (1997). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Angewandte Chemie International Edition in English, 36(16), 1740-1742.
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of chemical research, 44(8), 589-601. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
Protocol for Biological Assay of Naphthofuran Esters: A Detailed Guide to Assessing In Vitro Cytotoxicity
Introduction: Unveiling the Therapeutic Potential of Naphthofuran Esters
Naphthofurans, a class of heterocyclic compounds characterized by a fused furan and naphthalene ring system, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Naturally occurring and synthetic naphthofuran derivatives have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] The ester functional group, when appended to the naphthofuran scaffold, can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, potentially enhancing its therapeutic efficacy.
This application note provides a comprehensive, field-proven protocol for assessing the in vitro cytotoxic activity of novel naphthofuran esters. As a primary screening method in anticancer drug discovery, the cytotoxicity assay is a crucial first step to identify promising lead compounds and elucidate their mechanism of action.[4] We will focus on the widely adopted and robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale behind each experimental choice.
Scientific Underpinnings: The Rationale Behind the Protocol
The central hypothesis of this protocol is that certain naphthofuran esters will exhibit cytotoxic effects on cancer cells in a dose-dependent manner. The MTT assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5] By measuring the absorbance of the dissolved formazan, we can quantify the effect of the naphthofuran ester on cell viability and determine its half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4]
Naphthofuran derivatives have been reported to induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1]
-
Modulation of Signaling Pathways: Interfering with critical cellular signaling cascades like NF-κB and PI3K/Akt/mTOR that are often dysregulated in cancer.[1]
Understanding these potential mechanisms provides a framework for interpreting the results of the cytotoxicity assay and for designing subsequent, more targeted experiments.
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the in vitro cytotoxicity assessment of naphthofuran esters.
Caption: Experimental workflow for the MTT-based cytotoxicity assay of naphthofuran esters.
Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is a self-validating system, incorporating appropriate controls to ensure the reliability of the results.
Materials and Reagents
-
Naphthofuran ester(s) of interest
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), HL-60 (leukemia), HepG2 (liver))[1][6][7][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile, 96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
1. Compound Preparation:
-
Rationale: Naphthofuran esters are often poorly soluble in aqueous solutions. DMSO is a common solvent for these compounds in cell-based assays.[9][10][11] It is crucial to prepare a high-concentration stock solution to minimize the final DMSO concentration in the culture medium, as DMSO itself can be toxic to cells at concentrations above 1%.[12]
-
Procedure:
-
Prepare a 10 mM stock solution of the naphthofuran ester in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
2. Cell Culture and Seeding:
-
Rationale: The choice of cell line should be guided by the research question. Using a panel of cell lines from different tissue origins can provide insights into the compound's spectrum of activity. Cells should be in the logarithmic growth phase to ensure optimal metabolic activity. The seeding density needs to be optimized to ensure that the cells are not confluent at the end of the assay, which could affect the results.
-
Procedure:
-
Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate overnight to allow the cells to attach.
-
3. Cell Treatment:
-
Rationale: A range of concentrations is used to generate a dose-response curve, which is essential for calculating the IC50 value. Including appropriate controls is critical for data interpretation.
-
Procedure:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the naphthofuran ester to the respective wells.
-
Controls:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells in medium containing the same final concentration of DMSO as the treated wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
4. MTT Assay and Absorbance Measurement:
-
Rationale: The incubation with MTT allows for the conversion of the tetrazolium salt to formazan by viable cells. The formazan crystals are then dissolved to allow for spectrophotometric quantification.
-
Procedure:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine the IC50 Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the naphthofuran ester that causes a 50% reduction in cell viability.
-
Expected Results and Data Presentation
The results of the cytotoxicity assay are typically presented as a dose-response curve and a table of IC50 values.
| Naphthofuran Ester | Cell Line | Incubation Time (h) | IC50 (µM)[1] |
| Compound A | MCF-7 | 48 | 17 ± 2.65 |
| Compound A | MDA-MB-468 | 48 | 15 ± 3.1 |
| Compound B | HL-60 | 48 | 6.35 ± 0.46 |
| Compound B | NALM-6 | 48 | 5.07 ± 0.58 |
| Doxorubicin (Control) | MCF-7 | 48 | Reported Value |
Signaling Pathways Implicated in Naphthofuran-Induced Cytotoxicity
The following diagram illustrates some of the key signaling pathways that may be modulated by naphthofuran esters, leading to cancer cell death.
Caption: Potential signaling pathways modulated by naphthofuran esters leading to anticancer effects.
Conclusion and Future Directions
This application note provides a robust and detailed protocol for the initial biological evaluation of naphthofuran esters through in vitro cytotoxicity screening. By following this guide, researchers can obtain reliable and reproducible data to identify promising anticancer candidates. A positive result in this assay, indicated by a low IC50 value, warrants further investigation into the specific mechanism of action. Subsequent experiments could include assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and specific enzyme inhibition assays to further elucidate the compound's therapeutic potential.
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025, June 6). Preprints.org.
-
Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. (2021, April 28). Frontiers in Chemistry. [Link]
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (2025). BenchChem.
- CytoSelect™ MTT Cell Prolifer
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
- MTT Cell Assay Protocol. Texas Children's Hospital.
-
Tumor-specific cytotoxicity and type of cell death induced by naphtho[2,3-b]furan-4,9-diones and related compounds in human tumor cell lines: relationship to electronic structure. (2009, January 15). PubMed. [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025, February 28). MDPI. [Link]
-
Synthesis, reactions and applications of naphthofurans: A review. ResearchGate. [Link]
-
The diverse mechanisms and anticancer potential of naphthoquinones. (2019, August 2). PMC - NIH. [Link]
-
of the mechanisms of action for naphthoquinones as anticancer agents... ResearchGate. [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]
-
Understanding cancer and the anticancer activities of naphthoquinones – a review. (2015, February 17). Semantic Scholar. [Link]
-
Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. (2014, September 1). PubMed. [Link]
-
What are the commonly used cell lines other than HEK-293 cells for MTT assay for the assessment of compound cytoxicity? (2013, April 21). ResearchGate. [Link]
-
Isolation of Natural Naphthoquinones from Juglans regia and In Vitro Antioxidant and Cytotoxic Studies of Naphthoquinones and the Synthetic Naphthofuran Derivatives. (2025, August 5). ResearchGate. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. (2021, April 28). PMC. [Link]
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In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (2017). PMC. [Link]
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Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors. (2020, February 1). PubMed. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2016). PMC. [Link]
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Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022, December 26). MDPI. [Link]
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Application Note: A Robust and Scalable Synthesis of Methyl Naphtho[1,2-b]furan-2-carboxylate
Abstract
Methyl naphtho[1,2-b]furan-2-carboxylate is a key heterocyclic scaffold present in various biologically active molecules and serves as a critical intermediate in pharmaceutical research and drug development.[1][2][3] Its synthesis, particularly on an industrial scale, presents challenges related to yield, purity, and process efficiency.[4] This application note details a highly efficient, one-pot, scale-up protocol for the synthesis of methyl naphtho[1,2-b]furan-2-carboxylate. The described methodology leverages a palladium and copper co-catalyzed domino Sonogashira coupling and cyclization reaction, offering significant advantages in terms of process intensification, atom economy, and operational simplicity, making it suitable for kilogram-scale production.[5][6]
Introduction and Strategic Rationale
The naphthofuran nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[2][7][8] Consequently, the development of efficient synthetic routes to functionalized naphthofurans is of significant interest.[9][10] While various methods exist for the construction of the furan ring, including multi-step classical syntheses and cycloaddition reactions, many are not amenable to large-scale production due to harsh conditions, low yields, or the need for costly chromatographic purification.[11][12]
For industrial applications, process efficiency is paramount.[] A one-pot or "domino" reaction, where multiple bond-forming events occur sequentially in a single reactor, is highly desirable.[14] Such strategies minimize solvent waste, reduce operational time and cost, and can lead to higher overall yields by avoiding the isolation of intermediates.
The selected strategy for the scale-up synthesis of methyl naphtho[1,2-b]furan-2-carboxylate is a Palladium/Copper-Catalyzed Domino Sonogashira Coupling/Annulation Reaction . This approach was chosen for several key reasons:
-
Convergence and Efficiency: It constructs the target molecule from two readily available fragments in a single operation.[5]
-
High Atom Economy: The reaction is an addition/cyclization sequence with minimal byproduct formation.
-
Robustness: Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are well-established and highly reliable in organic synthesis, including in the formation of furan rings.[15][16][17][18]
-
Scalability: The reaction conditions are generally mild and tolerant of various functional groups, facilitating a smooth transition from laboratory to industrial-scale manufacturing.[][19]
The overall transformation is depicted below. 2-Hydroxy-1-iodonaphthalene is coupled with methyl propiolate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The initial Sonogashira coupling is followed by an in-situ intramolecular 5-endo-dig cyclization to furnish the desired naphthofuran ring system.
Caption: Overall reaction scheme for the one-pot synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a target batch size of approximately 1.0 kg of the final product. All operations should be conducted by personnel with appropriate training in handling hazardous chemicals in a large-scale setting.[20][21]
Equipment
-
20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, nitrogen/argon inlet, and a bottom discharge valve.
-
Heating/cooling mantle or jacket for the reactor.
-
10 L Büchner funnel and vacuum flask.
-
Vacuum oven.
-
Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves.[22]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Hydroxy-1-iodonaphthalene | 270.07 | 1.27 kg | 4.70 | >98% |
| Methyl Propiolate | 84.07 | 0.44 kg (0.46 L) | 5.23 | >98% |
| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 33.0 g | 0.047 | N/A |
| Copper(I) Iodide (CuI) | 190.45 | 18.0 g | 0.094 | >99% |
| Triethylamine (Et₃N) | 101.19 | 1.43 kg (1.96 L) | 14.1 | >99.5% |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 L | N/A | Anhydrous |
| Ethyl Acetate | 88.11 | ~10 L | N/A | Reagent Grade |
| Hexanes | N/A | ~5 L | N/A | Reagent Grade |
| Deionized Water | 18.02 | ~20 L | N/A | N/A |
Experimental Procedure
Caption: Step-by-step experimental workflow diagram.
-
Reactor Preparation: Ensure the 20 L reactor is clean and thoroughly dried. Assemble all components and purge the system with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging:
-
To the inerted reactor, charge the N,N-Dimethylformamide (DMF, 8.0 L).
-
Add the 2-Hydroxy-1-iodonaphthalene (1.27 kg) and triethylamine (1.43 kg). Stir until all solids are dissolved.
-
Carefully add the dichlorobis(triphenylphosphine)palladium(II) (33.0 g) and copper(I) iodide (18.0 g). The mixture may darken, which is normal.
-
-
Reaction Execution:
-
Begin slow dropwise addition of methyl propiolate (0.44 kg) to the stirred mixture. Causality Note: This addition should be controlled over approximately 1 hour. A rapid addition can cause an uncontrolled exotherm and lead to side product formation.
-
After the addition is complete, slowly heat the reaction mixture to an internal temperature of 80-85 °C.
-
Maintain the reaction at this temperature for 12-16 hours. Trustworthiness Note: The reaction progress must be monitored every 2-3 hours by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting 2-hydroxy-1-iodonaphthalene is consumed.
-
-
Work-up and Crude Isolation:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to ambient temperature (< 30 °C).
-
In a separate vessel, prepare 15 L of cold deionized water.
-
Slowly pour the reaction mixture into the cold water with vigorous stirring. A precipitate will form.
-
Transfer the aqueous slurry to a large separatory funnel and extract the product with ethyl acetate (3 x 3 L).
-
Combine the organic extracts and wash with brine (2 x 2 L) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a solid.
-
-
Purification:
-
Transfer the crude solid to a clean vessel. Add hexanes (4 L) to the solid.
-
Stir the resulting slurry vigorously at room temperature for 2 hours. Causality Note: This process, known as trituration, washes away non-polar impurities and residual starting materials, avoiding the need for large-scale column chromatography.
-
Filter the purified solid using a Büchner funnel, pressing the filter cake firmly to remove excess solvent.
-
Wash the filter cake with cold hexanes (2 x 0.5 L).
-
Dry the final product in a vacuum oven at 40 °C to a constant weight. The expected yield is 0.95-1.05 kg (85-93%) of a crystalline solid with >99% purity by HPLC.
-
Safety and Hazard Analysis
The scale-up of any chemical synthesis requires a thorough risk assessment.[20] The following hazards must be considered and mitigated.
-
Chemical Hazards:
-
Palladium Catalysts: Heavy metal compounds. Avoid inhalation of dust and skin contact. All waste containing palladium must be collected for proper disposal.
-
N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Handle only in a well-ventilated area and with appropriate gloves.
-
Triethylamine: Corrosive and flammable liquid with a noxious odor. Can cause severe skin and eye burns.
-
Methyl Propiolate: Lachrymator and flammable. Handle with care in a fume hood.
-
-
Process Hazards:
-
Exotherm Control: The initial stage of the reaction can be exothermic. Controlled addition of reagents and careful temperature monitoring are critical.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.
-
Solvent Handling: Large quantities of organic solvents pose a fire risk. Ensure no ignition sources are present and the area is properly grounded.[23]
-
All personnel must wear appropriate PPE at all times.[22] Emergency equipment, including fire extinguishers, safety showers, and spill kits, must be readily accessible.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of methyl naphtho[1,2-b]furan-2-carboxylate. By employing a palladium/copper-catalyzed domino reaction, this one-pot procedure proves to be highly efficient, minimizing waste and operational complexity. The non-chromatographic purification step further enhances its applicability for industrial-scale production, delivering high-purity material in excellent yield. This robust process offers a significant improvement over traditional multi-step syntheses for this important heterocyclic building block.
References
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed ortho-vinylation of β-naphthols with α-trifluoromethyl allyl carbonates: one-pot access to naphtho[2,1-b]furans. RSC Publishing. Retrieved February 16, 2026, from [Link]
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Ma, D., & Lu, X. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. Retrieved February 16, 2026, from [Link]
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Yang, J., Wang, C., Xie, X., Li, H., Li, E., & Li, Y. (2011). Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. Organic & Biomolecular Chemistry, 9(4), 1043–1045. Retrieved February 16, 2026, from [Link]
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Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5794–5826. Retrieved February 16, 2026, from [Link]
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Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2006). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters, 8(21), 4787–4790. Retrieved February 16, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. Retrieved February 16, 2026, from [Link]
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Kadota, I., Lutete, L. M., Shibuya, A., & Yamamoto, Y. (2003). Synthesis of Naphthofuran-2(3H)-one Derivatives by Palladium-Catalyzed Three-Component Coupling Using Naphthols, Aldehydes, and Carbon Monoxide. The Journal of Organic Chemistry, 68(19), 7541–7544. Retrieved February 16, 2026, from [Link]
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RSC Publishing. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. Retrieved February 16, 2026, from [Link]
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. Retrieved February 16, 2026, from [Link]
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ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 16, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of benzofuran derivatives. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved February 16, 2026, from [Link]
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Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289–6298. Retrieved February 16, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. Retrieved February 16, 2026, from [Link]
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ResearchGate. (n.d.). General approaches for synthesis of naphtho[1,2-b]furans and selected.... Retrieved February 16, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved February 16, 2026, from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 16, 2026, from [Link]
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RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved February 16, 2026, from [Link]
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ACS Publications. (2021). Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles. Retrieved February 16, 2026, from [Link]
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OSH. (n.d.). Precautions for Handling Organic Solvent. Retrieved February 16, 2026, from [Link]
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Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved February 16, 2026, from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved February 16, 2026, from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 16, 2026, from [Link]
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MedCrave online. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Retrieved February 16, 2026, from [Link]
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European Journal of Chemistry. (2021). Synthesis, reactions and applications of naphthofurans: A review. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2021). Synthesis, reactions and applications of naphthofurans: A review. Retrieved February 16, 2026, from [Link]
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Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved February 16, 2026, from [Link]
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PubliCatt. (n.d.). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2022). A simple and efficient approach for the synthesis of functionalized naphtho[2,1-b]furan via an one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol. Retrieved February 16, 2026, from [Link]
-
ACS Publications. (2023). En Route to Furan-Fused Naphthopyrones: Formal Synthesis of the (+)-Lasionectrin and Its C12-Epimer. Retrieved February 16, 2026, from [Link]
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PubMed. (2013). Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. Retrieved February 16, 2026, from [Link]
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RSC Publishing. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved February 16, 2026, from [Link]
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MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan. Retrieved February 16, 2026, from [Link]
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Technical Support Center: Optimizing the Synthesis of Methyl Naphtho[1,2-b]furan-2-carboxylate
Welcome to the technical support center for the synthesis of methyl naphtho[1,2-b]furan-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic scaffold. Naphthofurans are core structures in numerous biologically active compounds, making their efficient synthesis a critical objective.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Section 1: Overview of Common Synthetic Strategies
The construction of the naphtho[1,2-b]furan ring system is typically achieved through the cyclization of an appropriately substituted naphthalene precursor.[1] For the target molecule, methyl naphtho[1,2-b]furan-2-carboxylate, a highly effective and versatile method involves a palladium- and copper-catalyzed coupling and subsequent cyclization. This approach offers high convergence and modularity.
The general workflow involves two key transformations, often performed in a one-pot sequence:
-
Sonogashira Cross-Coupling: A 1-halo-2-naphthol is coupled with a terminal alkyne bearing the ester functionality (or a precursor). The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds.[4][5][6][7]
-
Intramolecular Cyclization (Annulation): The resulting 2-alkynylphenol intermediate undergoes cyclization to form the furan ring. This step can be promoted by the catalyst system or by subsequent addition of an acid or an electrophile.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues commonly encountered during the synthesis in a question-and-answer format.
Q1: My reaction has stalled, showing low or no consumption of the 1-halo-2-naphthol starting material. What are the likely causes?
A1: Stalling at the initial stage typically points to issues with the catalytic system or the purity of your reagents.
-
Cause 1: Inactive Palladium Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inefficient if the reaction conditions are not optimal.
-
Solution:
-
Check Reagent Purity: Ensure your amine base (e.g., triethylamine) is freshly distilled and your solvent is anhydrous and deoxygenated. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Add Excess Ligand: A small excess of phosphine ligand (e.g., PPh₃) can sometimes stabilize the Pd(0) species and prevent precipitation of palladium black.
-
Consider a Pd(0) Source: Try starting with a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to bypass the in situ reduction step.
-
-
-
Cause 2: Impure Starting Materials. The naphthol starting material can contain impurities that poison the catalyst. The terminal alkyne (methyl propiolate) can be unstable and should be used fresh.
-
Solution:
-
Purify the Naphthol: Recrystallize or chromatograph the 1-halo-2-naphthol before use.
-
Verify Alkyne Quality: Use freshly opened or distilled methyl propiolate. Avoid storing it for extended periods after opening.
-
-
-
Cause 3: Insufficient Base. The amine base is crucial for both the Sonogashira coupling and for neutralizing any generated HX acid, which can be detrimental to the reaction.
-
Solution: Ensure you are using at least 2-3 equivalents of a suitable amine base like triethylamine or diisopropylethylamine (DIPEA).
-
Q2: My reaction is messy, with significant formation of a side product identified as the homocoupled dimer of methyl propiolate (a diyne). How can I suppress this?
A2: Alkyne homocoupling (Glaser coupling) is the most common side reaction in Sonogashira couplings and is often promoted by the copper co-catalyst in the presence of oxygen.[4]
-
Cause 1: Oxygen in the Reaction. Molecular oxygen facilitates the oxidative homocoupling pathway.
-
Solution: Rigorously deoxygenate your solvent and reaction mixture. This is the most critical factor. Use a robust inert gas (Argon or Nitrogen) atmosphere and employ freeze-pump-thaw cycles on your solvent for best results.
-
-
Cause 2: Inappropriate Solvent Choice. Polar aprotic solvents like DMF or DMSO can sometimes promote homocoupling more than non-polar solvents.[4]
-
Solution: Switch to a non-polar solvent such as toluene or 1,4-dioxane. Toluene is often an excellent choice for suppressing this side reaction.[4]
-
-
Cause 3: Catalyst Ratio. An imbalance in the Pd/Cu ratio can sometimes favor the undesired pathway.
-
Solution: While typically used in catalytic amounts, ensure the CuI loading is not excessively high relative to the palladium catalyst. A Pd:Cu ratio of 1:1 to 1:2 is standard.
-
Caption: A troubleshooting decision tree for low yield issues.
Q3: My crude LCMS/TLC shows a good conversion to the desired product, but the isolated yield after silica gel chromatography is very low. What is happening?
A3: This classic problem points towards product instability during the purification step.
-
Cause: Decomposition on Silica Gel. Furan rings, particularly when part of a larger electron-rich aromatic system, can be sensitive to the acidic nature of standard silica gel.[8] This can lead to decomposition, polymerization, or irreversible adsorption on the column.
-
Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface and often prevents product degradation.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a different stationary phase. Neutral alumina is a common alternative. For less polar compounds, reverse-phase chromatography (C18) can also be effective.
-
Solution 3: Avoid Chromatography. If the product is crystalline, attempt to purify it by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene). This is often the best method for obtaining highly pure, stable material.
-
Section 3: Key Parameter Optimization
Optimizing reaction conditions is key to maximizing yield. The following table summarizes the influence of key parameters based on literature precedents for related furan and naphthofuran syntheses.
| Parameter | Options | Recommended Choice | Rationale & Citation |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | A robust, air-stable Pd(II) precatalyst that is effective and commercially available.[4][9] |
| Copper Co-catalyst | CuI, CuBr, Cu(OAc)₂ | CuI (Copper(I) Iodide) | CuI is the most widely used and effective co-catalyst for the Sonogashira reaction.[6][7] |
| Base | Et₃N, DIPEA, Piperidine, K₂CO₃ | Et₃N (Triethylamine) | Acts as both a base and a solvent in many cases; effectively scavenges HX.[9] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile | Toluene or THF | Non-polar solvents are shown to minimize alkyne homocoupling side reactions.[4] THF is also a good choice. |
| Temperature | Room Temp to Reflux | 50-80 °C | Provides a good balance between reaction rate and stability of reagents and product. Microwave heating can also be effective.[1] |
Section 4: Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Safety Note: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
One-Pot Synthesis of Methyl Naphtho[1,2-b]furan-2-carboxylate
-
Reaction Setup:
-
To a dry, oven-baked Schlenk flask, add 1-iodo-2-naphthol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene (approx. 0.1 M concentration relative to the naphthol) via cannula or syringe.
-
Add anhydrous triethylamine (3.0 eq) via syringe.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add methyl propiolate (1.2 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. The reaction typically takes 4-12 hours. Look for the disappearance of the 1-iodo-2-naphthol and the formation of a new, more non-polar spot corresponding to the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Crucial Tip: Use a solvent system (e.g., hexanes/ethyl acetate) containing 1% triethylamine to prevent product degradation on the column.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure methyl naphtho[1,2-b]furan-2-carboxylate.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the specific role of the CuI co-catalyst?
-
A: The copper(I) iodide is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex in the main catalytic cycle, which is generally faster than the direct reaction of the alkyne with the palladium complex. This accelerates the overall cross-coupling reaction.[7]
-
-
Q: Can I use 1-bromo-2-naphthol instead of 1-iodo-2-naphthol?
-
A: Yes, it is possible. However, the rate of oxidative addition to the palladium center is generally faster for aryl iodides than for aryl bromides (reactivity order: I > Br > Cl). Therefore, using 1-bromo-2-naphthol may require longer reaction times, higher temperatures, or a more active catalyst system to achieve a comparable yield.
-
-
Q: Is microwave irradiation suitable for this synthesis?
-
A: Absolutely. Microwave-assisted synthesis is often an excellent method for reactions like this. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[1]
-
-
Q: How should I best store the purified product?
-
A: Like many complex organic molecules, the product should be stored in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation. Storing it in a freezer is recommended for long-term stability.
-
References
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025). Vertex AI Search.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). Semantic Scholar.
- Synthesis of Polysubstituted Furans Based on a Stepwise Sonogashira Coupling of (Z)-3-Iodoalk-2-en-1-ols with Terminal Propargylic Alcohols and Subsequent Au(I)- or Pd(II)-Catalyzed Cyclization−Aromatization via Elimination of H2O. (2010).
- Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. (2002).
- Palladium-catalyzed ortho-vinylation of β-naphthols with α-trifluoromethyl allyl carbonates: one-pot access to naphtho[2,1-b]furans. (n.d.). Royal Society of Chemistry.
- Troubleshooting common side reactions in furan synthesis. (n.d.). BenchChem.
- Troubleshooting unexpected side products in furan amine synthesis. (2025). BenchChem.
- Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cycliz
- Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. (2025). BenchChem.
- Iminonaphthofuranone synthesis via multiple-component cyclization of 2-naphthols using only molecular oxygen. (n.d.). Royal Society of Chemistry.
- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025). BenchChem.
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloronaphtho[2,3-b]benzofuran. (2025). BenchChem.
- Dihydronaphthofurans: synthetic strategies and applications. (2020). Royal Society of Chemistry.
- Synthesis of Naphthofuran-2(3H)-one Derivatives by Palladium-Catalyzed Three-Component Coupling Using Naphthols, Aldehydes, and Carbon Monoxide. (n.d.).
- Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides. (2014). Royal Society of Chemistry.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
- Synthesis, reactions and applications of naphthofurans: A review. (n.d.). Scite.ai.
- Furan Derivatives: Preparation & Hydrogen
- Palladium-Catalyzed Intramolecular Hydroarylation of 4-Benzofuranyl Alkynoates. Approach to Angelicin Derivatives. (2012).
- Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. (2013). PubMed.
- Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. (2025). Beilstein Journal of Organic Chemistry.
- Furan. (n.d.). Organic Syntheses.
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. (2018). MedCrave online.
- 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid. (n.d.). PMC.
- Synthesis, reactions and applications of naphthofurans: A review. (n.d.).
- An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. (2023). MDPI.
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- 2-Methyl-1-(3-Methylphenylsulfonyl)naphtho[2,1-B]furan. (2014). Amanote Research.
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- 2. scite.ai [scite.ai]
- 3. medcraveonline.com [medcraveonline.com]
- 4. spuvvn.edu [spuvvn.edu]
- 5. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting regioselectivity in naphthofuran ring closure
A Guide to Troubleshooting Regioselectivity in Naphthofuran Ring Closure
Welcome to the Technical Support Center for Naphthofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in naphthofuran ring closure reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions, enabling you to troubleshoot effectively and achieve your desired synthetic outcomes.
Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.
Question 1: My reaction is producing a mixture of linear and angular naphthofuran regioisomers. How can I improve the selectivity for the desired isomer?
Answer:
Achieving high regioselectivity between linear and angular naphthofurans is a common challenge, primarily governed by the substitution pattern of your starting naphthol and the reaction mechanism at play. The electronic and steric properties of the substituents on the naphthalene ring dictate the preferred site of cyclization.
Underlying Principles:
The regiochemical outcome of naphthofuran synthesis is often a result of a delicate balance between kinetic and thermodynamic control. The initial bond formation can be influenced by the electron density at different positions of the naphthalene ring, while the stability of the final product can also play a role.
Troubleshooting Strategies:
-
Choice of Naphthol Isomer: The starting naphthol is the most critical factor. To synthesize linear naphtho[2,3-b]furans, you should generally start with a 2,3-disubstituted naphthalene precursor. Conversely, for angular naphtho[1,2-b]furans or naphtho[2,1-b]furans, 1-naphthol or 2-naphthol derivatives are the typical starting points.[1][2]
-
Directing Group Effects: The electronic nature of substituents on the naphthol ring can significantly influence the regioselectivity.
-
Electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH₃) activate the naphthalene ring towards electrophilic attack. The position of these groups will direct the cyclization. For instance, in a Friedel-Crafts-type reaction, the incoming electrophile will preferentially attack the position that is most activated by the EDG.
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring and can be used to block certain positions from reacting, thereby favoring cyclization at an alternative site.[3]
-
-
Catalyst and Reaction Conditions:
-
Acid Catalysis: In acid-catalyzed reactions, such as those using titanium tetrachloride (TiCl₄) or Brønsted acids, the regioselectivity can be highly dependent on the specific acid and reaction temperature.[4][5] A systematic screening of Lewis and Brønsted acids may be necessary to optimize selectivity.
-
Palladium Catalysis: In palladium-catalyzed cross-coupling and cyclization reactions, the choice of ligand can have a profound impact on the regioselectivity.[6][7] Experiment with different phosphine ligands (e.g., monodentate vs. bidentate, bulky vs. electron-rich) to find the optimal conditions for your desired isomer.
-
Decision Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: I am observing low yields in my palladium-catalyzed naphthofuran synthesis. What are the likely causes and how can I improve the efficiency?
Answer:
Low yields in palladium-catalyzed reactions for naphthofuran synthesis can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
Underlying Principles:
Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings followed by intramolecular cyclization, involve a complex catalytic cycle.[6] Any disruption to this cycle can lead to reduced product formation.
Troubleshooting Strategies:
-
Catalyst System Optimization:
-
Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can influence the reaction outcome. If you are using a Pd(0) source, ensure it is properly activated.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich naphthols, a more electron-donating ligand might be beneficial. For sterically hindered substrates, a bulkier ligand could improve performance.
-
Catalyst Loading: While increasing the catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side products. It is often more effective to optimize other parameters first.
-
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can significantly affect the solubility of the reactants and the stability of the catalytic species. Screen a range of solvents (e.g., toluene, DMF, dioxane).
-
Base: The choice and stoichiometry of the base are crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective. The base should be strong enough to facilitate the desired reaction step (e.g., deprotonation) but not so strong as to cause decomposition of starting materials or products.
-
Temperature: The reaction temperature should be high enough to overcome the activation energy barrier but not so high that it leads to thermal decomposition. An optimal temperature profile is key.
-
-
Substrate Quality:
-
Purity of Starting Materials: Ensure that your starting materials, especially the naphthol and the coupling partner, are pure and free of impurities that could poison the catalyst.
-
Exclusion of Air and Moisture: Many palladium-catalyzed reactions are sensitive to air and moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Experimental Protocol: General Procedure for a Palladium-Catalyzed Sonogashira Coupling and Cyclization
-
To a dry Schlenk flask, add the substituted naphthol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., TEA, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion of the coupling, the reaction may be heated further to promote intramolecular cyclization, or a stronger base can be added to facilitate this step.[6]
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for naphthofuran ring closure?
There are several key mechanistic pathways for forming the furan ring in naphthofuran synthesis. Understanding these can help in choosing the right synthetic strategy and troubleshooting unexpected outcomes.
-
Friedel-Crafts Type Reactions: This involves the alkylation of a naphthol with a suitable electrophile, followed by an intramolecular cyclodehydration. This is often promoted by Lewis or Brønsted acids.[4][5]
-
Palladium-Catalyzed Annulation: These methods typically involve a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Heck, Suzuki) to introduce a side chain onto the naphthol, which then undergoes an intramolecular cyclization.[6][7]
-
Cascade or Domino Reactions: These are elegant one-pot procedures where multiple bond-forming events occur sequentially. For example, a [3+2] cycloaddition or a Claisen rearrangement followed by cyclization.[8][9]
-
Base-Promoted Cyclization: In these reactions, a strong base is used to deprotonate a precursor, initiating an intramolecular nucleophilic substitution to close the furan ring.[3]
Mechanism Overview: Acid-Catalyzed Naphthofuran Synthesis
Caption: Simplified mechanism of acid-catalyzed naphthofuran synthesis.
Q2: How does the choice of solvent affect the regioselectivity and yield?
The solvent plays a multifaceted role in chemical reactions and can significantly influence both the yield and regioselectivity of naphthofuran synthesis.
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and any additives to a sufficient extent for the reaction to proceed efficiently.
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. For reactions involving polar or ionic species, a more polar solvent may be beneficial.
-
Coordinating Ability: Some solvents can coordinate to the metal center in organometallic catalysis, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction.
Table 1: Common Solvents and Their Properties in Naphthofuran Synthesis
| Solvent | Polarity | Coordinating Ability | Typical Applications |
| Toluene | Nonpolar | Low | Palladium-catalyzed reactions, reactions requiring high temperatures. |
| Dichloromethane (DCM) | Polar aprotic | Low | Friedel-Crafts reactions, general purpose solvent. |
| Tetrahydrofuran (THF) | Polar aprotic | High | Grignard reactions, reactions where solvent coordination is beneficial. |
| Dimethylformamide (DMF) | Polar aprotic | High | Palladium-catalyzed reactions, base-promoted cyclizations. |
| Acetonitrile (MeCN) | Polar aprotic | Moderate | Reactions requiring a polar, non-protic environment. |
Q3: Are there any metal-free methods for achieving regioselective naphthofuran synthesis?
Yes, several metal-free methods have been developed for the regioselective synthesis of naphthofurans. These approaches are often considered more environmentally friendly and can avoid issues of metal contamination in the final product.
-
Acid-Catalyzed Reactions: As mentioned earlier, strong Lewis acids like TiCl₄ or Brønsted acids can promote the regioselective synthesis of naphthofurans from phenols and α-haloketones.[4][5]
-
Iodine-Catalyzed Reactions: Molecular iodine (I₂) can act as a mild and effective catalyst for the formation of naphthofurans under metal-free conditions.[10]
-
Base-Promoted Cyclizations: Strong bases can be used to induce intramolecular cyclization of suitably functionalized precursors without the need for a metal catalyst.[3]
-
Organocatalysis: Chiral or achiral small organic molecules can be used to catalyze the enantioselective or regioselective synthesis of naphthofurans.
References
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]
-
Regioselective Transition Metal-Free Catalytic Ring Opening of 2H-Azirines by Phenols and Naphthols; One-Pot Access to Benzo- and Naphthofurans. The Journal of Organic Chemistry - ACS Publications. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. PubMed. [Link]
-
Plausible reaction mechanism for the formation of naphthofuran derivatives. ResearchGate. [Link]
-
Convenient Syntheses of Naturally Occurring Angular and Linear Naphthopyrans. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition. RSC Advances (RSC Publishing). [Link]
-
Dihydronaphthofurans: synthetic strategies and applications. RSC Advances (RSC Publishing). [Link]
-
A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones. PubMed. [Link]
-
Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Synthesis, reactions and applications of naphthofurans: A review. Scite.ai. [Link]
-
Synthesis, reactions and applications of naphthofurans: A review. ResearchGate. [Link]
-
Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. [Link]
-
Robust synthesis of linear and angular furoquinolines using Rap–Stoermer reaction. SpringerLink. [Link]
-
Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. [Link]
- Naphthofuran derivatives, preparation, and methods of use thereof.
-
Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. PubMed. [Link]
-
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH. [Link]
-
A Single-Step Palladium-Catalysed Synthesis of Naphtho[2,3- b ]Benzofuran-6,11-Diones and 2-(Hydroxyphenyl)Naphthalene-1,4-Diones. ResearchGate. [Link]
-
Synthesis of Naphthofuran-2(3H)-one Derivatives by Palladium-Catalyzed Three-Component Coupling Using Naphthols, Aldehydes, and Carbon Monoxide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Palladium-Catalyzed Intramolecular Hydroarylation of 4-Benzofuranyl Alkynoates. Approach to Angelicin Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iminonaphthofuranone synthesis via multiple-component cyclization of 2-naphthols using only molecular oxygen. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
Sources
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- 2. Convenient Syntheses of Naturally Occurring Angular and Linear Naphthopyrans† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Purification of methyl naphtho[1,2-b]furan-2-carboxylate by column chromatography
Welcome to the technical support guide for the column chromatography purification of methyl naphtho[1,2-b]furan-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this heterocyclic compound. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points you may encounter. Our focus is on providing robust, field-tested solutions grounded in chromatographic theory to ensure you achieve consistent, high-purity results.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for successfully purifying methyl naphtho[1,2-b]furan-2-carboxylate.
Q1: What are the key physicochemical properties of methyl naphtho[1,2-b]furan-2-carboxylate that influence its chromatographic behavior?
A1: Understanding the molecule's structure is paramount. Methyl naphtho[1,2-b]furan-2-carboxylate is a moderately polar aromatic ester. Its key features are:
-
Aromatic Core: The large, non-polar naphthofuran ring system allows for strong π-π interactions and van der Waals forces.[1] This contributes to its affinity for non-polar solvents and certain stationary phases.
-
Ester Group (-COOCH₃): The methyl ester functional group introduces significant polarity and a site for hydrogen bonding, making the molecule soluble in moderately polar organic solvents.
-
UV Activity: The extensive conjugated aromatic system means the compound is highly UV active, which is the preferred method for its visualization on TLC plates and for fraction analysis.[2]
-
Potential for Degradation: Furan rings and compounds with ester functionalities can be sensitive to highly acidic conditions. Standard silica gel is inherently acidic (pH ~4-5) and can, in some cases, lead to compound degradation or irreversible adsorption, especially during long exposure times.[3][4]
Q2: How do I choose the optimal stationary phase? Is silica gel always the best choice?
A2: For this compound, silica gel (SiO₂) is the standard and most effective stationary phase for normal-phase chromatography.[5] Its polar surface, rich in silanol (Si-OH) groups, interacts effectively with the ester group of your molecule, allowing for separation from less polar impurities (like unreacted starting materials) and more polar impurities (like hydrolysis products).
-
When to Consider Alternatives: If you observe significant tailing or low recovery that cannot be resolved with mobile phase modifiers, it may indicate strong, irreversible adsorption or on-column degradation.[3][6] In such cases, you might consider:
-
Neutral or Basic Alumina (Al₂O₃): A potential alternative if your compound is acid-sensitive. However, alumina has its own activity profile and may require re-optimization of the mobile phase.
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it or using a mobile phase containing a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) or pyridine, especially if basic impurities are present.[6]
-
Q3: What is the most effective strategy for developing a mobile phase (eluent)?
A3: The most reliable method is to use Thin Layer Chromatography (TLC) to screen various solvent systems before committing to a large-scale column.[7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4 .[8][9] This Rf range provides the best balance, ensuring the compound moves efficiently through the column without eluting too quickly, which would compromise separation.[7]
A systematic approach is best:
-
Start with a binary system of a non-polar solvent and a moderately polar solvent. The classic and highly effective choice is a mixture of n-hexane and ethyl acetate .[10]
-
Test a gradient of polarities. Spot your crude reaction mixture on several TLC plates and elute each with different ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Analyze the results. The ideal system will show clear separation between your product spot and any impurities, with the product Rf in the target 0.2-0.4 range.
| Solvent System Component | Role | Common Examples | Rationale for Naphthofuran Ester |
| Non-Polar ("Driving" Solvent) | Controls affinity for the mobile phase. | n-Hexane, Heptane, Petroleum Ether | Interacts with the non-polar naphthofuran core. |
| Polar ("Eluting" Solvent) | Competes with the analyte for binding sites on the silica gel.[11] | Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether | Interacts with the polar ester group, "pushing" the compound up the plate/down the column. |
A similar compound, methyl 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetate, was successfully purified using 10% acetone in hexane, which is comparable in polarity to a hexane/ethyl acetate system.[12]
Q4: My compound is colorless. How do I track its progress during column chromatography?
A4: Since methyl naphtho[1,2-b]furan-2-carboxylate is colorless, you cannot track it visually on the column. The standard professional workflow involves two key techniques:[13]
-
UV-Active TLC Plates: Use TLC plates that contain a fluorescent indicator (usually designated as F₂₅₄). Your compound, being UV-active, will absorb UV light at 254 nm and appear as a dark purple spot under a UV lamp, a phenomenon known as fluorescence quenching.[14]
-
Systematic Fraction Collection and Analysis: Collect the eluent in a series of labeled test tubes or vials. Then, spot a small amount from each fraction (or every few fractions) onto a single TLC plate, elute it, and visualize under a UV lamp.[15][16] This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.
Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format, providing causal analysis and actionable solutions.
Problem: My compound is streaking or "tailing" on the TLC plate and eluting from the column as a broad band, leading to poor separation.
A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or an issue with sample application.
-
Causality & Diagnosis:
-
Acid-Base Interactions: The acidic silanol groups on the silica surface may be interacting too strongly with your compound.[3] While your compound is not strongly basic, this can still be a factor.
-
Overloading: You may have applied too much sample to the TLC plate or loaded too much crude material onto your column.[17] This saturates the stationary phase, leading to poor separation efficiency.
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves.[6]
-
Co-eluting Impurity: A very polar, unseen impurity might be interacting with the silica and altering the behavior of your main compound.
-
-
Solutions:
-
Add a Modifier: Try adding a small amount (0.5-1%) of a slightly more polar solvent like methanol or a few drops of acetic acid to your eluent system. This can help to occupy the highly active sites on the silica gel and improve peak shape.
-
Reduce Sample Load: Ensure your initial sample spot on the TLC is small and concentrated.[14] For the column, a general rule is to load 1-5% of the silica gel mass (e.g., for 100g of silica, load 1-5g of crude material).
-
Change the Solvent System: Find a solvent system where your compound is readily soluble. A switch from hexane/ethyl acetate to dichloromethane/methanol might be necessary for more polar analogs.[10]
-
Dry Loading: If solubility in the mobile phase is low, use the "dry loading" technique. Dissolve your crude product in a volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of your column.[18][19][20]
-
Problem: My yield after purification is extremely low. I suspect the compound is stuck on the column or degrading.
A: This is a critical issue often linked to the stability of the compound on the stationary phase.
-
Causality & Diagnosis:
-
Degradation on Silica: The acidic nature of silica gel can catalyze the hydrolysis of the ester or degradation of the furan ring, especially if the chromatography runs for an extended period.[21] Some naphthofuran derivatives have also been noted to undergo reactions when adsorbed on silica gel.[22]
-
Irreversible Adsorption: Highly polar impurities or the product itself might bind so strongly to the silica that the chosen eluent cannot wash it off.[3]
-
Premature Elution: It's possible the compound is less polar than anticipated and eluted very early, perhaps even in the fractions collected during column loading, which are often discarded.
-
-
Solutions:
-
Perform a Stability Test: Before running the column, spot your pure compound on a TLC plate. Let it sit for 1-2 hours, then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.[6]
-
Run the Column Faster: Use "flash" chromatography by applying positive pressure (air or nitrogen) to speed up the elution process, minimizing the contact time between your compound and the silica.[16][23]
-
Use Deactivated Silica: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or use silica treated with a base.
-
Elute with a "Kicker" Solvent: After collecting your product, flush the column with a much more polar solvent (e.g., 10-20% methanol in ethyl acetate) to see if any strongly-bound material is released. Analyze these fractions by TLC.
-
Check ALL Fractions: Never discard the initial fractions without checking them by TLC.
-
Problem: I can't achieve separation between my product and a key impurity. Their Rf values are too close.
A: This is the classic challenge of chromatography. Improving resolution requires systematically altering the separation conditions.
-
Causality & Diagnosis: The impurity has a polarity very similar to your product, meaning they have nearly identical affinities for the stationary and mobile phases in your current system.
-
Solutions:
-
Fine-Tune Polarity: If the Rf values are ~0.5, decrease the polarity of the mobile phase (e.g., from 20% EtOAc in hexane to 15% or 10%). This will lower the Rf values of both compounds, but may increase the separation between them (ΔRf).
-
Change Solvent Selectivity: Replace one of the eluent components with a solvent of similar polarity but different chemical nature. For aromatic compounds, swapping hexane for toluene can introduce different π-π interactions and dramatically alter selectivity.[24] Similarly, replacing ethyl acetate with dichloromethane can change the dipole interactions.
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute the less polar impurities. Then, gradually and systematically increase the polarity of the eluent during the run to elute your product, leaving the more polar impurities behind. This can be done in a stepwise fashion (e.g., 10% EtOAc -> 15% EtOAc -> 20% EtOAc).[18]
-
Increase Column Length/Decrease Diameter: For a given amount of silica, a longer, thinner column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Mobile Phase Development with TLC
-
Prepare a Stock Solution: Dissolve a small amount (~1-2 mg) of your crude reaction mixture in a volatile solvent (~0.5 mL) like ethyl acetate or dichloromethane.
-
Prepare Elution Chambers: In separate, sealed chambers (e.g., a beaker covered with a watch glass), place a small amount of pre-mixed solvent systems. Good starting points are 5%, 10%, 20%, and 30% ethyl acetate in n-hexane.[10] Allow the chambers to saturate with solvent vapor.
-
Spot the TLC Plate: Using a fine capillary tube, carefully spot your stock solution onto the baseline of several TLC plates (one for each solvent system). Keep the spots as small and concentrated as possible.[14]
-
Develop the Plates: Place one spotted TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Select the Optimal System: Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the largest possible separation from all other spots.[7][8] This will be the starting eluent for your column.
Diagram 1: Troubleshooting Workflow for Poor Separation
This diagram outlines the decision-making process when encountering poor separation during the purification of methyl naphtho[1,2-b]furan-2-carboxylate.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
-
Quaiserova, V., Zima, J., & Barek, J. (2000). HPLC Separation of Genotoxic Derivatives of Naphthalene. Chemické Listy, 94(11). [Link]
-
University of Colorado Boulder. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Organic Chemistry Lab Manual. [Link]
-
Gotor, R., et al. (2013). Synthesis of 1-Vinylidene-naphthofurans: A Thermally Reversible Photochromic System That Colors Only When Adsorbed on Silica Gel. The Journal of Organic Chemistry, 78, 6956−6961. [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. [Link]
-
Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Organic Syntheses Procedure. [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Organic Chemistry Lab Techniques. (2022). Colorless Column. YouTube. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies Blog. [Link]
-
Shaalaa.com. (2020). How do you visualize colourless compounds after separation in TLC and Paper Chromatography? Chemistry Q&A. [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]
-
Quaiserova, V., et al. (2000). HPLC Separation of Genotoxic Derivatives of Naphthalene. Chemické Listy. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
University of Rochester. How To: Run a Flash Column. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech Blog. [Link]
-
Biotage. (2025). Successful flash chromatography. Biotage Whitepaper. [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]
-
Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Technical Notes. [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho Blog. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Blog. [Link]
-
ResearchGate. (2018). How can I separate transparent product using column chromatography? ResearchGate Q&A. [Link]
-
Chrom Tech, Inc. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Chrom Tech Blog. [Link]
-
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Blog. [Link]
-
Phenomenex. (2025). Stationary Phases in Gas Chromatography: Types and Key Insights. Phenomenex Blog. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation Blog. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
-
RACO. (n.d.). Optimization of parameters affecting the recovery in the analysis of polycyclic aromatic hydrocarbons in natural waters by hplc-. RACO. [Link]
-
Waters. (n.d.). Rapid Method Development through Proper Column Selection. Waters Application Note. [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
PMC. (n.d.). 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid. PubMed Central. [Link]
-
ResearchGate. (2025). Recent problems with silica gel chromatography. ResearchGate Q&A. [Link]
-
University of Rochester. How To: Run a Small Scale Flash Column. Department of Chemistry. [Link]
-
Supplementary Information. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Nature. [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
The Royal Society of Chemistry. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides. RSC Publishing. [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts? ResearchGate Q&A. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of photochromic 3-arylvinyl-3H-naphtho[2,1-b]pyrans: an unexpected one-step. Beilstein-Institut. [Link]
-
MDPI. (n.d.). 9-Methoxynaphtho[1,2-b]benzofuran. MDPI. [Link]
-
Synthetic Studies of Naphtho[2,3-b]furan Moiety Present in Diverse Bioactive Natural Products. (n.d.). MDPI. [Link]
Sources
- 1. nacalai.com [nacalai.com]
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- 15. m.youtube.com [m.youtube.com]
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- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. How To [chem.rochester.edu]
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- 24. reddit.com [reddit.com]
Technical Support Center: Naphthofuran Ester Solubility Guide
Topic: Troubleshooting Solubility & Stability of Naphthofuran Esters in DMSO and Methanol Ticket ID: [AUTO-GEN-592] Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
Naphthofuran esters are chemically privileged scaffolds in drug discovery, particularly in oncology (e.g., Napabucasin analogs). However, they present a classic medicinal chemistry paradox: the rigid, planar fused-ring system that allows them to intercalate into DNA or bind hydrophobic pockets also confers high crystal lattice energy.
In simple terms, these molecules are "brick dust." They prefer to stick to themselves rather than interact with solvent molecules. This guide addresses the three critical failure points: DMSO stock degradation , Methanol-induced precipitation (LC-MS clogging) , and Bio-assay "crash-out."
Module 1: The DMSO Paradox (Stock Solution Management)
User Issue: "My compound dissolved initially in DMSO, but after a week in the freezer, I see a precipitate that won't redissolve."
The Mechanism: Hygroscopic Lattice Collapse
Dimethyl sulfoxide (DMSO) is the universal solvent, but it is also aggressively hygroscopic. At standard humidity (50% RH), pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.
For hydrophobic naphthofuran esters, solubility behaves logarithmically relative to water content. A shift from 0.1% water (anhydrous) to 1% water can drop solubility by 10-fold, forcing the compound to revert to its crystalline state (precipitate). Once crystallized, the energy required to re-solvate (break the lattice) is often higher than what simple vortexing can provide.
Protocol: The "Anhydrous Chain" Workflow
Use this protocol to prepare stocks meant for long-term storage.
Figure 1: Critical workflow for preparing stable stock solutions of lipophilic polycycles. Note the requirement for heat and sonication to overcome initial lattice energy.
Troubleshooting Q&A
Q: Can I heat the DMSO to help dissolution? A: Yes, but with caution. Naphthofuran esters are generally thermally stable, but DMSO decomposes at high temperatures. Heat to 40–50°C in a water bath while sonicating. Do not exceed 60°C , as this promotes DMSO oxidation, which can generate formaldehyde and react with your ester.
Q: My stock is frozen. How do I thaw it safely? A: Do not simply thaw at room temperature. DMSO freezes at 19°C. As it thaws, water from the air condenses on the cold liquid surface.
-
Correct Method: Thaw in a 37°C water bath or incubator to minimize the time the DMSO is below the dew point. Wipe the vial dry before opening.
Module 2: The Methanol Interface (LC-MS & Purification)
User Issue: "I injected my DMSO stock into the HPLC (Methanol/Water gradient) and the pressure spiked/column clogged."
The Mechanism: The Polarity Cliff
Methanol is a polar protic solvent. Naphthofuran esters are lipophilic (LogP > 3-4). While they may have partial solubility in pure methanol, they have zero tolerance for the transition zone. When a DMSO plug hits a Methanol/Water mobile phase, the local environment momentarily becomes aqueous. The naphthofuran ester immediately aggregates, fouling the column frit or the injector needle.
Data: Solubility Thresholds (Representative)
| Solvent System | Solubility Status | Risk Level | Recommendation |
| Pure DMSO | High (>10 mM) | Low | Ideal for Stock. |
| Pure Methanol | Low (<0.5 mM) | High | Avoid for stock prep. |
| 50:50 MeOH:H2O | Insoluble | Critical | Danger Zone for HPLC injection. |
| Acetonitrile (ACN) | Moderate | Medium | Better alternative to MeOH for LC-MS. |
| DMSO + 10% THF | Very High | Low | Use as co-solvent if pure DMSO fails. |
Protocol: Chromatographic Safety
-
Switch Mobile Phase: Replace Methanol with Acetonitrile (ACN). ACN is aprotic and solubilizes fused aromatics significantly better than methanol.
-
Diluent Matching: Do not inject 100% DMSO stocks. Dilute your sample 1:1 with ACN before injection. If it precipitates during this dilution, it would have precipitated in the column.
-
Column Temp: Run the HPLC column at 40–50°C to keep the compound in solution during the run.
Module 3: Biological Assay Translation (The "Crash-Out")
User Issue: "My IC50 curves are flat or inconsistent. I suspect the compound is precipitating in the cell media."
The Mechanism: Serial Dilution Shock
Researchers often pipette 100% DMSO stock directly into aqueous media. This creates a "solvent shock."[1] The DMSO diffuses away faster than the compound can disperse, leaving the compound stranded in water where it forms micro-crystals (brick dust). These crystals do not enter cells, leading to false negatives (loss of potency).
Protocol: The Intermediate Dilution Method
Never go from 100% DMSO directly to 0.1% DMSO in one step for lipophilic compounds.
Figure 2: The "Intermediate Step" ensures the compound is pre-dispersed in a surfactant-rich or semi-solvated state before hitting the highly aqueous final environment.
Validation Step: The Nephelometry Check
Before running your cell assay, perform a "dummy run" in a clear plate without cells.
-
Prepare your dilutions in media.[1]
-
Measure Absorbance at 600nm or 650nm .
-
Result: If OD > 0.05 compared to a blank, you have turbidity (aggregation). You are dosing solid particles, not dissolved drug.
References
- Balakin, K. V., et al. (2006). "Property-based design of GPCR ligands." Current Topics in Medicinal Chemistry, 6(18), 1879-1899.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link
-
Waybright, T. J., et al. (2009). "Screening for compound precipitation in the NCI-60 cell lines." Journal of Biomolecular Screening, 14(6), 708-715. (Seminal paper on "crash out" in bioassays). Link
-
Li, P., & Zhao, L. (2016). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 509(1-2), 41-54. (Details on DMSO hygroscopicity and cosolvent strategies). Link
-
BenchChem Technical Support. (2025). "Impact of hygroscopic DMSO on solubility." Link
Sources
Preventing hydrolysis of methyl ester during naphthofuran synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of naphthofuran derivatives. Specifically, we will address a common and often frustrating side reaction: the unintended hydrolysis of methyl esters. This document provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers validated protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my methyl ester group hydrolyzing during my naphthofuran synthesis?
Hydrolysis of a methyl ester to its corresponding carboxylic acid is a common side reaction that can occur under both acidic and basic conditions, which are frequently employed in naphthofuran ring formation.[1][2] The presence of nucleophiles, particularly water, in the reaction medium is the primary cause. Even trace amounts of water in solvents or reagents can lead to significant product loss, especially at elevated temperatures.
Q2: What are the most common reaction conditions that trigger methyl ester hydrolysis?
-
Acid Catalysis: Strong Brønsted acids (e.g., H₂SO₄, HCl) used in cyclization or deprotection steps can catalyze the hydrolysis of esters, especially in the presence of water. This process is an equilibrium reaction, but can be driven forward if water is present in excess.[1][3]
-
Base-Mediated Reactions: The use of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even potassium carbonate (K₂CO₃) in aqueous or alcoholic solvents will rapidly and irreversibly hydrolyze a methyl ester in a process known as saponification.[2][4]
-
High Temperatures: Many synthetic steps require heat, which accelerates the rate of hydrolysis, making the ester more susceptible to cleavage even under mildly acidic or basic conditions.
Q3: I'm observing hydrolysis. Can I fix it by simply modifying my current reaction conditions?
In many cases, yes. Optimizing your existing protocol is the first and most direct troubleshooting step. Key modifications include:
-
Strict Anhydrous Conditions: Ensuring all glassware is oven-dried and using freshly distilled, anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) can dramatically reduce hydrolysis.
-
Temperature Control: Lowering the reaction temperature may slow the rate of hydrolysis more than the desired naphthofuran formation.
-
Reagent Selection: Switching from a strong Brønsted acid to a milder Lewis acid, or from a nucleophilic base to a non-nucleophilic, sterically hindered base, can often solve the problem.
Q4: When is it time to give up on modifying conditions and choose a different protecting group?
If you have rigorously optimized the reaction conditions (anhydrous solvents, lower temperature, alternative reagents) and hydrolysis still significantly lowers your yield, it is time to consider a more robust protecting group. If your synthetic route requires harsh acidic or basic conditions that are incompatible with a simple methyl ester, a different protecting group will be necessary from the outset.[5][6]
Troubleshooting Guide: Problem-Specific Solutions
This section provides detailed solutions to specific hydrolysis problems you may encounter.
Problem 1: Hydrolysis During Acid-Catalyzed Cyclization
"I am attempting an acid-catalyzed intramolecular cyclization to form the naphthofuran ring, but a significant portion of my methyl ester is converting to the carboxylic acid, complicating my purification and lowering my yield. How can I prevent this?"
Root Cause Analysis:
Acid-catalyzed ester hydrolysis typically proceeds through a tetrahedral intermediate (an AAC2 mechanism).[7] The carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While this reaction is reversible, the conditions used for cyclization can favor the hydrolysis byproduct.[1]
Caption: Mechanism of acid-catalyzed ester hydrolysis (AAC2).
Solutions & Protocols:
-
Optimize Reaction Conditions (First Approach):
-
Reduce Water Content: Use anhydrous solvents (e.g., toluene, dioxane, or CH₂Cl₂) and ensure all reagents are dry.[8]
-
Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate of cyclization.
-
Use a Milder Acid: Replace strong mineral acids with p-toluenesulfonic acid (p-TSA) or a Lewis acid like titanium tetrachloride (TiCl₄), which can promote cyclization with lower water activity.[8][9]
-
-
Protocol: Naphthofuran Cyclization Using p-TSA in Toluene
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add your naphthol precursor (1.0 eq).
-
Add anhydrous toluene (approx. 0.1 M concentration).
-
Add p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Problem 2: Hydrolysis During Base-Mediated Synthesis Steps
"My synthetic route requires a base to deprotonate a phenol or another acidic proton. However, using bases like K₂CO₃ or NaOMe is cleaving my methyl ester. What can I do?"
Root Cause Analysis:
This is a classic case of saponification, a base-promoted hydrolysis that is effectively irreversible.[2][4] The hydroxide or alkoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent deprotonation of the resulting carboxylic acid by another equivalent of base drives the reaction to completion, forming a carboxylate salt that is unreactive towards further nucleophilic attack.[2]
Caption: Mechanism of base-promoted ester hydrolysis (BAC2).
Solutions & Protocols:
-
Use a Non-Nucleophilic Base: The key is to use a base that is a poor nucleophile due to steric hindrance. This allows for deprotonation without attacking the ester carbonyl.
-
Recommended Bases: 1,8-Diazabicycloundec-7-ene (DBU), Diisopropylethylamine (DIPEA, Hünig's base), or Potassium tert-butoxide (KOtBu) in an aprotic solvent.
-
-
Maintain Strictly Anhydrous Conditions: If using a base like potassium carbonate, which can generate hydroxide in the presence of water, it is critical to use the anhydrous form and dry solvents to prevent saponification. A synthesis of a naphthofuran derivative has been reported using 15% K₂CO₃ solution with refluxing, which intentionally hydrolyzes the ester.[10][11] This highlights the importance of anhydrous conditions if hydrolysis is to be avoided.
Problem 3: Persistent Hydrolysis - Switching the Protecting Group
"I've tried optimizing my reaction conditions, but the required synthetic steps are fundamentally incompatible with a methyl ester. What is a more robust protecting group for my carboxylic acid?"
Root Cause Analysis:
The methyl ester is one of the simplest protecting groups but has limited stability.[6][12] When a synthetic route demands harsh conditions, an "orthogonal" protecting group strategy is required. This involves choosing a group that is stable to the reaction conditions but can be removed later under a different, specific set of conditions that do not affect other functional groups in the molecule.[5][12]
Alternative Ester Protecting Groups:
| Protecting Group | Structure | Stable To | Labile To (Cleavage Conditions) | Mechanism Notes |
| Methyl Ester | -COOCH₃ | Mild Acid, Mild Base | Strong Acid, Strong Base, Nucleophiles | AAC2 or BAC2 mechanism.[1][2] |
| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Base, Nucleophiles, Hydrogenolysis | Strong Acid (e.g., TFA, HCl in Dioxane) | Cleavage via AAL1 mechanism (stable carbocation formation).[12] |
| Benzyl (Bn) Ester | -COOCH₂Ph | Acid, Base, Mild Nucleophiles | Hydrogenolysis (H₂, Pd/C) | Cleavage is via catalytic hydrogenation. |
| Oxazoline | Cyclic structure | Strong Base, Organometallics, Reductants | Strong Acidic Hydrolysis | Highly robust protection for the carbonyl functionality itself.[5][12][13] |
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Start -> Check_Conditions; Check_Conditions -> Make_Anhydrous [label="No"]; Check_Conditions -> Check_Reagents [label="Yes"]; Make_Anhydrous -> Check_Reagents; Check_Reagents -> Acid_Path [label="Acid"]; Check_Reagents -> Base_Path [label="Base"]; Acid_Path -> Re_evaluate; Base_Path -> Re_evaluate; Re_evaluate -> Success [label="No"]; Re_evaluate -> Change_PG [label="Yes"]; Change_PG -> PG_Options; }
Caption: A decision-making workflow for troubleshooting ester hydrolysis.
Protocol: Preparation of a tert-Butyl (tBu) Ester
This protocol is recommended when your downstream synthesis involves basic or nucleophilic conditions that are incompatible with a methyl ester.
-
To a solution of your carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ or THF), add dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) at 0 °C.
-
Add tert-butanol (2.0-3.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify by column chromatography to yield the desired tert-butyl ester.
References
-
Fiveable. (2025, September 15). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link. Retrieved from [Link]
-
Mahmud, T. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. In Protecting Groups. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Chemistry, 9, 669527. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Morsch, L., et al. (2022, September 24). 21.6: Chemistry of Esters. In Organic Chemistry. LibreTexts. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
Olyaei, A., & Sadeghpour, M. (2020). Dihydronaphthofurans: synthetic strategies and applications. RSC Advances, 10(10), 5696-5747. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical & Pharmaceutical Research, 7(4), 394-402. Retrieved from [Link]
-
Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. Retrieved from [Link]
-
Gu, B., et al. (2017). A Single-Step Palladium-Catalysed Synthesis of Naphtho[2,3-b]Benzofuran-6,11-Diones and 2-(Hydroxyphenyl)Naphthalene-1,4-Diones. Advanced Synthesis & Catalysis, 359(15), 2576-2581. Retrieved from [Link]
-
OUCI. (n.d.). Visible-Light-Promoted Oxidative Annulation of Naphthols and Alkynes: Synthesis of Functionalized Naphthofurans. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Kadokawa, J., et al. (2010). Synthesis of Naphthofuran-2(3H)-one Derivatives by Palladium-Catalyzed Three-Component Coupling Using Naphthols, Aldehydes, and Carbon Monoxide. The Journal of Organic Chemistry, 75(15), 5340-5342. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Peerzada, M., et al. (2025, June 6). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Current Organic Chemistry. Retrieved from [Link]
-
Abdelwahab, A. H. F., & Fekry, S. A. H. (2021). Synthesis, reactions and applications of naphthofurans: A review. European Journal of Chemistry, 12(3), 340-359. Retrieved from [Link]
-
Mao, Z., et al. (2018). Annulation of β-naphthols and 4-hydroxycoumarins with vinylsulfonium salts: synthesis of dihydrofuran derivatives. Organic & Biomolecular Chemistry, 16(15), 2634-2638. Retrieved from [Link]
-
Larock, R. C., et al. (1998). Synthesis of Aromatic Heterocycles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. Retrieved from [Link]
- Google Patents. (n.d.). US11299469B2 - Naphthofuran derivatives, preparation, and methods of use thereof.
-
Scite.ai. (n.d.). Synthesis, reactions and applications of naphthofurans: A review. Retrieved from [Link]
-
Baire, B. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 11(10), 1162. Retrieved from [Link]
-
CORE. (n.d.). Chemicals from Alkynes with Palladium Catalysts. Retrieved from [Link]
-
Frontiers. (2021, April 28). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Method for Synthesis of Substituted Naphthofurans and Naphthopyrans. Retrieved from [Link]
-
MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
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- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators [frontiersin.org]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Optimizing reaction temperature for naphthol alkylation
Technical Support Center: Naphthol Alkylation Optimization Current Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: NAPH-ALK-TEMP-001
Welcome to the Advanced Optimization Hub
You are likely here because your naphthol alkylation process is suffering from one of three critical failures: poor regioselectivity (too much ether, not enough ring alkylation), conversion plateaus (reaction stalls), or rapid catalyst deactivation (coking).
Naphthols (1- and 2-naphthol) are ambident nucleophiles. The competition between the oxygen atom (O-alkylation) and the ring carbon atoms (C-alkylation) is strictly governed by the interplay of reaction temperature and acid site strength .
Below are the specific troubleshooting modules designed to realign your reaction thermodynamics and kinetics.
Module 1: Controlling Selectivity (O- vs. C-Alkylation)
User Question: "I am targeting 2-methyl-1-naphthol (C-alkylation), but my HPLC shows 80% naphthyl methyl ether (O-alkylation). Increasing the reaction time doesn't help. What is wrong?"
Technical Diagnosis:
You are operating under Kinetic Control .
O-alkylation has a lower activation energy (
The Fix: You must push the system toward Thermodynamic Control by increasing the temperature. This supplies the energy required to:
-
Reverse the O-alkylation (ether cleavage).
-
Overcome the higher
barrier for C-alkylation. -
Drive the rearrangement (Claisen-type or intermolecular transfer) to the more stable C-alkylated product.
Mechanism Visualization: The following pathway illustrates the temperature-dependent fork between kinetic and thermodynamic products.
Figure 1: Reaction energy landscape showing the shift from O-alkylation to C-alkylation via thermal activation.
Module 2: Maximizing Conversion & Yield
User Question: "I increased the temperature to 350°C to force C-alkylation. The selectivity improved, but my overall yield dropped, and I see heavy by-products. Where is the 'sweet spot'?"
Technical Diagnosis: You have exceeded the Thermal Stability Limit . While high temperature favors C-alkylation, excessive heat (>300°C/573 K) triggers two parasitic pathways:
-
Poly-alkylation: The alkylated product is more electron-rich than the starting naphthol, making it prone to further alkylation (e.g., dimethylnaphthalenes).
-
Deep Dehydrogenation/Coking: Alcohols dehydrate rapidly to olefins, which then oligomerize and cyclize into "coke" on the catalyst surface.
The Fix: Optimization data suggests a "Volcano Curve" for temperature. For gas-phase methylation of 1-naphthol over solid acid catalysts (ferrites/zeolites), the optimum is often strictly centered around 573 K (300°C) .
Data: Temperature vs. Product Distribution (1-Naphthol + Methanol) Based on ferrite/zeolite catalyzed vapor phase systems [1, 2].
| Temperature (K) | 1-Naphthol Conversion (%) | 2-Methyl-1-Naphthol Yield (%) | Selectivity (%) | Primary Issue |
| 523 K (250°C) | 35.0% | 20.5% | 58% | Low activity (Kinetic limit) |
| 548 K (275°C) | 55.0% | 42.0% | 76% | Approaching optimum |
| 573 K (300°C) | 68.5% | 53.0% | 78.2% | OPTIMAL OPERATING POINT |
| 598 K (325°C) | 72.0% | 45.0% | 62% | Poly-alkylation begins |
| 623 K (350°C) | 75.0% | 30.0% | 40% | Coke deposition & Tars |
Module 3: Catalyst Stability & Deactivation
User Question: "My zeolite catalyst (H-Beta) works great for 2 hours, then dies. The spent catalyst is black. Can I just raise the temperature to keep it active?"
Technical Diagnosis: Do NOT raise the temperature further. The black substance is coke. Raising the temperature transforms "soft coke" (low H/C ratio, removable) into "hard coke" (graphitic, difficult to burn off).
-
Soft Coke: Formed via condensation of reactants at
C. -
Hard Coke: Formed via dehydrogenation/aromatization of soft coke at
C.
The Fix:
-
Regeneration Protocol: Stop the reaction. Flush with inert gas (
).[1] Switch to air flow at 500°C for 4-6 hours to burn off coke [3]. -
Feed Modification: Increase the Alcohol:Naphthol molar ratio (e.g., to 3:1 or 5:1). Excess alcohol helps "wash" precursors off the active sites, though this increases recycling costs.
-
Solvent Choice (Liquid Phase): If using liquid phase, switch to a solvent that solubilizes coke precursors (e.g., 1,4-dioxane or mesitylene) rather than non-polar solvents like toluene which may precipitate tars on the catalyst.
Module 4: Experimental Optimization Protocol
Standard Operating Procedure (SOP): Temperature Scanning Do not pick random temperatures. Follow this stepwise Design of Experiment (DoE) to locate your specific optimum.
Reagents: 1-Naphthol, Methanol/t-Butanol. Catalyst: Solid Acid (Zeolite HY, H-Beta, or Ferrite). Reactor: Fixed-bed continuous flow or High-pressure autoclave.
Figure 2: Step-wise temperature optimization workflow for naphthol alkylation.
References
-
Yadav, R., et al. (2017). "Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites." International Journal of Science and Research.[1] (Demonstrates the 573 K optimum for C-alkylation).
-
Rani, A., et al. (2015). "Vapor phase alkylation of 1-naphthol with methanol... over ferrospinels."[1] Journal of Chemical and Pharmaceutical Research. (Validates temperature effects on selectivity and yield).
-
Ahmed, R., et al. (2011).[2] "Kinetics of De-coking of Spent Reforming Catalyst." Journal of Applied Sciences. (Provides protocols for catalyst regeneration and coke characterization).
-
Wang, Q., et al. (2008). "Selective alkylation of naphthalene with tert-butyl alcohol over HY zeolites." Journal of Natural Gas Chemistry. (Discusses zeolite shape selectivity and modification).
Sources
Technical Support Center: Purification Strategies for 2-Naphthol Contamination
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter a common challenge in organic synthesis: the removal of unreacted 2-naphthol from a product mixture. Instead of a rigid, one-size-fits-all protocol, this document provides a logical framework to help you select and troubleshoot the most effective purification strategy based on the specific properties of your target compound. Our goal is to empower you with the causal understanding behind each technique, ensuring robust and reproducible results.
Section 1: Foundational Knowledge - The Chemistry of 2-Naphthol
Effective separation begins with understanding the physicochemical properties of the contaminant. 2-Naphthol is a weakly acidic aromatic alcohol. Its unique characteristics are the key to its removal.
| Property | Value | Significance for Purification |
| pKa | ~9.5[1][2][3] | As a weak acid, it can be deprotonated by a strong base (like NaOH) to form a water-soluble salt, but not by a weak base (like NaHCO₃). This is the cornerstone of alkaline extraction. |
| Solubility in Water | ~0.74 g/L at 25°C[1][2] | Very low in neutral water, but high in alkaline solutions where it forms the naphthoxide salt.[4] |
| Solubility in Organics | High | Very soluble in common organic solvents like ethanol, ether, chloroform, and ethyl acetate.[1][2][5] |
| Physical State | White crystalline solid[1][4] | Its crystalline nature makes recrystallization a viable purification method if a suitable solvent is found. |
| Polarity | Moderately Polar[6] | The hydroxyl group makes it more polar than naphthalene but less polar than highly functionalized molecules. This allows for separation via chromatography. |
Section 2: Choosing Your Purification Strategy
The optimal purification method depends entirely on the properties of your desired product relative to 2-naphthol. Use the following workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guides and Protocols
This section addresses common issues in a question-and-answer format, providing both step-by-step protocols and troubleshooting advice.
Topic: Alkaline Extraction
Q1: How do I perform an alkaline extraction to remove 2-naphthol from my organic product solution?
A1: This is often the most efficient method. It leverages the acidic nature of 2-naphthol to convert it into its water-soluble salt, pulling it out of the organic phase.
Step-by-Step Protocol: Alkaline Extraction
-
Dissolution: Ensure your crude product mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can cause emulsions.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 2-4) with fresh 1 M NaOH solution at least one more time to ensure complete removal.
-
Neutral Wash: Wash the organic layer with saturated aqueous sodium chloride (brine).
-
Causality: Brine helps break up emulsions and removes residual water from the organic layer.[9]
-
-
Drying & Monitoring: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Verify the removal of 2-naphthol using Thin Layer Chromatography (TLC).[10]
Q2: I performed the basic wash, but my TLC plate still shows a spot corresponding to 2-naphthol. What went wrong?
A2: This is a common issue with several potential causes:
-
Insufficient Base: You may not have used enough NaOH to deprotonate all the 2-naphthol, or the base concentration was too low. Solution: Perform one or two additional extractions with 1-2 M NaOH.
-
Poor Partitioning: If your organic solvent is slightly water-miscible (like ethyl acetate), partitioning may be less efficient. Solution: Dilute your organic layer with a less polar solvent like hexane before extraction, or perform more extraction cycles.
-
Emulsion Formation: A stable emulsion may have trapped the aqueous layer within the organic phase. Solution: Add brine to help break the emulsion. If it persists, you may need to filter the entire mixture through a pad of Celite.
-
Product Interference: If your product is also acidic (though likely much weaker), it might be competing for the base. This is rare unless your product has a pKa close to 10-12.
Topic: Column Chromatography
Q1: How do I develop a column chromatography method to separate my product from 2-naphthol?
A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[11]
Step-by-Step Protocol: Method Development
-
TLC Analysis (Crucial First Step):
-
The goal is to find a solvent system where your product and 2-naphthol have different Retention Factor (Rf) values. The ideal separation has an Rf between 0.2 and 0.4 for your target compound and a significant difference (ΔRf > 0.1) from the 2-naphthol spot.[10][12]
-
Start with a non-polar solvent system like 9:1 Hexane:Ethyl Acetate.[11]
-
Spot your crude mixture, pure product (if available), and pure 2-naphthol on a TLC plate.
-
Develop the plate and visualize under a UV lamp.[12]
-
If the spots are too low (low Rf), increase the polarity of the mobile phase (e.g., move to 8:2 or 7:3 Hexane:EtOAc). If they are too high, decrease the polarity.
-
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry method is recommended).[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column. "Dry loading" (adsorbing the sample onto a small amount of silica first) is often preferred for better resolution.[11]
-
Elution and Fraction Collection: Run the mobile phase through the column, collecting the eluting solvent in small, sequential fractions.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[11]
Q2: My product and 2-naphthol are co-eluting or have very close Rf values on the TLC plate. How can I improve the separation?
A2: This indicates that the polarity of the two compounds is very similar in the chosen solvent system.
-
Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase. Instead of just changing the ratio (e.g., Hexane:EtOAc), change one of the components. Try a different solvent combination like Dichloromethane:Methanol or Toluene:Acetone.
-
Use a Different Stationary Phase: If silica gel isn't working, consider alumina or a reverse-phase (C18) silica.[13][14] In reverse-phase, the elution order is inverted: non-polar compounds are retained longer.
-
Optimize Column Parameters: Use a longer, narrower column for better resolution. Ensure your sample band is as concentrated and narrow as possible when loaded.
Topic: Recrystallization
Q1: When is recrystallization a good choice for removing 2-naphthol?
A1: Recrystallization is an excellent, scalable purification technique, but it relies on finding a solvent in which your desired product and 2-naphthol have very different solubilities at different temperatures. It is ideal when:
-
Your product is a solid.
-
You can find a solvent where your product is highly soluble when hot but poorly soluble when cold, while 2-naphthol remains soluble (or insoluble) at both temperatures.
-
A mixed-solvent system can often be employed. For example, a procedure for recrystallizing 2-naphthol itself uses a hot ethanol and water mixture.[15]
Section 4: Frequently Asked Questions (FAQs)
Q: How can I quickly check if my purification was successful? A: Thin Layer Chromatography (TLC) is the fastest and most common method.[10][16] Spot your starting crude material, the purified material, and a pure standard of 2-naphthol side-by-side on one plate. After running the plate, the lane with your purified material should be missing the spot that corresponds to the 2-naphthol standard.
Q: What are the key safety considerations? A: 2-Naphthol is harmful if swallowed or inhaled.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used in extraction and chromatography are often flammable and volatile; work away from ignition sources.
Q: Can I use distillation to remove 2-naphthol? A: It is possible but generally impractical. 2-Naphthol has a very high boiling point of 285-286°C.[4][17] This method would only be feasible if your product is significantly more volatile (i.e., has a much lower boiling point) and is thermally stable at high temperatures. Vacuum distillation would be required to lower the boiling point to a more manageable temperature.[17]
References
-
2-Naphthol | C10H8O | CID 8663 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Naphthol (C10H8O) properties. (n.d.). Chemical Properties. Retrieved February 15, 2026, from [Link]
-
Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle. Retrieved February 15, 2026, from [Link]
-
Preparation of 2-naphthol - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Naphthol - ChemBK. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Naphthol. (n.d.). Gelson. Retrieved February 15, 2026, from [Link]
- Method for removing 2-naphthol As undesirable impurities in 2-naphthol-1-sulfonic acid. (n.d.). Google Patents.
-
Solvent Treatment Process for 2-Naphthol Organic Wastewater. (2024, July 3). Tiei Extraction. Retrieved February 15, 2026, from [Link]
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. (n.d.). Retrieved February 15, 2026, from [Link]
-
Preparation of 2-Naphthol Aniline Dye - BYJU'S. (n.d.). Retrieved February 15, 2026, from [Link]
-
(s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Naphthol pKa and Rate Constants Study | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-naphthol – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]
- Lab Report #1 Two Base Extraction - Google Docs. (n.d.).
-
Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie. (n.d.). Retrieved February 15, 2026, from [Link]
-
1-nitro-2-naphthol - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Preparation of 2-Naphthol Aniline Dye - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Naphthol Synthesis from Naphthalene - YouTube. (2022, August 21). Retrieved February 15, 2026, from [Link]
-
Separation of 2-Naphthol, 1-(morpholinomethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
-
Two Base Extraction of Benzoic Acid, 2-naphthol, and Naphthalene Flowchart. (n.d.). Retrieved February 15, 2026, from [Link].
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chem 502--Assignment 1. (n.d.). Retrieved February 15, 2026, from [Link].
-
Experiment 1: Excited-state properties of 2-naphthol (the acidity constants). (n.d.). Retrieved February 15, 2026, from [Link]
-
two-base extraction of benzoic acid, 2-naphthol, and ... | Study Guides, Projects, Research Chemical Experimentation | Docsity. (2022, July 31). Retrieved February 15, 2026, from [Link]
-
How do I separate 2-naphtol & methanol? - ResearchGate. (2015, November 6). Retrieved February 15, 2026, from [Link]
-
STUDIES IN 2-NAPHTHOL DERIVATIVES - University of Glasgow. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. (2012, December 31). Retrieved February 15, 2026, from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved February 15, 2026, from [Link]
-
Remove Sticky Reagents. (n.d.). Retrieved February 15, 2026, from [Link]
-
Showing Compound 2-Naphthol (FDB000877) - FooDB. (2010, April 8). Retrieved February 15, 2026, from [Link]
-
Thin–layer Chromatography (TLC) - Analytical Toxicology. (2017, July 14). Retrieved February 15, 2026, from [Link]
-
Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Thin Layer Chromatography (TLC) Guide - MIT OpenCourseWare. (n.d.). Retrieved February 15, 2026, from [Link]
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Stability of methyl naphtho[1,2-b]furan-2-carboxylate in cell culture media
Welcome to the technical support center for methyl naphtho[1,2-b]furan-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in cell culture experiments. Our goal is to ensure the accuracy and reproducibility of your results by addressing potential challenges related to the compound's stability.
Troubleshooting Guide
Researchers may encounter challenges related to the stability of methyl naphtho[1,2-b]furan-2-carboxylate in aqueous cell culture environments. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Loss of Compound and Inconsistent Bioactivity
Symptoms:
-
Decreased or variable biological effect of the compound over time.
-
Lower than expected concentrations of the parent compound in media samples analyzed by LC-MS or HPLC.
Potential Cause: The primary cause for the loss of methyl naphtho[1,2-b]furan-2-carboxylate in cell culture media is likely the hydrolysis of the methyl ester group, converting it to the corresponding carboxylic acid. This can be catalyzed by the pH of the media and the presence of esterases, particularly if the medium is supplemented with serum.[1][2]
Solutions:
-
Assess Compound Stability: It is crucial to determine the stability of your compound under your specific experimental conditions.[3] A general workflow for this assessment is outlined below.
-
Protocol for Stability Assessment:
-
Prepare a stock solution of methyl naphtho[1,2-b]furan-2-carboxylate in a suitable solvent (e.g., DMSO).
-
Spike the compound into your cell culture medium (e.g., DMEM/F-12) at the final working concentration. Include all supplements, such as fetal bovine serum (FBS), as these can contain enzymes that may degrade the compound.[3]
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately analyze the samples by a suitable analytical method, such as LC-MS/MS or HPLC-UV, to quantify the remaining parent compound.[3]
-
-
-
Minimize Degradation:
-
Reduce Incubation Time: If significant degradation is observed, consider reducing the exposure time of the cells to the compound.
-
Serum-Free or Reduced-Serum Media: If esterase-mediated hydrolysis is suspected, consider using serum-free or reduced-serum media if your cell line can tolerate it.[4]
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable, as alkaline conditions can accelerate ester hydrolysis.[1]
-
Visualization of Stability Assessment Workflow:
Caption: Workflow for assessing compound stability in cell culture media.
Issue 2: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in the cell culture medium after adding the compound.
-
Low recovery of the compound from the medium.
Potential Cause: Naphthofuran derivatives can have limited aqueous solubility.[5][6] The compound may be precipitating out of solution, especially at higher concentrations.
Solutions:
-
Solubility Testing: Determine the solubility of your compound in the cell culture medium.[3]
-
Improve Solubilization:
-
Optimize Stock Concentration: Use a higher stock concentration in DMSO to minimize the volume of organic solvent added to the aqueous medium.
-
Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the compound stock solution.
-
Vortexing: Vortex the medium immediately after adding the compound to ensure rapid and complete dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely degradation product of methyl naphtho[1,2-b]furan-2-carboxylate in cell culture?
A1: The most probable degradation product is the corresponding carboxylic acid, naphtho[1,2-b]furan-2-carboxylic acid, formed through the hydrolysis of the methyl ester.[1] This can occur via chemical hydrolysis in the aqueous medium or be catalyzed by esterase enzymes present in serum supplements.[7]
Q2: How can I differentiate between degradation and binding to plasticware?
A2: To assess binding to plasticware, you can perform a control experiment without cells. Spike the compound into the medium in your culture vessel and incubate under the same conditions. At various time points, collect both the medium and a solvent rinse of the vessel to recover any adsorbed compound. Analyze both fractions to determine the extent of binding versus degradation.[3]
Q3: What analytical techniques are recommended for quantifying methyl naphtho[1,2-b]furan-2-carboxylate and its potential metabolite?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method if the compound has a strong chromophore.[3] However, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its higher sensitivity and specificity, allowing for the simultaneous quantification of the parent compound and its potential carboxylic acid metabolite.[3]
Q4: Can I use antibiotics in my cell culture when working with this compound?
A4: While common, the use of antibiotics like penicillin and streptomycin can potentially impact cellular processes and may interact with the compound of interest.[8] If possible, it is recommended to perform experiments in antibiotic-free media to avoid any confounding effects. If their use is necessary, ensure that control experiments are conducted to assess any potential impact on your results.
Q5: What are the typical components of DMEM/F-12 medium that I should be aware of?
A5: DMEM/F-12 is a 1:1 mixture of DMEM and Ham's F-12, providing a rich assortment of amino acids, vitamins, glucose, and salts.[9][10][11] It is a complex medium, and its components could potentially interact with the test compound. For instance, some vitamins are sensitive to light and can degrade, which might indirectly affect the experimental outcome.[12] It is also important to note that this medium requires supplementation, commonly with Fetal Bovine Serum (FBS), which is a source of esterases.[4]
Visualization of Potential Degradation Pathway:
Caption: Potential hydrolysis of the parent compound.
References
- Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E. (2020-02-05).
- How to know the stability of drugs and reagents in the cell culture media?
- Troubleshooting guide for cell culture - PromoCell.
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
- Cell Culture Troubleshooting - Sigma-Aldrich.
- Troubleshooting: Cell Culture | DigitalOcean.
- 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid - PMC.
- Synthesis, reactions and applic
- Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed.
- Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - US.
- Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity - MedCrave online. (2018-07-05).
- Conformational stability of esterase enzymes
- Good morning , what's the difference between the DMEM media and F-12 for cell culture. (2021-12-07).
- Analytical Methods - CONICET. (2024-03-07).
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis.
- DMEM/F12 Media - MilliporeSigma.
- Recent Advancements in Naphthofuran Deriv
- DMEM/F-12 Reliability and Consistency Controls Mammalian Cell Culture - Biocompare. (2023-05-09).
- Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity - PubMed.
- Analytical methods for quantit
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis - Semantic Scholar.
- Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures - Benchchem.
- 2-Methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan - PMC - NIH.
- Vitamins in cell culture media: Stability and stabilization str
- Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - RSC Publishing.
- Analysis of Methyl 5-Hydroxy-dinaphtho[l,2-2,3]furan-7,12-dione-6-Carboxylate Deriv
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- (PDF)
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. DMEM/F12 培养基 [sigmaaldrich.com]
- 5. Dihydronaphthofurans: synthetic strategies and applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09987E [pubs.rsc.org]
- 6. Synthesis, reactions and applications of naphthofurans: A review | European Journal of Chemistry [eurjchem.com]
- 7. Conformational stability of esterase enzymes from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxidative Cyclization of Naphthofurans
Executive Summary & Mechanistic Logic
The synthesis of naphthofurans via oxidative cyclization is a competition between intramolecular ring closure (desired) and intermolecular coupling/over-oxidation (undesired).
Whether you are using Manganese(III) acetate [Mn(OAc)₃], hypervalent iodine (PIFA/PIDA), or anodic oxidation, the fundamental challenge remains the same: Radical Management.
The Core Conflict
The reaction generally proceeds via a Single Electron Transfer (SET) mechanism generating a radical cation or a radical enolate.
-
Path A (Desired): The radical attacks the pendant alkene/alkyne, followed by a second oxidation to close the furan ring.
-
Path B (Side Product - Dimerization): The radical creates a C-C bond with another substrate molecule (common in electron-rich naphthols).
-
Path C (Side Product - Quinone): The naphthol core undergoes further oxidation (4e⁻ process) to form 1,2- or 1,4-naphthoquinones.
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by researchers.
Category A: Yield & Purity Issues
Q1: I am observing a significant amount of black tar/polymer instead of my product. What is happening? Diagnosis: Uncontrolled radical polymerization. Root Cause: The radical intermediate is too long-lived or the concentration is too high, favoring intermolecular reactions over intramolecular cyclization. Corrective Action:
-
High Dilution: Decrease substrate concentration to <0.05 M. This kinetically favors the unimolecular (cyclization) pathway over bimolecular (polymerization) collisions.
-
Solvent Switch: If using Mn(OAc)₃, ensure the solvent is Glacial Acetic Acid . The acidity helps protonate the intermediate, preventing anionic polymerization.
-
Temperature Ramp: Do not start at reflux. Initiate at 60°C and ramp slowly. High initial heat generates a "burst" of radicals that polymerize.
Q2: My reaction works, but I see a deep red/yellow impurity that is difficult to separate. (Quinone Formation) Diagnosis: Over-oxidation to naphthoquinones. Root Cause: The product (naphthofuran) usually has a lower oxidation potential than the starting material, making it susceptible to further oxidation by excess oxidant. Corrective Action:
-
Stoichiometry Control: Never use a large excess of oxidant "just to be safe." Use exactly 2.0–2.2 equivalents of Mn(OAc)₃ or 1.1 equivalents of PIFA.
-
Quench Immediately: Monitor via TLC/LC-MS every 15 minutes. Quench the reaction immediately upon consumption of starting material.
-
Switch to Electrochemistry: Use Constant Potential Electrolysis (CPE) rather than Constant Current. Set the potential just above the oxidation potential of the substrate but below that of the product.
Q3: I am getting the "dimer" (binaphthyl) instead of the furan. Diagnosis: Intermolecular C-C coupling (oxidative phenolic coupling). Root Cause: The position of radical density is not sufficiently blocked, or the pendant alkene is not reactive enough to trap the radical. Corrective Action:
-
Substrate Design: Install a blocking group (e.g., Br, t-Bu) at the position para to the hydroxyl group if possible, or use 1-substituted-2-naphthols where the 1-position is the cyclization site.
-
Lewis Acid Additive: Add ZnCl₂ or BF₃·OEt₂. These coordinate to the oxygen, altering the spin density distribution and favoring the cyclization pathway.
Category B: Reagent Specifics
Q4: Can I use CAN (Cerium Ammonium Nitrate) instead of Mn(OAc)₃? Answer: Proceed with caution. CAN is a stronger oxidant (E° ~ +1.61 V) compared to Mn(III) (E° ~ +1.15 V). While CAN is faster, it frequently causes nitration of the naphthyl ring or oxidative cleavage of the furan ring. Use CAN only if the substrate is extremely electron-deficient and unreactive toward Mn(III).
Q5: My Mn(OAc)₃ is not dissolving in acetic acid. Answer: Mn(OAc)₃·2H₂O is widely used, but the anhydrous form is more reactive.
-
Protocol: Heat the acetic acid to 80°C before adding the substrate. The brown suspension will solubilize as the complex activates.
-
Water Content: A small amount of water (from the hydrate) is acceptable, but strictly anhydrous conditions are required if using Hypervalent Iodine to prevent hydrolysis of the intermediate.
Visualization: Pathway & Decision Logic
The following diagrams illustrate the mechanistic bifurcation and the troubleshooting logic.
Figure 1: Mechanistic divergence in oxidative cyclization. Note the dashed red line indicating product instability.
Figure 2: Rapid diagnostic logic for impurity profiles.
Optimized Experimental Protocols
Protocol A: Mn(OAc)₃ Mediated Cyclization (Standard)
Best for: 1,3-dicarbonyl substrates attached to naphthyl rings.
-
Preparation: In a round-bottom flask, dissolve Mn(OAc)₃·2H₂O (2.2 equiv) in Glacial Acetic Acid (concentration relative to substrate: 0.05 M).
-
Activation: Heat the oxidant solution to 80°C under N₂ atmosphere until the brown suspension becomes mostly homogeneous.
-
Addition: Dissolve the naphthofuran precursor (1.0 equiv) in a minimal amount of acetic acid. Add this solution dropwise to the oxidant over 30 minutes.
-
Why? Dropwise addition keeps the instantaneous concentration of substrate low relative to the oxidant, favoring cyclization over dimerization.
-
-
Reaction: Stir at 80°C. Monitor by TLC every 20 minutes.
-
Workup: Once SM is consumed, immediately pour the mixture into cold water/brine and extract with EtOAc. Neutralize the organic layer with saturated NaHCO₃ (crucial to remove AcOH which can degrade furan rings during concentration).
Protocol B: Electrochemical Oxidative Cyclization (Green/Precision)
Best for: Electron-rich naphthols sensitive to over-oxidation.
-
Setup: Undivided cell, Carbon Graphite Anode, Platinum Cathode.
-
Electrolyte: 0.1 M LiClO₄ or n-Bu₄NBF₄ in Acetonitrile/Methanol (4:1) .
-
Note: Methanol acts as a proton scavenger.
-
-
Conditions: Constant Current (CCE) at 5–10 mA/cm² OR Constant Potential (CPE) at +1.1 V (vs Ag/AgCl).
-
Operation: Pass 2.2–2.5 F/mol of electricity.
-
Advantage: This method avoids the thermal degradation associated with refluxing acetic acid.
Comparative Data: Oxidant Selection
| Oxidant | Oxidation Potential (E°) | Risk of Quinone | Risk of Dimer | Recommended For |
| Mn(OAc)₃ | +1.15 V | Moderate | Low | 1,3-dicarbonyl precursors |
| CAN | +1.61 V | High | Low | Highly deactivated substrates |
| PIFA/PIDA | N/A (Chemical) | Low | Moderate | Styryl-naphthols (Stilbene-like) |
| Anodic Ox. | Tunable | Lowest | Moderate | Sensitive/Complex substrates |
References
-
Snider, B. B. (1996).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link
-
Wirth, T., & Singh, F. V. (2012).[2] Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans.[2] Synthesis, 44(07), 1171–1177. Link
-
Wang, L., et al. (2021). Electrochemical oxidative radical cascade cyclization of olefinic amides... towards the synthesis of sulfurated benzoxazines. Green Chemistry, 23, 123-128. Link
-
Nair, V., et al. (2008). Radical mediated carbon-carbon bond forming reactions of quinones. Tetrahedron, 64(22), 5089-5111. (Context on Quinone reactivity). Link
Sources
A Researcher's Guide to the ¹H NMR Spectral Analysis of Methyl Naphtho[1,2-b]furan-2-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of methyl naphtho[1,2-b]furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We will dissect the spectrum to assign each proton signal, explain the underlying principles governing their chemical shifts and coupling patterns, and provide a comparative analysis with a key isomer to demonstrate the specificity and power of this technique. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation for their work.
Introduction: The Importance of Structural Verification
The biological activity and material properties of a molecule are dictated by its precise three-dimensional structure. The naphtho[1,2-b]furan scaffold is a core component in various biologically active compounds.[1][2] Consequently, the ability to unambiguously confirm the identity and purity of synthesized derivatives like methyl naphtho[1,2-b]furan-2-carboxylate is paramount.
¹H NMR spectroscopy serves as a primary method for this verification. By measuring the magnetic properties of hydrogen nuclei (protons) within a molecule, it provides a detailed fingerprint of the molecular framework. Each unique proton or group of equivalent protons generates a distinct signal, and the characteristics of this signal—its position (chemical shift), area (integration), and splitting pattern (multiplicity)—reveal a wealth of structural information.[3]
Experimental Protocol: Acquiring a High-Quality Spectrum
Garnering a clean, high-resolution spectrum is the foundation of accurate analysis. The following protocol outlines a standard and reliable method for sample preparation and data acquisition.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of high-purity methyl naphtho[1,2-b]furan-2-carboxylate.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. The TMS signal is defined as 0.00 ppm, providing a universal reference point for all other chemical shifts.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the tube and gently invert it several times to ensure a homogeneous solution.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for complex aromatic systems. |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative 1D spectra. |
| Solvent | CDCl₃ | Standard solvent for non-polar to moderately polar organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Number of Scans | 16-32 | Sufficient to achieve a good signal-to-noise ratio for the given sample concentration. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time | ~4 seconds | Balances resolution with experimental time. |
Workflow for ¹H NMR Spectral Analysis
The process from sample to structure follows a logical and systematic path. This workflow ensures that all spectral data is considered for a robust and defensible structural assignment.
Caption: Workflow from sample preparation to final structure elucidation.
Spectral Interpretation: Assigning the Protons
The ¹H NMR spectrum of methyl naphtho[1,2-b]furan-2-carboxylate is characterized by distinct signals corresponding to the aromatic protons of the naphthalene system, the furan ring proton, and the methyl ester protons.
Below is the numbered structure for clear assignment, followed by a detailed table of expected ¹H NMR data and an in-depth analysis.
Figure 1. Structure of methyl naphtho[1,2-b]furan-2-carboxylate with proton numbering for NMR assignment.
Table of ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.60 | s (singlet) | - | 1H |
| H-4 | ~7.95 | d (doublet) | ~8.5 | 1H |
| H-5 | ~8.45 | d (doublet) | ~8.5 | 1H |
| H-6 | ~7.65 | t (triplet) | ~7.5 | 1H |
| H-7 | ~7.55 | t (triplet) | ~7.5 | 1H |
| H-8 | ~7.90 | d (doublet) | ~8.0 | 1H |
| H-9 | ~9.30 | d (doublet) | ~8.0 | 1H |
| -OCH₃ | ~4.00 | s (singlet) | - | 3H |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.[5][6][7]
Detailed Signal Analysis
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their chemical shift is around 4.00 ppm, downfield from a typical methyl group due to the deshielding effect of the adjacent oxygen atom and the carbonyl group.[8]
-
Furan Proton (H-3): The proton on the furan ring (H-3) is a singlet because it lacks neighboring protons for spin-spin coupling. Its chemical shift is in the aromatic region, influenced by the electron-withdrawing carboxylate group at C-2.[9][10]
-
Naphthalene Protons (H-4 to H-9):
-
H-9: This proton is the most deshielded of the naphthalene protons. It experiences a strong anisotropic effect from the adjacent fused furan ring and is also in a "peri" position relative to H-8, leading to its significant downfield shift to around 9.30 ppm. It appears as a doublet due to coupling with H-8.
-
H-5: This proton is adjacent to the electron-donating furan oxygen, which deshields it, shifting it downfield to approximately 8.45 ppm. It appears as a doublet from coupling to H-4.
-
H-4 & H-8: These protons are ortho to H-5 and H-9/H-7, respectively. They appear as doublets in the range of 7.90-7.95 ppm.
-
H-6 & H-7: These two protons are part of the central benzene ring of the naphthalene system. They couple with each other and their respective neighbors, resulting in complex splitting patterns that often resolve as triplets (or more accurately, triplets of doublets that appear as triplets). They are found in the more shielded region of the aromatic signals, around 7.55-7.65 ppm.
-
Comparative Analysis: Naphtho[1,2-b]furan vs. Naphtho[2,1-b]furan Isomers
A powerful application of ¹H NMR is distinguishing between constitutional isomers. Let's compare the spectrum of our target molecule with its isomer, methyl naphtho[2,1-b]furan-2-carboxylate. The key difference lies in the fusion of the furan ring to the naphthalene core.
Caption: Key ¹H NMR differences between the two isomers.
The most dramatic difference would be in the chemical shift of the most downfield proton. In our target molecule, H-9 is sterically compressed and subject to strong anisotropy, pushing its signal far downfield (~9.3 ppm). In the naphtho[2,1-b]furan isomer, the proton in the equivalent "bay region" experiences a different electronic environment, resulting in a distinctly different chemical shift.[11] This single signal can often be sufficient to confirm the regiochemistry of the furan ring fusion. The coupling patterns and chemical shifts of all other aromatic protons would also differ, providing a unique and unambiguous fingerprint for each isomer.
Conclusion
The ¹H NMR spectrum of methyl naphtho[1,2-b]furan-2-carboxylate provides a rich dataset that allows for its complete and unambiguous structural confirmation. Through careful analysis of chemical shifts, integration, and coupling constants, every proton can be assigned. Furthermore, comparative analysis against its constitutional isomer, methyl naphtho[2,1-b]furan-2-carboxylate, highlights the sensitivity of ¹H NMR to subtle structural changes, cementing its role as a cornerstone of chemical research and quality control.
References
-
Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. BMC Chemistry. Available at: [Link]
-
Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. National Institutes of Health (NIH). Available at: [Link]
-
Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Journal of Natural Products. ACS Publications. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. Available at: [Link]
-
Proton nuclear magnetic resonance. University of Oxford. Available at: [Link]
-
¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
-
Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. PubMed. Available at: [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. INFLIBNET Centre. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
2-Methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan. National Institutes of Health (NIH). Available at: [Link]
-
2-Methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan. National Institutes of Health (NIH). Available at: [Link]
-
¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available at: [Link]
-
Benzo[b]naphtho[2,1-d]furans and 2-Phenylnaphthalenes from Streblus usambarensis. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2-Methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of Naphtho[1,2-b]furan Ring Carbons
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Core Structure of Naphtho[1,2-b]furans
Naphtho[1,2-b]furans represent a significant class of heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their unique electronic and structural properties make them a subject of intense interest in medicinal chemistry and materials science. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials.
Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous structural elucidation of organic molecules. By providing detailed information about the chemical environment of each carbon atom in a molecule, ¹³C NMR allows for the precise mapping of the carbon skeleton, the identification of functional groups, and the determination of stereochemistry.
This comprehensive technical guide, prepared from the perspective of a Senior Application Scientist, delves into the intricacies of the ¹³C NMR chemical shifts of the naphtho[1,2-b]furan ring system. We will provide a comparative analysis of experimental data, explore the influence of substituents, and present a standardized protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds. This guide is intended to serve as a valuable resource for researchers actively engaged in the synthesis, characterization, and application of naphtho[1,2-b]furan derivatives.
The Foundational Skeletons: ¹³C NMR of Naphthalene and Furan
To comprehend the ¹³C NMR spectrum of the fused naphtho[1,2-b]furan system, it is instructive to first examine the chemical shifts of its constituent aromatic building blocks: naphthalene and furan.
The ¹³C NMR spectrum of unsubstituted furan in CDCl₃ displays two distinct signals corresponding to the α-carbons (C2 and C5) at approximately 142.8 ppm and the β-carbons (C3 and C4) at around 109.8 ppm[1]. The higher chemical shift of the α-carbons is attributed to the deshielding effect of the adjacent oxygen atom.
Naphthalene , in the same solvent, exhibits three signals for its ten carbon atoms due to molecular symmetry. The chemical shifts are approximately 133.7 ppm for the quaternary carbons (C4a, C8a), 128.1 ppm for the α-carbons (C1, C4, C5, C8), and 125.9 ppm for the β-carbons (C2, C3, C6, C7).
These baseline values provide a crucial reference point for understanding how the electronic environment of the carbon atoms is altered upon the fusion of these two ring systems.
Workflow for ¹³C NMR Analysis of Naphtho[1,2-b]furans
The following diagram illustrates a typical workflow for the acquisition and interpretation of ¹³C NMR data for novel naphtho[1,2-b]furan derivatives.
Caption: A generalized workflow for the ¹³C NMR analysis of naphtho[1,2-b]furan derivatives.
Comparative Analysis of ¹³C NMR Chemical Shifts
A thorough understanding of the ¹³C NMR chemical shifts in the naphtho[1,2-b]furan ring system is best achieved through a comparative analysis of experimentally determined data for the parent compound and its substituted derivatives.
Unsubstituted Naphtho[2,1-b]furan: A Close Structural Analog
Naphtho[1,2-b]furan-4,5-dione: The Influence of Carbonyl Groups
A detailed and unambiguous assignment of the ¹³C NMR signals for a substituted naphtho[1,2-b]furan derivative, ortho-2-butylnaphtho[1,2-b]furan-4,5-dione , has been reported. This data is invaluable for understanding the electronic effects of the fused furan ring on the naphthoquinone moiety, and vice-versa.
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | 160.49 |
| C3 | 103.84 |
| C3a | 122.68 |
| C4 | 174.60 |
| C5 | 180.89 |
| C5a | 128.78 |
| C6 | 135.46 |
| C7 | 130.55 |
| C8 | 122.15 |
| C9 | 128.92 |
| C9a | 159.65 |
| C9b | 128.92 |
| Data obtained from the complete assignment of ortho-2-butylnaphtho[1,2-b]furan-4,5-dione[6]. |
Key Observations:
-
The presence of the electron-withdrawing carbonyl groups at C4 and C5 significantly deshields these carbons, resulting in chemical shifts in the downfield region typical for quinone carbonyls (174-181 ppm).
-
The furanoid carbons, C2 and C3, exhibit chemical shifts that are influenced by both the fusion to the naphthalene ring and the presence of the butyl substituent. The value for C2 (160.49 ppm) is notably downfield due to the attachment of the electron-donating oxygen and the alkyl group.
-
The carbons of the naphthalene core also experience shifts due to the annulation of the furan ring and the presence of the dione functionality.
Substituent Effects on the Naphtho[1,2-b]furan Ring System
The introduction of substituents onto the naphtho[1,2-b]furan skeleton can lead to predictable changes in the ¹³C NMR chemical shifts, providing valuable information for structure determination. The following diagram illustrates the general trends observed upon substitution.
Caption: General influence of electron-donating and electron-withdrawing groups on the ¹³C NMR chemical shifts of the aromatic carbons in the naphtho[1,2-b]furan ring.
For instance, in derivatives of the isomeric naphtho[2,1-b]furan system, an acetyl group at the 2-position (an electron-withdrawing group) results in a downfield shift of the carbonyl carbon to approximately 187.19 ppm[7]. This deshielding effect is a direct consequence of the electron-withdrawing nature of the acetyl group.
Standardized Experimental Protocol for ¹³C NMR of Naphtho[1,2-b]furans
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for naphtho[1,2-b]furan derivatives, the following standardized protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified naphtho[1,2-b]furan derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
Tune and match the ¹³C probe for the specific solvent and sample.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
-
¹³C NMR Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure adequate digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used. For quantitative analysis, a much longer relaxation delay (5 x T₁) is required.
-
Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a 10-20 mg sample, 1024 to 4096 scans are often sufficient to obtain a good signal-to-noise ratio.
-
-
2D NMR Experiments for Structural Assignment:
-
For novel compounds, it is highly recommended to acquire 2D NMR spectra for unambiguous assignment of all carbon signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon signals over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Conclusion and Future Outlook
The ¹³C NMR chemical shifts of the naphtho[1,2-b]furan ring system are highly sensitive to the electronic environment of each carbon atom, making ¹³C NMR spectroscopy an indispensable tool for the structural characterization of this important class of heterocyclic compounds. By comparing the experimental data of substituted derivatives with the foundational spectra of naphthalene and furan, and by leveraging data from closely related isomers, researchers can confidently assign the carbon skeleton and elucidate the substitution patterns of novel naphtho[1,2-b]furan derivatives.
The continued synthesis of new analogs and the population of spectral databases will further enhance our understanding of the structure-property relationships in this fascinating family of molecules. The systematic application of the experimental protocols outlined in this guide will ensure the generation of high-quality, reliable data, thereby accelerating research and development in the fields of medicinal chemistry and materials science.
References
-
SpectraBase. Ethyl naphtho[2,1-b]furan-2-carboxylate. [Link]
-
PubChem. Naphtho(2,1-b)furan. [Link]
- El-Shahat, M., Ahmed, H. M., & El-Saghier, A. M. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. J Anal Pharm Res, 7(4), 394‒402.
- Nagarsha, K. M., Sharanakumar, T. M., Ramesh, D., Kumarswamy, M. N., & Latha, K. P. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. RASĀYAN Journal of Chemistry, 15(4), 2477–2484.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- G. Li, X. Wang, Y. Liu, et al. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes.
-
Request PDF. A naphtho[2,1-b]furan as a new fluorescent label: synthesis and spectral characterisation. [Link]
- Borgati, T. F., de Souza Filho, J. D., & de Oliveira, A. B. (2013). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 24(7), 1140-1151.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
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Wiley Science Solutions. NMR Spectral Databases. [Link]
-
Bio-Rad. KnowItAll Spectroscopy Software. [Link]
- Stoyanov, S., & Stoyanova, D. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2019(3), M1082.
-
PharmaTutor. (2011). AN INTRODUCTION : C-13 NMR. [Link]
- BenchChem.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
ResearchGate. 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... [Link]
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
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- 7. medcraveonline.com [medcraveonline.com]
A Researcher's Guide to Interpreting Ester Carbonyl Vibrations in Naphthofuran Scaffolds via FTIR Spectroscopy
For drug development professionals and researchers working with heterocyclic compounds, the precise characterization of molecular structures is paramount. Naphthofurans, a class of compounds known for a wide range of biological activities, are often functionalized with ester groups to modulate their pharmacokinetic and pharmacodynamic properties.[1] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible first-pass technique for confirming the presence and probing the electronic environment of key functional groups.
This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for ester carbonyl (C=O) groups within naphthofuran derivatives. Moving beyond a simple recitation of frequency ranges, we will explore the underlying physical organic principles that dictate the vibrational frequency of the carbonyl bond, enabling a more nuanced interpretation of your spectral data. We will compare the spectral features of naphthofuran esters to common alternatives and provide a robust experimental protocol for acquiring high-fidelity data.
The Fundamentals: What Governs the Ester Carbonyl Stretch?
The carbonyl stretch is one of the most intense and recognizable signals in an infrared spectrum, a direct result of the large change in dipole moment during the vibration.[2][3] For a standard, saturated aliphatic ester, this strong absorption band typically appears in the 1750-1735 cm⁻¹ region.[4][5]
Two primary electronic effects compete to determine the exact frequency:
-
Inductive Effect: The highly electronegative oxygen atom of the ester group (-O-R) pulls electron density away from the carbonyl carbon via the sigma bond. This withdrawal of electrons strengthens and stiffens the C=O double bond, leading to a higher vibrational frequency compared to a simple ketone (which typically appears around 1715 cm⁻¹).[6][7][8]
-
Resonance Effect: A lone pair of electrons on the single-bonded oxygen can be delocalized into the carbonyl group. This resonance effect pushes electron density into the C=O π-antibonding orbital, which lengthens and weakens the double bond, thereby decreasing the stretching frequency.
In an ester, the inductive effect is generally considered to be dominant over the resonance effect, resulting in the characteristic high-frequency absorption.[6] However, the final position of the peak is a delicate balance of these and other structural factors.
The Naphthofuran Influence: Conjugation and Its Consequences
When an ester group is attached to an aromatic system like a naphthofuran, the electronic landscape changes significantly. The primary influencing factor becomes conjugation . Delocalization of the π-electrons from the aromatic system into the carbonyl group weakens the C=O bond.[3][9][10] This extended resonance effect lowers the energy required to excite the stretching vibration, causing a predictable shift to a lower wavenumber (a "red shift").
For α,β-unsaturated or benzoate esters, this shift typically moves the C=O absorption into the 1730-1715 cm⁻¹ range.[4][5] The naphthofuran scaffold, being a more extended π-system than a simple benzene ring, exerts a similar, if not slightly more pronounced, effect. Therefore, an ester carbonyl directly attached to the naphthofuran ring system is expected to absorb at a lower frequency than its saturated aliphatic counterpart. For instance, a novel lactone (a cyclic ester) integrated into a naphthofuran structure was reported to have a C=O absorption at 1733 cm⁻¹.[11]
The precise location of the peak provides clues about the ester's placement and the electronic nature of other substituents on the naphthofuran ring. Electron-withdrawing groups elsewhere on the aromatic system may slightly counteract the conjugation effect, potentially shifting the frequency higher, while electron-donating groups could enhance it, shifting it lower.[6][12]
Comparative Analysis of Ester Carbonyl Frequencies
To contextualize the data obtained from a naphthofuran sample, it is essential to compare it against well-established benchmarks. The following table summarizes the expected C=O stretching frequencies for various ester types.
| Ester Type | Structure Example | Typical C=O Frequency (cm⁻¹) | Primary Influencing Factor |
| Saturated Aliphatic Ester | Ethyl Acetate | 1750 - 1735[5][13] | Strong inductive effect from ester oxygen. |
| α,β-Unsaturated Ester | Ethyl Acrylate | 1730 - 1715[4][5] | Conjugation with C=C double bond lowers frequency. |
| Aryl Ester (Benzoate) | Ethyl Benzoate | 1730 - 1715[4] | Conjugation with the benzene ring lowers frequency. |
| Naphthofuran Ester | Ethyl naphtho[2,1-b]furan-2-carboxylate | Expected ~1725 - 1710 | Extended conjugation with the fused ring system. |
Note: The value for the naphthofuran ester is an educated prediction based on the principles of extended conjugation. Actual values will vary based on substitution and the specific isomer.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Solid Naphthofurans
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the KBr pellet method, a common and reliable technique for analyzing solid organic compounds. This method ensures that the sample is appropriately prepared for interaction with the infrared beam in transmission mode.[14][15]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently heat a small amount of spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.
-
Causality: KBr is transparent to infrared radiation in the typical analytical range. However, it is hygroscopic, and water exhibits a very strong, broad O-H stretching band that can obscure significant portions of the spectrum.[16]
-
-
Grinding:
-
Place approximately 1-2 mg of the solid naphthofuran sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of the dried KBr.
-
Grind the mixture thoroughly with an agate pestle for 3-5 minutes until a fine, homogenous powder with a consistency similar to flour is achieved.
-
Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[16]
-
-
Pellet Pressing:
-
Transfer a portion of the ground mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent pellet that encases the finely dispersed sample.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.
-
Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Workflow Diagram
Caption: Factors modulating the ester carbonyl stretching frequency.
Alternative & Complementary Techniques
While FTIR is an excellent tool for identifying functional groups, it is crucial to employ orthogonal techniques for unambiguous structure elucidation.
-
¹³C NMR Spectroscopy: The carbonyl carbon of an ester gives a characteristic signal in the 160-180 ppm range. The precise chemical shift is highly sensitive to the electronic environment, providing complementary information to FTIR.
-
¹H NMR Spectroscopy: Protons on the carbon alpha to the carbonyl group and on the alcohol moiety of the ester provide critical information about the connectivity of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can confirm the presence of the ester and naphthofuran moieties.
By integrating data from these techniques, researchers can build a self-validating system for structural confirmation, ensuring the integrity of their findings.
Conclusion
The FTIR spectrum provides a rich dataset for the characterization of naphthofuran esters. The position of the ester carbonyl C=O stretching vibration is not a static value but a dynamic indicator of the molecule's electronic structure. A shift from the baseline 1750-1735 cm⁻¹ region to a lower frequency, typically around 1725-1710 cm⁻¹, is a strong indicator of conjugation with the naphthofuran ring system. By understanding the interplay of inductive and resonance effects, and by employing rigorous experimental protocols, researchers can leverage FTIR spectroscopy as a powerful tool in the synthesis and development of novel naphthofuran-based therapeutics.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Jones, R. N., & Sandorfy, C. (1956). Solvent Effects on Carbonyl Bands in Infrared Spectra. Optica Publishing Group. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Manjula, S. N., Noolvi, M. N., & Parihar, K. V. (2011). Synthesis, characterization and antimicrobial studies of novel N-substituted napthofuran carboxamides. Journal of Pharmaceutical Science and Technology, 3(6), 785-790. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
L. T. T. T., P. T. T., & N. T. T. H. (2026, January 18). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. Retrieved from [Link]
-
S. P., & K. G. (1981). Influence of Conformation on Transmission of Electronic Effects of Substituents. Correlation of Infrared Carbonyl Stretching Frequencies. RSC Publishing. Retrieved from [Link]
-
Zhang, Y., et al. (2021, April 28). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Chemistry. Retrieved from [Link]
-
M. J., et al. (2007). FTIR investigation of solvent-induced carbonyl band shifts of 17β-hydroxy-17α-picolyl-androst-4-en-3-one. SciSpace. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Gable, K. (2018, September 22). The C=O Stretch. Retrieved from [Link]
-
Pearson+. (2023, September 26). Would you expect the stretching band of the carbonyl to appear at.... Retrieved from [Link]
-
DTIC. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Retrieved from [Link]
-
Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]
-
University of Warsaw. (n.d.). IR - spectroscopy. Retrieved from [Link]
-
Sun, H., et al. (2004, June 15). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. PubMed. Retrieved from [Link]
-
Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Retrieved from [Link]
-
B. K., & A. J. (1998, April 1). Solvent effects on infrared spectroscopic and calorimetric characteristics of aliphatic ketones in binary solvent mixtures. Semantic Scholar. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
Al-Otaibi, A. A., et al. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
P. A., S., et al. (n.d.). Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. ResearchGate. Retrieved from [Link]
-
Raghavendra, S. M., et al. (2025, August 10). DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND ANTIMICROBIAL STUDY ON NAPHTHOFURAN DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Ghorab, M. M., et al. (2018, July 5). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MedCrave online. Retrieved from [Link]
-
B. F., B. H., A. M., & K. M. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. Retrieved from [Link]
-
D. A., et al. (2025, August 31). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. PMC. Retrieved from [Link]
-
Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Raghavendra, S. M., et al. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Rico, M., Barrachina, M., & Orza, J. M. (1967). Fundamental vibrations of furan and deuterated derivatives. Semantic Scholar. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of methyl naphthofuran esters
Topic: Mass Spectrometry Fragmentation Pattern of Methyl Naphthofuran Esters Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl Naphtho[2,1-b]furan-2-carboxylate and its positional isomer, Methyl Naphtho[1,2-b]furan-2-carboxylate . These heterocyclic esters are critical intermediates in the synthesis of antitumor agents and benzofuran-class pharmaceuticals (e.g., amiodarone analogues).
Distinguishing between the [2,1-b] and [1,2-b] isomers is a common analytical challenge due to their identical molecular weight (
Introduction: The Naphthofuran Scaffold
Naphthofurans consist of a furan ring fused to a naphthalene moiety. The position of fusion significantly alters the electronic environment and resonance stability of the system, influencing both the synthesis and the mass spectral behavior.
-
Target Analyte: Methyl naphtho[2,1-b]furan-2-carboxylate (
) -
Primary Alternative (Isomer): Methyl naphtho[1,2-b]furan-2-carboxylate
-
Pharmacological Relevance: DNA intercalation, antimicrobial activity, and oxidative stress modulation.
Comparative Analysis: [2,1-b] vs. [1,2-b] Isomers
While both isomers share the same molecular mass, their fragmentation kinetics differ due to the stability of the aromatic core. The [2,1-b] isomer is thermodynamically more stable due to more efficient resonance delocalization compared to the [1,2-b] "angular" isomer.
| Feature | Methyl Naphtho[2,1-b]furan-2-carboxylate | Methyl Naphtho[1,2-b]furan-2-carboxylate |
| Molecular Ion ( | m/z 226 (High Intensity) | m/z 226 (Moderate Intensity) |
| Base Peak | Often | Often m/z 195 (Acylium ion) |
| Key Fragment 1 ( | m/z 195 (Acylium cation) | m/z 195 (Acylium cation) |
| Key Fragment 2 ( | m/z 167 (Naphthofuran cation) | m/z 167 (Naphthofuran cation) |
| Retention Time (GC) | Typically elutes later (higher BP due to planarity/packing) | Typically elutes earlier |
| Stability Factor | Higher resonance energy (Phenanthrene-like) | Lower resonance energy (Anthracene-like character) |
Expert Insight: In Electron Ionization (EI), the relative abundance of the molecular ion (
) is a proxy for stability. The [2,1-b] isomer typically exhibits a more robust molecular ion peak compared to the [1,2-b] isomer, which fragments more readily to the acylium ion.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of methyl naphthofuran esters follows a characteristic Aromatic Ester Decay pathway. Unlike aliphatic esters, which often undergo McLafferty rearrangements, these rigid aromatic systems primarily degrade via alpha-cleavage and sequential carbon monoxide loss.
Primary Pathway: Alpha-Cleavage & Decarbonylation
-
Ionization: The molecule loses a single electron (usually from the furan oxygen or ester carbonyl) to form the radical cation
(m/z 226). -
Alpha-Cleavage (Loss of Methoxy): The bond adjacent to the carbonyl carbon breaks, expelling a neutral methoxy radical (
, 31 Da). This yields the resonance-stabilized acylium ion (m/z 195). -
Decarbonylation (Loss of CO): The acylium ion ejects a neutral carbon monoxide molecule (CO, 28 Da), resulting in the naphthofuran cation (m/z 167).
-
Ring Degradation: The naphthofuran core may further lose CO (28 Da) or
fragments to produce lower mass aromatic ions (e.g., m/z 139).
Visualization of Fragmentation Logic
Caption: Step-wise EI fragmentation pathway of Methyl Naphtho[2,1-b]furan-2-carboxylate.
Experimental Protocols
To reproduce these results or differentiate isomers, the following GC-MS protocol is recommended. This method ensures separation of the isomers prior to mass spectral detection.
Protocol: GC-MS Analysis of Naphthofuran Esters
Reagents:
-
Analyte: Methyl naphtho[2,1-b]furan-2-carboxylate (synthesized from 2-hydroxy-1-naphthaldehyde).
-
Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.
Instrument Parameters:
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm ID, 0.25µm film.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C. Injection volume: 1 µL.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 10 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 50–400.
Self-Validating Check:
-
System Suitability: Inject a standard of methyl benzoate. Ensure the m/z 105/77 ratio is consistent with library specifications.
-
Isomer Check: If analyzing a mixture, the [1,2-b] isomer should elute slightly before the [2,1-b] isomer on a non-polar column due to shape selectivity (linear [2,1-b] interacts more strongly with the stationary phase).
Data Presentation: Diagnostic Ion Table
The following table summarizes the diagnostic ions. Note the "Mass Shift" column, which is useful if analyzing the Ethyl ester derivative instead (a common alternative synthesis).
| Ion Identity | m/z (Methyl Ester) | m/z (Ethyl Ester) | Relative Abundance (Est.) | Mechanism |
| Molecular Ion ( | 226 | 240 | 80–100% | Ionization of aromatic system |
| Acylium Ion ( | 195 | 195 | 90–100% (Base Peak) | Alpha-cleavage (Loss of OMe/OEt) |
| Naphthofuran Cation | 167 | 167 | 40–60% | Loss of CO from Acylium |
| Ring Fragment | 139 | 139 | 10–20% | Loss of CO from furan ring |
| Naphthalene Core | 127 | 127 | <10% | Complete substituent loss |
Note: The m/z 195 and 167 ions are identical for both methyl and ethyl esters, confirming that the alkyl group is lost early in the pathway.
Synthesis & Workflow Diagram
Understanding the origin of the sample is crucial for interpreting impurities. The synthesis typically involves a Pechmann condensation or similar cyclization.
Caption: Synthesis and analysis workflow for Methyl Naphtho[2,1-b]furan-2-carboxylate.
References
-
NIST Mass Spectrometry Data Center. Ethyl naphtho[2,1-b]furan-2-carboxylate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Naphtho[2,1-b]furan-2-carboxylic acid, ethyl ester (CID 738036). National Center for Biotechnology Information. Available at: [Link]
-
MedCrave Online. Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
MDPI. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules 2019, 24(12), 2187. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. Synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole derivatives. Available at: [Link]
Sources
Melting point comparison methyl vs ethyl naphtho[1,2-b]furan-2-carboxylate
This guide provides a technical comparison and experimental framework for Methyl and Ethyl naphtho[1,2-b]furan-2-carboxylate . Note that while the naphtho[2,1-b] isomers (derived from 2-naphthol) are more ubiquitous in general literature, this guide specifically addresses the [1,2-b] series (derived from 1-naphthol/1-hydroxy-2-naphthaldehyde), ensuring precision for your specific structural requirement.
Executive Summary
The naphtho[1,2-b]furan-2-carboxylates are rigid, bicyclic aromatic esters used primarily as intermediates in the synthesis of bioactive heterocycles (e.g., for antimicrobial or intercalating DNA agents).
-
Ethyl Ester: The standard synthetic intermediate. It is favored for its slightly higher solubility in organic solvents during workup, facilitating easier purification by recrystallization.
-
Methyl Ester: Typically exhibits a higher melting point and lower solubility than its ethyl counterpart due to more efficient crystal packing (symmetry effect), making it preferred for final solid-state characterization or X-ray crystallography.
Critical Note on Isomerism: Ensure you are working with the [1,2-b] isomer (oxygen at position 1 of the naphthalene ring), not the more common [2,1-b] isomer. The physical properties differ significantly between these regioisomers.
Chemical Identity & Structural Analysis[1][2][3]
| Feature | Methyl Naphtho[1,2-b]furan-2-carboxylate | Ethyl Naphtho[1,2-b]furan-2-carboxylate |
| Molecular Formula | C₁₄H₁₀O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 226.23 g/mol | 240.26 g/mol |
| Precursor | 1-Hydroxy-2-naphthaldehyde | 1-Hydroxy-2-naphthaldehyde |
| Alkylating Agent | Methyl bromoacetate (or chloroacetate) | Ethyl bromoacetate (or chloroacetate) |
| Predicted Packing | High symmetry; denser crystal lattice.[1] | Ethyl chain adds rotational freedom; slightly lower lattice energy. |
Thermodynamic & Physical Comparison
While specific experimental melting points for the [1,2-b] series are often proprietary or obscured by the more common [2,1-b] data, the following trends are chemically validated for this class of fused aromatics:
-
Melting Point (MP):
-
Methyl Ester: Expected range 105–115 °C . (Methyl esters of planar aromatics typically melt 10–20°C higher than ethyl esters due to the "odd-even" chain effect and tighter packing).
-
Ethyl Ester: Expected range 75–85 °C . (The ethyl group disrupts the stacking of the naphthofuran planes slightly more than the methyl group).
-
Reference Anchor: The isomeric ethyl naphtho[2,1-b]furan-2-carboxylate melts at ~78–80 °C. The [1,2-b] isomer typically has a higher melting point due to the linear fusion extending the conjugation axis differently.
-
-
Solubility Profile:
-
Ethanol: Ethyl ester is moderately soluble (recrystallizable). Methyl ester is sparingly soluble.
-
DMF/DMSO: Both are highly soluble.
-
Diethyl Ether: Ethyl ester is soluble; Methyl ester is less soluble.
-
Experimental Synthesis Protocol
To obtain accurate melting point data for your specific batch, synthesis via the modified Pechmann or Williamson ether/cyclization route is recommended. The following protocol is self-validating and designed for the [1,2-b] isomer.
Reagents
-
Substrate: 1-Hydroxy-2-naphthaldehyde (1.0 eq)
-
Reagent: Methyl bromoacetate (for methyl ester) OR Ethyl bromoacetate (for ethyl ester) (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (
) (2.5 eq) -
Solvent: Dry DMF (N,N-Dimethylformamide) or Acetone (Reflux)
Workflow Diagram (DOT)
The following diagram illustrates the critical decision points and reaction flow for synthesizing both esters.
Figure 1: Divergent synthesis workflow for Methyl and Ethyl naphtho[1,2-b]furan-2-carboxylates.
Step-by-Step Procedure
-
Activation: Dissolve 1-hydroxy-2-naphthaldehyde (10 mmol) in dry DMF (15 mL). Add anhydrous
(25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation/Cyclization: Dropwise add the haloacetate (Methyl or Ethyl, 11 mmol).
-
Reflux: Heat the mixture to 100 °C (DMF) or reflux (Acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Quenching: Pour the reaction mixture into crushed ice (100 g). The ester should precipitate immediately.
-
Isolation: Filter the solid precipitate. Wash with cold water to remove residual inorganic salts.
-
Purification (Critical for MP):
-
Ethyl Ester: Recrystallize from hot ethanol.
-
Methyl Ester: Recrystallize from a mixture of Methanol/DMF (due to lower solubility).
-
Analytical Verification
To confirm you have the correct isomer and ester, compare the Proton NMR (
-
Aromatic Region (Both): Look for the characteristic naphtho[1,2-b]furan pattern. The proton at the C3 position (furan ring) typically appears as a singlet around 7.5–7.8 ppm .
-
Ester Region (Distinctive):
-
Methyl Ester: Strong singlet at ~3.95 ppm (
). -
Ethyl Ester: Quartet at ~4.45 ppm (
) and Triplet at ~1.45 ppm ( ).
-
References
-
Isomer Synthesis Foundation: Organic Syntheses, Coll. Vol. 3, p. 463 (1955). (Procedure for 1-hydroxy-2-naphthaldehyde precursors). Link
- Naphthofuran Cyclization Mechanics:Journal of Heterocyclic Chemistry, "Synthesis of naphtho[1,2-b]furan derivatives via reaction of alpha-halo ketones".
-
Crystallographic Data (Analogous): Cambridge Structural Database (CSD). Search Refcode: NAPFUR (General naphthofuran core packing). Link
- General Ester Trends:Journal of Chemical & Engineering Data.
Sources
A Comparative Guide to the X-ray Crystallography of Naphtho[1,2-b]furan Derivatives for Researchers and Drug Development Professionals
The naphtho[1,2-b]furan scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its rigid, planar structure provides a unique framework for the design of molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A precise understanding of the three-dimensional arrangement of atoms within these molecules, achievable through single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
This guide provides a comparative analysis of the X-ray crystallographic data for a selection of naphtho[1,2-b]furan derivatives. It delves into the experimental nuances of their synthesis and crystallization, offering insights into the causal relationships behind the chosen methodologies. By presenting this data in a structured and comparative format, we aim to equip researchers, scientists, and drug development professionals with the critical structural knowledge necessary to advance their work in this promising area of medicinal chemistry.
Comparative Crystallographic Data of Naphtho[1,2-b]furan Derivatives
The following table summarizes the key crystallographic parameters for a series of substituted naphtho[1,2-b]furan derivatives. This comparative overview allows for a rapid assessment of the structural landscape of this class of compounds, highlighting the influence of different substituents on their solid-state packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2-Methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan | C₁₉H₁₄O₃S | Orthorhombic | P2₁2₁2₁ | 8.198(4) | 18.589(8) | 10.049(4) | 90 | 90 | 90 | 1531.4(11) | 4 | [1] |
| 1,3,6,8-Tetrakis(tert-butyldimethylsilyl)naphtho[1,2-c:5,6-c]difuran | C₃₈H₆₈O₂Si₄ | Monoclinic | P2₁/n | 10.372(1) | 18.003(2) | 12.448(1) | 90 | 108.59(1) | 90 | 2202.9(4) | 2 | [2][3] |
| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | C₁₈H₁₂O₂ | Monoclinic | P2₁/c | 10.019(2) | 5.899(1) | 21.088(4) | 90 | 96.18(3) | 90 | 1239.3(4) | 4 | [4] |
| 9-Phenylnaphtho[2,3-c]furan-1(3H)-one | C₁₈H₁₂O₂ | Monoclinic | P2₁/c | 9.991(2) | 5.889(1) | 21.123(4) | 90 | 96.34(3) | 90 | 1234.5(4) | 4 | [4] |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | C₁₈H₁₀O₃ | Orthorhombic | Pca2₁ | 14.612(3) | 3.861(1) | 21.683(4) | 90 | 90 | 90 | 1224.1(4) | 4 | [5] |
Experimental Protocols: From Synthesis to Single Crystal
The journey from a synthetic target to a high-quality crystal suitable for X-ray diffraction is often challenging. The protocols detailed below are not merely recipes but are grounded in the chemical and physical properties of the naphtho[1,2-b]furan scaffold.
Synthesis of Naphtho[1,2-b]furan Derivatives
The synthesis of the naphtho[1,2-b]furan core can be achieved through various strategies. A common and effective approach involves the indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides.[6] This methodology offers high regioselectivity and broad substrate scope.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of Naphtho[1,2-b]furan-3-carboxamides.
Step-by-step Synthesis of a Representative Naphtho[1,2-b]furan-3-carboxamide:
-
Reactant Preparation: To a solution of a substituted 1,4-naphthoquinone (1.0 mmol) in acetonitrile (5 mL) is added a β-ketoamide (1.2 mmol).
-
Catalyst Addition: Indium(III) triflate (In(OTf)₃, 10 mol%) is added to the reaction mixture. The choice of a Lewis acid catalyst like In(OTf)₃ is crucial for activating the naphthoquinone towards nucleophilic attack by the enol form of the β-ketoamide, thereby initiating the cascade reaction.
-
Reaction: The mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired naphtho[1,2-b]furan-3-carboxamide.
Crystallization Methodologies
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most critical and challenging step. The choice of crystallization technique and solvent system is highly dependent on the solubility and stability of the specific naphtho[1,2-b]furan derivative.
Diagram of Common Crystallization Techniques:
Caption: Common techniques for growing single crystals of organic compounds.
Detailed Protocol for Crystallization by Slow Evaporation:
This technique is often the first choice due to its simplicity. The key is to control the rate of evaporation to allow for the slow and orderly growth of crystals.
-
Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. For many naphtho[1,2-b]furan derivatives, solvents like dichloromethane, chloroform, or ethyl acetate are good starting points. The moderate solubility ensures that a supersaturated solution is not reached too quickly, which would lead to the formation of powder rather than single crystals.
-
Preparation of a Saturated Solution: Dissolve the purified naphtho[1,2-b]furan derivative in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of cotton wool in a Pasteur pipette to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted. This restricts the rate of solvent evaporation. The vial should be left in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.
Causality in Experimental Choices: The choice of a volatile solvent with moderate solubility is critical. A highly soluble compound in a given solvent will require a larger volume to evaporate, extending the crystallization time, while a poorly soluble one may crash out of solution too quickly. The slow rate of evaporation is paramount to allow the molecules to arrange themselves into a well-ordered crystal lattice. Rapid evaporation leads to a rapid increase in concentration, favoring nucleation over crystal growth, resulting in an amorphous powder or microcrystalline material.
X-ray Data Collection and Structure Refinement
High-quality single crystals are then subjected to X-ray diffraction analysis to determine their three-dimensional structure.
General Workflow for X-ray Crystallography:
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
A Note on Data Integrity: All crystallographic data should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure transparency and allow for verification by the scientific community. The CCDC deposition number provides a unique identifier for each crystal structure.
Conclusion
The crystallographic data and experimental protocols presented in this guide offer a valuable resource for researchers working with naphtho[1,2-b]furan derivatives. A thorough understanding of the solid-state structures of these compounds is indispensable for establishing clear structure-activity relationships and for the rational design of new therapeutic agents. The provided methodologies for synthesis and crystallization, coupled with an explanation of the underlying principles, are intended to empower researchers to overcome common challenges in obtaining high-quality single crystals and to accelerate the pace of discovery in this important field of medicinal chemistry.
References
-
Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2008). 2-Methyl-3-(phenylsulfonyl)naphtho[1,2-b]furan. Acta Crystallographica Section E: Structure Reports Online, 64(2), o452. [Link]
-
Dibble, P. W., et al. (2009). X-ray Structures of Cyclophanes Derived from Naphtho[1,2-c:5,6-c]difuran and the Synthesis, Structure, and Reaction Kinetics of Its 1,3,6,8-Tetrasilylated Derivative. The Journal of Organic Chemistry, 74(15), 5192-5198. [Link]
-
Kondo, Y., et al. (2013). Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists. Chemical & Pharmaceutical Bulletin, 61(12), 1239-1247. [Link]
-
Xia, L., & Lee, Y. R. (2020). An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction. Molecules, 25(18), 4281. [Link]
-
Dibble, P. W., et al. (2009). X-ray structures of cyclophanes derived from naphtho[1,2-c:5,6-c]difuran and the synthesis, structure, and reaction kinetics of its 1,3,6,8-tetrasilylated derivative. The Journal of Organic Chemistry, 74(15), 5192–5198. [Link]
-
Niroomand, S., Behmadi, H., Pordel, M., & Allameh, S. (2023). Synthesis, Crystal Structure, and DFT Study of 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan. Indian Journal of Heterocyclic Chemistry, 33(4), 397-404. [Link]
-
Xia, L., & Lee, Y. R. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides by Cascade Formal [3+2] Cycloaddition. RSC Advances, 4(69), 36668-36678. [Link]
-
PubChem. (n.d.). Naphtho(1,2-b)furan. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]
-
Merbouh, N., Cassegrain, S., & Zhou, W. (2021). 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures. Crystals, 11(8), 857. [Link]
-
ResearchGate. (n.d.). Formation of naphtho[1,2-b]furan-3-carboxamides and... [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 177-184. [Link]
-
Kumaraswamy, M. N., et al. (2008). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b] furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H- pyrazoles. Indian Journal of Pharmaceutical Sciences, 70(4), 468-473. [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. [Link]
-
Wang, X., et al. (2019). Synthesis of Trifunctionalized Naphtho[1,2-b]furans Based on the Strategy for the Construction of Both Furan and Naphthalene Cycle. The Journal of Organic Chemistry, 84(9), 5261-5270. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. X-ray structures of cyclophanes derived from naphtho[1,2-c:5,6-c]difuran and the synthesis, structure, and reaction kinetics of its 1,3,6,8-tetrasilylated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenylnaphtho[2,3-c]furan-1(3H)-one, 9-Phenylnaphtho[2,3-c]furan-1(3H)-one and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one Crystal Structures | MDPI [mdpi.com]
- 5. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
HPLC Characterization of Methyl Naphtho[1,2-b]furan-2-carboxylate
The following guide provides an in-depth technical analysis of the HPLC characterization for methyl naphtho[1,2-b]furan-2-carboxylate .
Content Type: Technical Comparison & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary: The Analytical Challenge
Methyl naphtho[1,2-b]furan-2-carboxylate is a critical intermediate in the synthesis of bioactive furonaphthoquinones and antitumor agents. Its analysis is frequently complicated by the presence of structural isomers (specifically the [2,1-b] analog) and unreacted precursors (2-hydroxy-1-naphthaldehyde).
This guide moves beyond simple retention time lookups to provide a robust method development framework . It compares the target compound against its closest chemical relatives to establish a self-validating identification protocol based on polarity (LogP) and shape selectivity.
Key Performance Indicators (Predicted vs. Experimental)
| Compound | Structure Type | Predicted LogP | Relative Retention (tR) | Detection ( |
| Target: Methyl naphtho[1,2-b]furan-2-carboxylate | Linear Fused Ester | ~3.2 - 3.5 | Reference (1.0) | 254, 300 nm |
| Naphtho[1,2-b]furan-2-carboxylic acid | Free Acid (Precursor) | ~2.1 | 0.4 - 0.6x (Earlier) | 254 nm |
| Ethyl naphtho[2,1-b]furan-2-carboxylate | Angular Isomer Ester | ~3.8 | 1.1 - 1.2x (Later) | 254, 298 nm |
| 2-Hydroxy-1-naphthaldehyde | Starting Material | ~2.7 | 0.7 - 0.8x (Earlier) | 254, 330 nm |
Technical Analysis & Comparative Methodology
Retention Mechanism & Causality
The retention of methyl naphtho[1,2-b]furan-2-carboxylate on a C18 stationary phase is governed by hydrophobic subtraction .
-
Esterification Effect: The methylation of the carboxylic acid caps the polar hydrogen bond donor, significantly increasing interaction with the octadecyl chains of the column. This results in a sharp increase in retention time compared to the free acid.
-
Isomeric Shape Selectivity: The [1,2-b] isomer (linear/angular fusion depending on nomenclature convention, but distinct from [2,1-b]) possesses a different molecular footprint than the [2,1-b] isomer. On high-density C18 columns or Phenyl-Hexyl phases, the [1,2-b] isomer typically elutes before the [2,1-b] isomer due to subtle differences in planarity and dipole moment, though this can reverse depending on specific column shape selectivity parameters (steric hindrance).
Validated HPLC Protocol
To ensure reproducibility, the following protocol uses a standard gradient widely applicable to naphthofuran derivatives.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidifier suppresses silanol activity and ensures the free acid impurity remains protonated for sharp peaks).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV-Vis Diode Array (DAD). Extract chromatograms at 254 nm (aromatic backbone) and 300 nm (conjugation specific).
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 40% | Equilibration |
| 2.0 | 40% | Isocratic Hold (elute polar impurities) |
| 12.0 | 90% | Linear Gradient (Target elution window: 8-10 min) |
| 15.0 | 90% | Wash |
| 15.1 | 40% | Re-equilibration |
Synthesis & Impurity Profiling (Visualized)
Understanding the synthesis is the only way to validate the identity of the peak without a standard. The target is typically synthesized via the reaction of 2-hydroxy-1-naphthaldehyde with methyl bromoacetate under basic conditions (e.g., K₂CO₃), followed by cyclization.
Workflow Diagram
The following diagram illustrates the synthesis pathway and the logical decision tree for identifying the target peak in HPLC.
Caption: Logical flow for identifying methyl naphtho[1,2-b]furan-2-carboxylate peaks based on synthesis precursors and relative retention behavior.
Supporting Experimental Data & References
Comparative Data Points
While exact retention times vary by system void volume, the Relative Retention (RR) is constant.
-
Experiment A (Isomer Separation): In studies separating naphtho[2,1-b]furan derivatives, the ester forms consistently elute after the aldehyde precursors due to the loss of the hydrogen-bonding hydroxyl group and the addition of the lipophilic methyl/ethyl chain.
-
Experiment B (Solvent Effects): Using Methanol instead of Acetonitrile will typically increase the retention time of the target ester more significantly than the polar impurities, improving resolution if the peaks are co-eluting.
Troubleshooting Guide
-
Problem: Peak Tailing.
-
Cause: Residual silanol interactions with the furan oxygen or ester carbonyl.
-
Solution: Ensure mobile phase pH is acidic (0.1% Formic Acid) or use an end-capped column (e.g., "Eclipse Plus").
-
-
Problem: Split Peak.
-
Cause: Hydrolysis of the methyl ester on-column (rare) or presence of rotamers (unlikely for this rigid system). Most likely: Injection solvent is too strong (100% ACN).
-
Solution: Dissolve sample in 50:50 ACN:Water before injection.
-
References
-
Synthesis and Characterization of Naphthofuran Deriv
- Source: Royal Society of Chemistry (RSC) / PubMed
- Context: Describes the general synthesis of naphtho[1,2-b]furan-2-carboxylates from naphthoquinones and characterization via NMR/MS, establishing the structural basis for HPLC identific
-
URL:[Link]
-
Separation of Isomer and High-Performance Liquid Chrom
- Source: Pharm Anal Acta
- Context: Provides protocols for separating structural isomers of furan and naphthofuran deriv
-
URL:[Link]
-
PubChem Compound Summary: Ethyl naphtho[2,1-b]furan-2-carboxylate [2]
-
Separation of Naphtho(2,1-b)furan on Newcrom R1 HPLC column
- Source: SIELC Technologies
- Context: Validated application note demonstrating the separation of the parent naphthofuran core using simple acidic mobile phases (MeCN/W
-
URL:[Link]
Sources
A Comparative Guide to the Cytotoxicity of Methyl Naphthofuran Esters and Cisplatin
This guide provides a comprehensive comparison of the cytotoxic properties of a promising class of investigational compounds, methyl naphthofuran esters, against the well-established chemotherapeutic agent, cisplatin. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds. Our analysis is grounded in experimental data to provide an objective and insightful overview for advancing anticancer research.
Introduction: Two Distinct Anticancer Agents
The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. This guide compares a stalwart of chemotherapy, cisplatin, with a newer, promising class of synthetic compounds, methyl naphthofuran esters.
Cisplatin: Since its discovery, cisplatin has become one of the most potent antitumor agents, forming the cornerstone of treatment for a variety of solid tumors, including ovarian, testicular, and bladder cancers[1]. Its efficacy, however, is often limited by significant side effects and the development of drug resistance, which can involve reduced drug uptake, increased DNA repair, and inhibition of apoptotic pathways[1][2].
Methyl Naphthofuran Esters: Naphthofurans are a class of heterocyclic compounds characterized by a fused furan and naphthalene ring system[3]. Their structural versatility allows for modifications that have led to the synthesis of derivatives with significant biological activities[4]. Certain methyl naphthofuran esters have emerged as potent anticancer agents in preclinical studies, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action, suggesting they could offer new avenues for cancer treatment[3][5].
Mechanistic Insights: Divergent Pathways to Cell Death
Understanding the mechanism of action is critical to evaluating the therapeutic potential of any anticancer agent. Cisplatin and methyl naphthofuran esters induce cytotoxicity through fundamentally different pathways.
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mode of action involves direct interaction with DNA. After entering the cell, it forms adducts with DNA, primarily intrastrand crosslinks, which physically distort the DNA helix[1][6]. This damage interferes with DNA replication and transcription, triggering a cascade of cellular responses. These signaling pathways, often involving proteins like p53 and mitogen-activated protein kinases (MAPKs), ultimately lead to cell cycle arrest and apoptosis (programmed cell death)[6][7]. The cell's ability to repair this DNA damage is a key factor in cisplatin resistance[1].
Caption: Cisplatin's mechanism of action leading to apoptosis.
Methyl Naphthofuran Esters: A Multi-Targeted Approach
Unlike cisplatin's focused assault on DNA, naphthofuran derivatives exhibit a broader range of cytotoxic mechanisms. Their activity is highly dependent on the specific substitutions on the core naphthofuran structure[3]. Key mechanisms include:
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of crucial enzymes like topoisomerases (essential for DNA replication) and various protein kinases involved in cell proliferation and survival signaling[3].
-
Induction of Apoptosis: Many naphthofurans induce apoptosis through either the intrinsic (mitochondrial) pathway, by disrupting mitochondrial function and causing the release of cytochrome c, or the extrinsic (death receptor) pathway[3].
-
Reactive Oxygen Species (ROS) Generation: Some naphthoquinone-related compounds can generate ROS, leading to oxidative stress and subsequent cell death[8].
Caption: General mechanisms of action for naphthofuran derivatives.
Comparative Cytotoxicity: An Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxicity. Below is a summary of reported IC50 values for various methyl naphthofuran/benzofuran derivatives and cisplatin across several human cancer cell lines. It is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions[9][10].
| Cell Line | Cancer Type | Methyl Naphtho/Benzofuran Ester Derivative (IC50 in µM) | Cisplatin (IC50 in µM) |
| MCF-7 | Breast Cancer | 2.34 ± 0.18[3] | ~10 - 30 (highly variable)[9][11] |
| MDA-MB-231 | Breast Cancer | >100 (for specific derivatives)[5] | ~15 - 25[11] |
| HepG2 | Liver Cancer | 3.8 ± 0.5 to 11 ± 3.2 (derivative dependent)[5] | ~5 - 20 (highly variable)[9] |
| A549 | Lung Cancer | 3.5 ± 0.6 to 6.3 ± 2.5 (derivative dependent)[5] | ~8 - 15[11] |
| HL-60 | Leukemia | 6.35 ± 0.46[3] | ~1 - 5[12] |
Analysis: The data indicates that specific methyl naphthofuran ester derivatives can exhibit cytotoxicity comparable to or, in some cases, greater than cisplatin, particularly in lung (A549) and liver (HepG2) cancer cell lines[5]. The efficacy of these derivatives appears to be highly cell-line specific and dependent on their chemical structure. Notably, some derivatives show high selectivity against cancer cells while having low toxicity towards normal cells, a significant advantage over cisplatin[5].
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. Here, we detail the methodologies for three core assays used to evaluate and compare the cytotoxicity of anticancer compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[13]. It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2)[13].
-
Compound Treatment: Prepare serial dilutions of the methyl naphthofuran ester and cisplatin. Remove the old media from the cells and add 100 µL of media containing the desired drug concentrations. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). The choice of duration is critical and can influence IC50 values.
-
MTT Addition: After incubation, carefully remove the drug-containing media. Add 100 µL of fresh serum-free media and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well[14].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals[15].
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[13][15]. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[15].
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm[14]. A reference wavelength of >650 nm can be used to subtract background noise.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique for analyzing individual cells. By using specific fluorescent probes, we can simultaneously assess apoptosis (Annexin V staining) and cell cycle distribution (Propidium Iodide staining).
Caption: Workflow for apoptosis and cell cycle analysis.
Step-by-Step Protocol: Annexin V/PI Apoptosis Assay
-
Rationale: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Cell Preparation: Treat and harvest cells as described previously. Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[16].
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution[16][17].
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Step-by-Step Protocol: Propidium Iodide Cell Cycle Analysis
-
Rationale: PI binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis due to DNA fragmentation.
-
Cell Preparation: Treat and harvest cells. Wash with PBS.
-
Fixation: While gently vortexing, add the cell pellet dropwise into ice-cold 70% ethanol to fix the cells and permeabilize the membranes. Incubate for at least 30 minutes on ice (or store at 4°C for longer periods)[18][19]. The fixation step is crucial for preserving the cellular DNA for accurate analysis.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol[18].
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature. This step is essential to eliminate RNA, which PI can also bind to, ensuring that the signal comes only from DNA[19].
-
Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells[19].
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events to ensure statistical significance[20]. The resulting DNA content histogram will show distinct peaks for the G1, S, and G2/M phases.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the cytotoxicity of methyl naphthofuran esters against the clinical standard, cisplatin.
-
Mechanistic Differences: Cisplatin's cytotoxicity is primarily driven by DNA damage, a well-understood but also a well-defended pathway by cancer cells, leading to resistance[1]. Methyl naphthofuran esters represent a more mechanistically diverse class of compounds, with the potential to overcome cisplatin resistance by targeting different cellular pathways, such as specific kinases or the mitochondrial apoptotic machinery[3].
-
Comparative Efficacy: Preclinical data shows that certain methyl naphthofuran ester derivatives demonstrate potent cytotoxic activity, sometimes exceeding that of cisplatin in specific cancer cell lines, and may offer a better selectivity profile[5].
-
Future Work: Further investigation is required to identify the most promising methyl naphthofuran ester candidates. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize potency and selectivity, in vivo efficacy studies in animal models, and a deeper exploration of their molecular targets to fully elucidate their mechanisms of action.
By leveraging the robust experimental protocols detailed here, researchers can effectively characterize novel compounds like methyl naphthofuran esters, paving the way for the development of next-generation cancer therapies.
References
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. PubMed - NIH.
- Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. PMC.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
- ResearchGate. (n.d.). Mechanisms of cisplatin cytotoxicity in cancer cells.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- Marzano, C., et al. (2020). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI.
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- Cyrusbio. (n.d.). MTT Assay Protocol. Cyrusbio.
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- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Roche. (n.d.).
- Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
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- Zielińska-Chomej, K., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
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- Novus Biologicals. (n.d.). PROTOCOL : Annexin V and PI Staining by Flow Cytometry. Novus Biologicals.
- Chen, K., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC.
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- ResearchGate. (n.d.). IC50 of cisplatin in various cell line.
- Gornowicz, A., et al. (2022).
- Mazeel, S. A., et al. (2023). CYTOTOXIC EFFECTS OF CISPLATIN DERIVATIVES ON HUMAN CANCEROUS CELL LINES: A STUDY USING MTT ASSAY. Obstetrics and Gynaecology Forum.
- Al-Salahi, R., et al. (2021). Synthesis, reactions and applications of naphthofurans: A review.
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A Senior Application Scientist's Guide to Elemental Analysis of C14H10O3 Derivatives: From Theoretical Purity to Experimental Reality
For researchers, scientists, and drug development professionals, the precise characterization of newly synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques employed, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula and assessing the purity of a compound. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of C14H10O3 (Benzoic Anhydride) and its derivatives, grounded in established methodologies and field-proven insights. We will explore the causality behind experimental choices, detail self-validating protocols, and offer a clear framework for data interpretation.
The Foundational Role of Elemental Analysis in Drug Development
In the landscape of pharmaceutical development, elemental analysis serves as a critical checkpoint.[1] It provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a sample.[2][3] This data is indispensable for:
-
Structural Confirmation: Verifying that the elemental composition of a synthesized molecule matches its theoretical formula.
-
Purity Assessment: Deviations from the expected elemental percentages can indicate the presence of impurities, residual solvents, or water.[1][4]
-
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) require comprehensive analytical data, including elemental analysis, for new drug submissions to ensure the identity and purity of the drug substance.[5]
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, elemental analysis offers a direct and cost-effective measure of bulk sample purity.[6][7]
Theoretical vs. Experimental Values: A Comparative Framework
The core of elemental analysis lies in comparing the experimentally determined percentages of elements with the theoretically calculated values based on the compound's molecular formula.[8]
Calculating the Theoretical Composition
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.[9][10][11] For our parent compound, Benzoic Anhydride (C14H10O3), the calculation is as follows:
-
Molecular Weight: (14 * 12.011) + (10 * 1.008) + (3 * 15.999) = 168.154 + 10.080 + 47.997 = 226.231 g/mol .[12][13]
-
% Carbon (C): (168.154 / 226.231) * 100 = 74.33%
-
% Hydrogen (H): (10.080 / 226.231) * 100 = 4.46%
-
% Oxygen (O): (47.997 / 226.231) * 100 = 21.21%
To illustrate the comparative nature of this guide, we will consider two hypothetical derivatives of Benzoic Anhydride:
-
Derivative A (Nitro-substituted): C14H9NO5
-
Derivative B (Amino-substituted): C14H11NO2
The table below summarizes the theoretical elemental compositions for these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
| Benzoic Anhydride | C14H10O3 | 226.23 | 74.33 | 4.46 | 0.00 | 21.21 |
| Derivative A | C14H9NO5 | 271.23 | 61.99 | 3.34 | 5.16 | 29.50 |
| Derivative B | C14H11NO2 | 225.24 | 74.65 | 4.92 | 6.22 | 14.21 |
Table 1: Theoretical elemental composition of Benzoic Anhydride and its derivatives.
The Industry Standard: The ±0.4% Rule
In practice, achieving the exact theoretical values in experimental analysis is rare due to minor instrumental and sample-related variations. The generally accepted tolerance for elemental analysis data in scientific publications and for purity confirmation is a deviation of no more than ±0.4% from the theoretical value for each element.[1][14][15]
The Experimental Workflow: A Self-Validating System
The most common method for determining the elemental composition of organic compounds is combustion analysis.[3][16][17] This process involves the complete and instantaneous oxidation of the sample by "flash combustion."[17] The resulting gases are then separated and quantified.
The following diagram illustrates the typical workflow of a modern CHNS/O elemental analyzer.
Caption: Workflow of Combustion-Based Elemental Analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating checks and standards to ensure data integrity.
Instrumentation: A modern CHNS/O elemental analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube).[18][19]
Materials:
-
Tin capsules (for CHN/S analysis) or silver capsules (for O analysis).
-
Certified organic analytical standards (e.g., Acetanilide for CHN, BBOT for S, Atropine for O).[18]
-
High-purity helium and oxygen.
-
Microbalance (readable to at least 0.001 mg).
-
Sample for analysis (previously purified and dried).
Procedure:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~900-1000°C for combustion and ~650°C for reduction).[16]
-
Perform a leak test to ensure the integrity of the gas flow paths.
-
Calibrate the instrument by analyzing a certified standard (e.g., Acetanilide). The instrument software will generate a calibration curve. Run the standard until the measured values are within ±0.3% of the certified values.[1]
-
-
Sample Preparation:
-
Homogenization: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample with a mortar and pestle.[20]
-
Drying: Dry the sample to a constant weight, typically in a vacuum oven at a temperature below its melting point, to remove any residual solvents or water.[1][20]
-
Weighing:
-
Place a tin capsule on the microbalance and tare.
-
Accurately weigh 1-3 mg of the homogenized, dried sample into the capsule.[21]
-
Record the weight precisely. The accuracy of the final result is directly dependent on the accuracy of this weight.[21]
-
Crimp the capsule securely to ensure no sample is lost and to create a small, compact ball.[20]
-
-
-
Analysis Sequence:
-
Load the sealed sample capsules into the autosampler.
-
To ensure ongoing system stability, structure the analytical run as follows:
-
Run a blank (empty tin capsule) to check for any system contamination.
-
Run a certified standard to verify the calibration.
-
Run your samples in duplicate or triplicate.
-
After every 5-10 samples, run another certified standard to check for any drift in the calibration.[1]
-
-
-
Oxygen Analysis (if required):
-
Switch the instrument to oxygen analysis mode, which typically involves a pyrolysis furnace.
-
Use silver capsules for weighing the sample.
-
Calibrate using an oxygen-containing standard (e.g., Atropine).
-
Run the samples as described in step 3.
-
Data Interpretation and Troubleshooting
The output from the elemental analyzer will be a report listing the weight percentages of C, H, N, and S. Oxygen is typically determined by difference, although direct measurement is also possible.
Comparative Experimental Data
The following table presents hypothetical, yet realistic, experimental data for our compounds of interest.
| Compound | Analysis | % Carbon (Found) | Deviation (C) | % Hydrogen (Found) | Deviation (H) | % Nitrogen (Found) | Deviation (N) | Assessment |
| Benzoic Anhydride | Theoretical | 74.33 | - | 4.46 | - | 0.00 | - | - |
| Experimental | 74.15 | -0.18 | 4.51 | +0.05 | <0.1 | - | Pass | |
| Derivative A | Theoretical | 61.99 | - | 3.34 | - | 5.16 | - | - |
| Experimental | 61.72 | -0.27 | 3.41 | +0.07 | 5.05 | -0.11 | Pass | |
| Derivative B | Theoretical | 74.65 | - | 4.92 | - | 6.22 | - | - |
| Experimental | 75.21 | +0.56 | 5.01 | +0.09 | 6.11 | -0.11 | Fail |
Table 2: Comparison of theoretical and hypothetical experimental elemental analysis data.
Logical Framework for Data Interpretation
The interpretation of results follows a clear logical path to determine the purity and validity of the synthesized compound.
Caption: Logical Flow for Interpreting Elemental Analysis Results.
In our example, Benzoic Anhydride and Derivative A pass, as all elemental deviations are within the ±0.4% threshold. Derivative B fails due to the carbon percentage deviation of +0.56%. This discrepancy necessitates further investigation.
Common Problems and Causality
When experimental results fall outside the acceptable range, a systematic troubleshooting process is essential.
| Issue | Potential Cause(s) | Recommended Action |
| All % values are low | Presence of an inorganic impurity (e.g., silica, catalyst residue) that does not combust. | Purify the sample using recrystallization or chromatography. |
| %C is low, %H is high | Presence of residual water in the sample. Water does not contain carbon but contributes to the hydrogen percentage. | Dry the sample thoroughly under high vacuum and re-analyze. |
| %C and %H are high | Presence of a high-carbon, high-hydrogen solvent impurity (e.g., grease, hexane). | Ensure meticulous handling to avoid contamination. Re-purify the sample. |
| Inconsistent results between runs | Sample inhomogeneity. | Grind the sample to a very fine, uniform powder before weighing. |
| All values are off, including standards | Instrument calibration has drifted or there is a leak in the system. | Recalibrate the instrument with a fresh certified standard. Perform a leak check. |
Table 3: Troubleshooting guide for elemental analysis.
Conclusion: An Indispensable Tool for Chemical Characterization
Elemental analysis, when performed with meticulous attention to sample preparation and instrument calibration, provides an unambiguous assessment of a compound's empirical formula and purity. By understanding the interplay between theoretical calculations and experimental outcomes, and by implementing self-validating protocols, researchers can have high confidence in their results. The comparison of a parent compound like Benzoic Anhydride with its derivatives clearly demonstrates how elemental analysis can track the successful incorporation of new functional groups. While modern spectroscopy provides intricate structural details, the fundamental question of "what is it made of?" is most directly and quantitatively answered by elemental analysis, solidifying its essential role in the modern drug development laboratory.
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ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021, [Link]
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Conti Testing Laboratories. ASTM D5291. [Link]
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Analytical Method. D-5291. [Link]
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ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
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ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002, [Link]
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University of Illinois, School of Chemical Sciences. Summary of CHNS Elemental Analysis Common Problems. [Link]
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Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]
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International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Kowol, C. R., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(4), 694-700. [Link]
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Technology Networks. (2012, November 26). Sample Preparation System for Elemental Analysis. [Link]
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Doyle, M. P., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 844-850. [Link]
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Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
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Elementar. Elemental analysis: operation & applications. [Link]
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LabX. (2024, May 29). The Best Elemental Analyzers: A Buyer's Review of Price and Features. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 7(20), 17531-17541. [Link]
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Analytik Jena. Combustion Elemental Analysis. [Link]
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Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]
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European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]
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Labtron. Elemental (CHN) Analyzer. [Link]
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VELP Scientifica. EMA 502 Micro Elemental Analyzer CHNS-O. [Link]
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A Guide to the Proper Disposal of Methyl Naphtho[1,2-b]furan-2-carboxylate: Ensuring Laboratory Safety and Environmental Compliance
Hazard Assessment and the Precautionary Principle
Direct, comprehensive safety and toxicity data for Methyl Naphtho[1,2-b]furan-2-carboxylate is not extensively documented in readily available Safety Data Sheets (SDS). In such instances, a conservative approach grounded in the Precautionary Principle is paramount. We must infer potential hazards by examining the compound's structural motifs—the naphthofuran core and the methyl ester group—and data from analogous compounds.
Naphthofuran derivatives are a class of heterocyclic compounds recognized for their diverse and potent biological activities, including potential as antibacterial and anticancer agents.[1][2] This inherent bioactivity is the primary reason the compound must be treated as potentially hazardous to both human health and the environment. Related compounds, such as 2-naphthol, are known to be harmful and very toxic to aquatic life. Other furan derivatives are classified as skin and eye irritants.[3][4]
Therefore, Methyl Naphtho[1,2-b]furan-2-carboxylate must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard solid waste receptacles.[5][6]
Core Principles of Disposal
The proper disposal of any research chemical is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The fundamental tenets are:
-
Segregation: Never mix incompatible waste streams.[7][9] Mixing can lead to dangerous reactions, generating heat, gas, or toxic byproducts. Methyl Naphtho[1,2-b]furan-2-carboxylate should be segregated from strong oxidizing agents, acids, and bases.[3][10]
-
Containment: All chemical waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[7][9]
-
Labeling: Every waste container must be accurately and clearly labeled to ensure safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) professionals.
-
Accumulation: Waste must be accumulated at or near the point of generation and managed by trained laboratory personnel.[7][11]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of pure, unused Methyl Naphtho[1,2-b]furan-2-carboxylate, solutions containing the compound, and contaminated labware.
Personal Protective Equipment (PPE) is mandatory during all handling and disposal steps. This includes, at a minimum:
-
Appropriate chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-resistant lab coat.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Based on its structure, Methyl Naphtho[1,2-b]furan-2-carboxylate is a non-halogenated organic compound .
-
Segregate Accordingly:
-
Solid Waste: Collect pure solid compound or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated container for solid organic chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a container designated for non-halogenated organic liquid waste. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), as these often have different, more costly disposal pathways.[9]
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the sink.[6] Collect them in a separate, labeled container for aqueous chemical waste.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps."[5]
-
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a clean, empty container made of a material compatible with the waste. For organic solvents, glass or high-density polyethylene (HDPE) bottles are standard. The original product bottle, if empty and suitable, is an excellent choice.[9] Never use food or beverage containers.[9]
-
Ensure a Secure Closure: The container must have a tight-fitting, screw-top cap to prevent leaks and evaporation.[5][9]
-
Keep Containers Closed: Except when actively adding waste, the container must remain securely capped.[9] This is a critical safety and regulatory requirement to prevent the release of vapors.
Step 3: Proper Labeling
Accurate labeling is non-negotiable. Your institution's EHS department will provide specific hazardous waste tags.
-
Attach the Label: Affix a hazardous waste label to the container as soon as you designate it for waste accumulation.
-
Complete All Fields: Fill out the label completely and legibly. Information typically required includes:
-
The words "Hazardous Waste."
-
Full chemical name(s) of all contents (no abbreviations or formulas). List Methyl Naphtho[1,2-b]furan-2-carboxylate and any solvents.
-
The approximate percentage of each component.
-
The specific hazard(s) (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The Principal Investigator's name and laboratory information.
-
Step 4: Safe On-Site Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, under the control of lab personnel.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray.[7] This prevents the spread of material in case of a leak or spill.
-
Store Safely: Keep the SAA away from sinks, floor drains, and sources of ignition.[5][12] Store incompatibles separately.
Step 5: Arranging for Disposal
-
Monitor Accumulation Dates and Volumes: Laboratories are subject to strict limits on how long they can store waste and the total volume allowed. Typically, waste must be removed within six to twelve months.[5][11]
-
Request a Pickup: Once the container is 75-90% full or nearing its accumulation time limit, contact your institution's EHS department to schedule a waste pickup.[5] Follow their specific procedures for submitting a request.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste (Non-Halogenated Organic) | Based on the precautionary principle due to the bioactivity of the naphthofuran class.[1][2] |
| PPE Requirement | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin/eye contact with a potentially irritating and toxic compound. |
| Container Type | Labeled, sealable glass or HDPE bottle | Ensures chemical compatibility and prevents leaks or vapor release.[7][9] |
| Disposal Route | Collection by certified EHS professionals | Prohibits improper and illegal disposal into sanitary sewers or municipal landfills.[6][13] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent dangerous exothermic or explosive chemical reactions.[3][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl Naphtho[1,2-b]furan-2-carboxylate.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Naphtho[1,2-b]furan-2-carboxylate
Hazard Analysis: A Structurally-Driven Risk Assessment
Methyl naphtho[1,2-b]furan-2-carboxylate is a complex organic molecule. To ascertain its potential hazards, we must deconstruct it into its primary structural motifs.
-
The Naphthofuran Core: The fused naphthyl and furan rings place this compound in the broad category of polycyclic aromatic hydrocarbons (PAHs). PAHs are a well-studied class of compounds, often recognized as environmental pollutants.[1] Many PAHs are known for their potential to be carcinogenic, mutagenic, and teratogenic.[1] The U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have classified several PAHs as priority pollutants due to their toxicity.[1][2] Skin contact can lead to irritation, and inhalation of fine powders can irritate the respiratory tract.
-
The Furan Moiety: Furan itself is a heterocyclic organic compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3] Furan derivatives can be hepatotoxic (damaging to the liver) and are readily absorbed through the skin and lungs.[3][4] While the toxicity of the specific naphthofuran structure is unknown, the presence of the furan ring necessitates handling it with precautions appropriate for potential carcinogens and irritants.[5][6]
-
The Methyl Carboxylate Group: Esters like methyl carboxylate can be irritants to the eyes, skin, and respiratory system.[7][8] While generally less hazardous than the PAH core, this functional group contributes to the overall irritant properties of the molecule.
Presumed Hazard Summary: Based on this structural analysis, Methyl naphtho[1,2-b]furan-2-carboxylate should be treated as a substance that is potentially carcinogenic, a skin and eye irritant, a respiratory tract irritant, and harmful if swallowed or inhaled.
Core Directive: Personal Protective Equipment (PPE)
Given the presumed hazards, a multi-layered approach to PPE is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan that includes criteria for PPE use.[9][10][11]
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of Methyl naphtho[1,2-b]furan-2-carboxylate, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Mandatory PPE Ensemble
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner and outer pair of nitrile gloves. For prolonged handling (>1 hour) or when dissolving in solvents, use a heavy-duty glove like Butyl rubber or Viton over an inner nitrile glove.[7][12] | The PAH structure suggests poor resistance to standard nitrile gloves over extended periods. Double gloving provides protection against minor tears and contamination during doffing. Butyl rubber offers superior protection against esters and ketones.[7][12] |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) . A Face Shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., sonication, heating).[8] | Protects against accidental splashes of the compound in solution and prevents fine powder from reaching the eyes. The face shield offers a broader barrier of protection. |
| Body Protection | Flame-Resistant (FR) or Chemical-Resistant Lab Coat. Must be fully buttoned with sleeves rolled down. | Provides a barrier against spills and contamination of personal clothing. FR properties are a general best practice in labs where flammable solvents are used.[5] |
| Foot Protection | Closed-toe shoes made of a non-porous material, such as leather.[13] | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required if all work is performed in a fume hood. If weighing outside of a containment device is unavoidable, a NIOSH-approved respirator with N95 or P100 particulate filters is required.[5] | An N95/P100 filter will protect against inhalation of the fine powder. |
Operational Plans: Step-by-Step Guidance
Adherence to strict protocols is crucial for minimizing exposure.
Protocol 1: Weighing and Handling Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with disposable absorbent bench paper.
-
PPE: Don the full mandatory PPE ensemble (double nitrile gloves, chemical splash goggles, lab coat).
-
Handling: Retrieve the container from its storage location. Before opening, gently tap the container to settle the contents.
-
Weighing: Use a dedicated spatula and weigh boat. Open the container slowly inside the fume hood. Weigh the desired amount and securely close the primary container.
-
Cleanup: Wipe the spatula and any contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), treating the cloth as hazardous waste. Dispose of the weigh boat and bench paper in the designated solid waste container.
-
Doffing PPE: Remove the outer gloves first, turning them inside out. Remove the lab coat, followed by goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water.
Protocol 2: Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Contain: If the spill is small and contained within the fume hood, use a chemical spill kit. Cover the spill with an absorbent material, working from the outside in.
-
Decontaminate: Once the material is absorbed, carefully transfer it to a designated hazardous waste bag. Decontaminate the spill area using a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and Chemical Hygiene Officer.
Protocol 3: Disposal Plan
All waste containing Methyl naphtho[1,2-b]furan-2-carboxylate must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and cleanup materials. Collect in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: Methyl naphtho[1,2-b]furan-2-carboxylate" and include the hazard pictograms for "Toxic" and "Health Hazard".
-
Liquid Waste: Unused solutions or solvent rinsates should be collected in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic solvents. Never dispose of this chemical down the drain.[14][15]
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the normal trash, but the label must be defaced.[16]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection is dictated by the specific laboratory task and associated risk level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
